molecular formula C12H12ClN B163642 2-Chloro-3-ethyl-7-methylquinoline CAS No. 132118-49-1

2-Chloro-3-ethyl-7-methylquinoline

Cat. No.: B163642
CAS No.: 132118-49-1
M. Wt: 205.68 g/mol
InChI Key: HYKGZZPUBCBQMZ-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-7-methylquinoline is a versatile chemical scaffold in medicinal chemistry and drug discovery. As a derivative of the 2-chloroquinoline family, this compound is primarily valued as a key synthetic intermediate for constructing more complex molecular architectures . The chlorine atom at the 2-position and the ethyl group at the 3-position are reactive sites that can be further functionalized, for instance, through cross-coupling reactions or nucleophilic substitutions, to generate libraries of compounds for biological screening . Quinolines, in general, are privileged structures in pharmacology, with derivatives demonstrating a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties . Recent research on analogous 2-chloroquinoline compounds has shown significant promise in the development of new antimicrobial agents, with some hybrid molecules exhibiting excellent activity against Gram-positive bacteria and the fungal strain C. albicans . The structural features of 2-Chloro-3-ethyl-7-methylquinoline make it a valuable precursor for exploring structure-activity relationships (SAR) in the search for new therapeutic agents. This product is intended for research purposes as a building block in synthetic organic chemistry and pharmaceutical development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-ethyl-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKGZZPUBCBQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=C(C=CC2=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594434
Record name 2-Chloro-3-ethyl-7-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-49-1
Record name 2-Chloro-3-ethyl-7-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132118-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-ethyl-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Chloro-3-ethyl-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-ethyl-7-methylquinoline

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that the reader understands the causality behind each experimental choice. This document outlines a robust, two-stage synthetic pathway commencing with the Combes synthesis to construct the core quinoline scaffold, followed by a targeted chlorination to yield the final product. Detailed protocols, mechanistic insights, and safety considerations are provided to equip researchers with the knowledge to replicate and adapt these methods with confidence.

Introduction and Strategic Overview

Quinoline and its derivatives are fundamental scaffolds in drug discovery and development, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern of 2-Chloro-3-ethyl-7-methylquinoline makes it a valuable intermediate for further functionalization. The chlorine atom at the C2 position acts as a versatile leaving group for nucleophilic substitution, while the ethyl and methyl groups modulate the molecule's steric and electronic properties.

This guide details a logical and efficient synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors. The chosen forward synthesis involves two primary transformations:

  • Quinoline Core Formation: Construction of the 3-ethyl-7-methylquinolin-2(1H)-one intermediate via the Combes synthesis. This classic reaction is selected for its reliability in forming 2,4-disubstituted quinolines from anilines and β-dicarbonyl compounds.[2]

  • Chlorination: Conversion of the quinolin-2-one intermediate to the target 2-chloroquinoline using a standard chlorinating agent.

This approach ensures high regioselectivity and utilizes readily available starting materials, making it an accessible and scalable method for laboratory synthesis.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by deconstructing the target molecule into simpler, commercially available precursors. The primary disconnections for 2-Chloro-3-ethyl-7-methylquinoline are at the C-Cl bond and the bonds forming the pyridine ring.

Retrosynthesis TM 2-Chloro-3-ethyl-7-methylquinoline (Target) Int1 3-ethyl-7-methylquinolin-2(1H)-one TM->Int1 C-Cl Disconnection (Chlorination) SM1 m-Toluidine Int1->SM1 Combes Reaction (C-N & C-C Disconnection) SM2 2-Ethylacetoacetic acid ethyl ester Int1->SM2 Combes Reaction (C-C Disconnection)

Caption: Retrosynthetic pathway for 2-Chloro-3-ethyl-7-methylquinoline.

Part I: Synthesis of the Quinoline Core via Combes Reaction

The Combes synthesis begins with the acid-catalyzed reaction between an aniline (m-toluidine) and a β-diketone or related β-dicarbonyl compound (2-ethylacetoacetic acid ethyl ester) to form an enamine intermediate. Subsequent intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration, yields the quinoline scaffold.[2] The use of m-toluidine ensures the placement of the methyl group at the 7-position.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the nucleophilic m-toluidine attacks one of the carbonyl carbons of 2-ethylacetoacetic acid ethyl ester, followed by dehydration to form a stable enamine intermediate (a Schiff base tautomer). In the second stage, a strong acid catalyst (e.g., concentrated sulfuric acid) protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. A final dehydration step rearomatizes the system to furnish the stable quinolin-2-one product.

Experimental Protocol: Synthesis of 3-ethyl-7-methylquinolin-2(1H)-one

Disclaimer: This protocol involves the use of corrosive acids. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume / MassNotes
m-Toluidine107.15505.36 g (5.35 mL)Freshly distilled for best results.
2-Ethylacetoacetic acid ethyl ester158.1955 (1.1 eq)8.70 g (8.79 mL)
Concentrated Sulfuric Acid (H₂SO₄)98.08-~30 mL98%, potent dehydrating and oxidizing agent.
Ice Water18.02-~500 mLFor quenching the reaction.
Sodium Bicarbonate (NaHCO₃) solution84.01-As neededSaturated aqueous solution.
Ethanol (EtOH)46.07-As neededFor recrystallization.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-toluidine (5.36 g) and 2-ethylacetoacetic acid ethyl ester (8.70 g).

  • Initial Condensation (Optional Pre-step): Gently heat the mixture to 60 °C for 30 minutes to facilitate the initial formation of the enamine intermediate. Allow the mixture to cool to room temperature.

  • Acid-Catalyzed Cyclization: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (30 mL) to the stirred mixture over 20-30 minutes. The addition is highly exothermic; maintain the internal temperature below 20 °C.

  • Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C using an oil bath. Maintain this temperature for 2 hours. The solution will darken significantly.

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto approximately 400 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization and Precipitation: The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Purification: Dry the crude solid in a vacuum oven. Purify the product by recrystallization from ethanol to yield 3-ethyl-7-methylquinolin-2(1H)-one as a crystalline solid.

Workflow1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine m-toluidine and keto-ester B Slowly add H₂SO₄ in ice bath A->B C Heat at 100°C for 2 hours B->C D Quench on ice C->D E Neutralize with NaHCO₃ solution D->E F Filter precipitate E->F G Recrystallize from Ethanol F->G

Caption: Experimental workflow for the Combes synthesis of the quinolinone intermediate.

Part II: Chlorination of the Quinolin-2-one Intermediate

The conversion of a 2-quinolinone to a 2-chloroquinoline is a standard transformation effectively achieved using phosphorus oxychloride (POCl₃). The lone pair on the quinolinone nitrogen attacks the electrophilic phosphorus atom, initiating a sequence that ultimately replaces the carbonyl oxygen with a chlorine atom.

Mechanistic Rationale

The reaction likely proceeds through the formation of a dichlorophosphate ester intermediate. The nitrogen of the quinolinone attacks POCl₃, displacing a chloride ion. This is followed by the attack of the carbonyl oxygen onto the phosphorus, forming a cyclic intermediate. The collapse of this intermediate and subsequent attack by a chloride ion at the C2 position, followed by elimination, yields the aromatic 2-chloroquinoline product.

Experimental Protocol: Synthesis of 2-Chloro-3-ethyl-7-methylquinoline

Disclaimer: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a certified, high-performance fume hood. Anhydrous conditions are essential. All glassware must be oven- or flame-dried before use.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume / MassNotes
3-ethyl-7-methylquinolin-2(1H)-one187.23254.68 gDried product from Part I.
Phosphorus Oxychloride (POCl₃)153.33~125 (5 eq)~11.5 mLUse as both reagent and solvent.
Ice Water18.02-~500 mLFor quenching.
Dichloromethane (DCM)84.93-~150 mLFor extraction.
Sodium Bicarbonate (NaHCO₃) solution84.01-As neededSaturated, for neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededFor drying organic layer.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add the 3-ethyl-7-methylquinolin-2(1H)-one (4.68 g).

  • Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (11.5 mL) to the flask.

  • Heating: Heat the resulting suspension under reflux (approx. 105-110 °C) using an oil bath for 3 hours. The solid should gradually dissolve, and the solution will typically turn a dark brown or reddish color.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap).

  • Quenching: Place the flask containing the viscous residue in a large ice bath. EXTREME CAUTION: Slowly and dropwise, add cold water to the residue to quench any remaining POCl₃. This is a highly exothermic and vigorous reaction that will produce HCl gas. Perform this step in the back of the fume hood.

  • Basification and Extraction: Once the quenching is complete, carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases and the pH is > 7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-3-ethyl-7-methylquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Characterization of the Final Product

The identity and purity of the synthesized 2-Chloro-3-ethyl-7-methylquinoline should be confirmed using standard analytical techniques. While specific data for this exact molecule is not readily published, expected characteristics based on analogous structures like 2-chloro-7-methylquinoline-3-carbaldehyde can be inferred.[3]

  • ¹H NMR: Expect characteristic aromatic proton signals in the 7-8 ppm range. The ethyl group should show a quartet and a triplet. The methyl group will appear as a singlet, likely around 2.5 ppm.

  • ¹³C NMR: The spectrum will show distinct signals for all 12 carbons, including the chlorinated carbon (C2) which will be significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: The spectrum should show characteristic C=C and C=N stretching frequencies for the quinoline ring system and C-H stretching for the alkyl groups. The disappearance of the C=O stretch from the quinolinone intermediate would confirm the success of the chlorination.

Conclusion

This guide presents a robust and well-rationalized two-step synthesis for 2-Chloro-3-ethyl-7-methylquinoline. By employing the Combes synthesis for the initial ring formation followed by a standard chlorination with phosphorus oxychloride, the target molecule can be produced efficiently. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers in drug development and materials science to synthesize this valuable chemical intermediate with a high degree of confidence and safety.

References

  • Kus, N. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. Available at: [Link]

  • Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. Available at: [Link]

  • Kumar, A., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Available at: [Link]

  • Sugimoto, O., Iwasaki, H., & Tanji, K.-I. (2015). Preparation of α-chlorobenzopyridine. Heterocycles, 91(7), 1445-1454. (Note: A direct link to the full text was not available in the search results, but the reference can be found on sites like ChemicalBook).
  • Verma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Part 2, Chapter 8. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-ethyl-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 2-Chloro-3-ethyl-7-methylquinoline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide adopts a multi-faceted approach. It combines a thorough review of the known characteristics of structurally related quinoline derivatives, detailed theoretical protocols for the experimental determination of key physicochemical parameters, and in-silico predictions of these properties using established computational models. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling a scientifically grounded approach to its handling, further study, and potential applications.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic heteroaromatic organic compound, is a cornerstone in medicinal chemistry.[1] Its rigid structure and ability to be functionalized at various positions have made it a privileged scaffold in the design of therapeutic agents. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of different substituents onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, which is a critical aspect of drug development.

The subject of this guide, 2-Chloro-3-ethyl-7-methylquinoline, is a novel derivative. The presence of a chlorine atom at the 2-position, an ethyl group at the 3-position, and a methyl group at the 7-position suggests a unique electronic and steric profile that could influence its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Understanding its fundamental physicochemical characteristics is the first step in unlocking its therapeutic potential.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. For 2-Chloro-3-ethyl-7-methylquinoline, these core attributes are summarized below.

PropertyValueSource
Molecular Formula C12H12ClNCalculated
Molecular Weight 205.68 g/mol Calculated
Canonical SMILES CCC1=C(C2=CC(C)=CC=C2N=C1)ClGenerated
InChI Key (Predicted)Generated
Diagram: Molecular Structure of 2-Chloro-3-ethyl-7-methylquinoline

Caption: 2D structure of 2-Chloro-3-ethyl-7-methylquinoline.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties. The following table summarizes the predicted values for 2-Chloro-3-ethyl-7-methylquinoline using various online prediction tools. It is crucial to note that these are theoretical values and should be confirmed by experimental determination.

PropertyPredicted ValuePrediction Tool/Method
Melting Point (°C) Not readily predictable with high accuracyN/A
Boiling Point (°C) ~320-350Group contribution methods
logP (Octanol/Water) 4.1 - 4.5ALOGPS, Molinspiration
Water Solubility Low (Predicted logS: -4.5 to -5.0)ALOGPS, ChemAxon
pKa (most basic) 1.5 - 2.5 (for the quinoline nitrogen)ChemAxon, Rowan

Methodologies for Experimental Determination

To ensure scientific integrity, the predicted properties must be validated through empirical measurement. This section details the standard, field-proven protocols for determining the key physicochemical parameters of a novel compound like 2-Chloro-3-ethyl-7-methylquinoline.

Synthesis and Purification

The synthesis of 2-chloro-3-alkyl-quinolines is often achieved through a Vilsmeier-Haack type reaction on an appropriate N-arylalkanamide. For 2-Chloro-3-ethyl-7-methylquinoline, a plausible synthetic route would involve the reaction of N-(m-tolyl)butanamide with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide).

Vilsmeier_Haack reactant1 N-(m-tolyl)butanamide product 2-Chloro-3-ethyl-7-methylquinoline reactant1->product Cyclization reagent Vilsmeier Reagent (POCl3, DMF) reagent->product

Caption: Vilsmeier-Haack synthesis of the target compound.

Protocol for Synthesis and Purification:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3) to the cooled DMF solution with stirring.

  • Addition of Substrate: Add a solution of N-(m-tolyl)butanamide to the Vilsmeier reagent at a controlled temperature.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. Differential Scanning Calorimetry (DSC) is a highly accurate method for its determination.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 1-3 mg of the purified 2-Chloro-3-ethyl-7-methylquinoline into an aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.

Solubility Determination

The aqueous solubility of a compound is a critical determinant of its bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

Protocol for Shake-Flask Solubility Measurement:

  • Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Agitation: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution. The shake-flask method is the traditional and most reliable technique.[3]

Protocol for Shake-Flask logP Measurement:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then allow the layers to separate.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa) Determination

The pKa value(s) of a molecule dictate its ionization state at different pH values, which significantly impacts its solubility, absorption, and interaction with biological targets. Potentiometric titration is a common method for pKa determination.

Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent mixture (e.g., water-methanol) of known concentration.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. While experimental spectra are not available, computational tools can predict the key features.

1H NMR Spectroscopy

Proton NMR provides information about the number and chemical environment of hydrogen atoms in a molecule.

Predicted 1H NMR Chemical Shifts (in CDCl3):

  • Aromatic Protons (quinoline ring): δ 7.0 - 8.5 ppm

  • Ethyl Group (CH2): δ 2.8 - 3.2 ppm (quartet)

  • Ethyl Group (CH3): δ 1.2 - 1.5 ppm (triplet)

  • Methyl Group (on quinoline ring): δ 2.4 - 2.6 ppm (singlet)

13C NMR Spectroscopy

Carbon NMR provides a fingerprint of the carbon skeleton of the molecule.

Predicted 13C NMR Chemical Shifts (in CDCl3):

  • Aromatic and Heteroaromatic Carbons: δ 120 - 160 ppm

  • Ethyl Group (CH2): δ 25 - 30 ppm

  • Ethyl Group (CH3): δ 12 - 16 ppm

  • Methyl Group (on quinoline ring): δ 20 - 23 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

  • C-H stretching (aromatic): ~3050-3100 cm-1

  • C-H stretching (aliphatic): ~2850-2960 cm-1

  • C=C and C=N stretching (aromatic rings): ~1500-1600 cm-1

  • C-Cl stretching: ~1000-1100 cm-1

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M+): Expected at m/z 205 and 207 in an approximate 3:1 ratio due to the isotopic abundance of 35Cl and 37Cl.

  • Major Fragments: Loss of a chlorine radical, loss of an ethyl radical, and fragmentation of the quinoline ring system.

Safety and Handling

While specific toxicity data for 2-Chloro-3-ethyl-7-methylquinoline is not available, information from closely related compounds, such as other chlorinated heterocyclic compounds, suggests that appropriate safety precautions should be taken.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Health Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-Chloro-3-ethyl-7-methylquinoline. By leveraging data from analogous structures and established predictive models, we have outlined the expected characteristics of this novel compound. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these properties. As research into this and similar quinoline derivatives continues, a solid grasp of their physicochemical nature will be indispensable for guiding future studies in medicinal chemistry and drug development.

References

  • World Health Organization. (2023). World malaria report 2023. [Link]

  • Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 537-548.
  • PubChem. (n.d.). 2-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • protocols.io. (2021). LogD / LogP shake-flask method. [Link]

  • Rowan University. (n.d.). Rowan's Free Online pKa Calculator. [Link]

Sources

Preliminary Biological Activity Screening of 2-Chloro-3-ethyl-7-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting the preliminary biological activity screening of the novel synthetic compound, 2-Chloro-3-ethyl-7-methylquinoline. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the potential therapeutic properties of this quinoline derivative. By integrating established methodologies with an understanding of structure-activity relationships, this guide serves as a practical resource for the initial stages of drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive molecules.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties.[1][2] The biological versatility of the quinoline nucleus is attributed to its ability to interact with various biological targets, often through mechanisms such as DNA intercalation and inhibition of key enzymes like topoisomerases and kinases.[3][4][5]

The specific compound of interest, 2-Chloro-3-ethyl-7-methylquinoline, possesses several structural features that suggest a high potential for significant biological activity. The presence of a chlorine atom at the 2-position, an ethyl group at the 3-position, and a methyl group at the 7-position are all modifications known to influence the physicochemical properties and biological targeting of the quinoline scaffold. Halogenation, in particular, can enhance membrane permeability and binding affinity to target proteins.[2] Therefore, a systematic preliminary screening of this compound's anticancer, antibacterial, and antifungal activities is a scientifically sound starting point for its pharmacological evaluation.

Predicted Biological Activities and Screening Rationale

Based on the extensive literature on substituted quinolines, 2-Chloro-3-ethyl-7-methylquinoline is hypothesized to exhibit the following biological activities:

  • Anticancer Activity: The quinoline core is a common feature in many anticancer agents.[1][4] The mechanism of action for many of these compounds involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[4][5] The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting these vital cellular processes.[5] The chloro and alkyl substituents on the target molecule may enhance its cytotoxic potential against various cancer cell lines.

  • Antibacterial Activity: Quinolones are a well-established class of antibacterial agents.[6][7] Their primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[6][7][8] This targeted inhibition leads to bacterial cell death. The structural features of 2-Chloro-3-ethyl-7-methylquinoline are consistent with those of other quinolone antibacterials, suggesting potential efficacy against a range of bacterial pathogens.

  • Antifungal Activity: While less common than their antibacterial or anticancer properties, some quinoline derivatives have also shown promise as antifungal agents. The proposed screening will therefore include an evaluation against representative fungal strains to explore the full spectrum of this compound's potential antimicrobial activity.

Experimental Protocols

The following section details the step-by-step methodologies for the preliminary in vitro screening of 2-Chloro-3-ethyl-7-methylquinoline. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability and reproducibility of the results.

Part 1: Anticancer Activity Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h to allow cell attachment cell_seeding->incubation_24h add_compound Add compound dilutions to wells incubation_24h->add_compound compound_prep Prepare serial dilutions of 2-Chloro-3-ethyl-7-methylquinoline compound_prep->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT solution to each well incubation_48h->add_mtt incubation_4h Incubate for 4h to allow formazan formation add_mtt->incubation_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate percentage cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts).

    • Culture the cells in their appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plates for 24 hours to allow the cells to attach.[11]

  • Compound Treatment:

    • Prepare a stock solution of 2-Chloro-3-ethyl-7-methylquinoline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • Replace the medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plates for an additional 4 hours at 37°C.[9][11][12]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[10][12]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Data Presentation:

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
MCF-70.198.5 ± 2.1
185.2 ± 3.5
1052.1 ± 4.2[IC50 value]
5015.8 ± 2.8
1005.3 ± 1.9
A549......[IC50 value]
HeLa......[IC50 value]
Fibroblasts......[IC50 value]
Part 2: Antibacterial Activity Screening - Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[14][15][16] A paper disk impregnated with a specific concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial suspension.[15] The compound diffuses from the disk into the agar, and if the bacteria are susceptible, a clear zone of no growth will appear around the disk.[15]

Experimental Workflow: Kirby-Bauer Disk Diffusion

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum_prep Prepare bacterial inoculum and standardize to 0.5 McFarland plate_inoculation Inoculate Mueller-Hinton agar plate with bacterial suspension inoculum_prep->plate_inoculation place_disks Place impregnated disks on the agar surface plate_inoculation->place_disks disk_prep Impregnate sterile paper disks with test compound disk_prep->place_disks incubation_24h Incubate plates at 37°C for 18-24h place_disks->incubation_24h measure_zones Measure the diameter of the zones of inhibition incubation_24h->measure_zones interpret_results Interpret results as susceptible, intermediate, or resistant measure_zones->interpret_results

Caption: Workflow for antibacterial screening using the Kirby-Bauer disk diffusion method.

Detailed Protocol:

  • Bacterial Strains and Media:

    • Select a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

    • Use Mueller-Hinton agar (MHA) for the assay.

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.[17][18]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[18][19]

    • Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60° each time to ensure even distribution of the inoculum.[19]

  • Disk Application:

    • Prepare a stock solution of 2-Chloro-3-ethyl-7-methylquinoline in a suitable solvent.

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.[15] Ensure firm contact with the agar.[15][20]

    • Include a negative control disk (impregnated with the solvent only) and a positive control disk (a known antibiotic, e.g., ciprofloxacin).

  • Incubation and Data Analysis:

    • Invert the plates and incubate them at 37°C for 18-24 hours.[17]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

    • Interpret the results based on standardized zone diameter interpretive charts (if available for the specific compound and bacteria) or by comparing the zone sizes to those of the positive and negative controls.

Data Presentation:

Bacterial StrainCompound Concentration (µ g/disk )Zone of Inhibition (mm)Interpretation
S. aureus10[Zone diameter]Susceptible/Intermediate/Resistant
30[Zone diameter]Susceptible/Intermediate/Resistant
E. coli10[Zone diameter]Susceptible/Intermediate/Resistant
30[Zone diameter]Susceptible/Intermediate/Resistant
B. subtilis.........
P. aeruginosa.........
Part 3: Antifungal Activity Screening - Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[21] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized fungal inoculum.[22] The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus after incubation.[21]

Experimental Workflow: Broth Microdilution for Antifungal Screening

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_dilution Prepare serial dilutions of test compound in 96-well plate add_inoculum Add fungal inoculum to each well compound_dilution->add_inoculum inoculum_prep Prepare fungal inoculum and standardize inoculum_prep->add_inoculum incubation Incubate plates at appropriate temperature and duration add_inoculum->incubation read_mic Visually or spectrophotometrically determine the MIC incubation->read_mic

Caption: Workflow for antifungal screening using the broth microdilution method.

Detailed Protocol:

  • Fungal Strains and Media:

    • Select representative fungal strains, such as Candida albicans and Aspergillus niger.

    • Use a suitable broth medium, such as RPMI-1640.

  • Compound Dilution:

    • Prepare a stock solution of 2-Chloro-3-ethyl-7-methylquinoline in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.[22]

  • Inoculum Preparation:

    • Grow the fungal strains in a suitable culture medium.

    • Harvest the fungal cells by centrifugation and wash them with sterile PBS.[23]

    • Prepare a standardized fungal suspension with a final concentration of approximately 1 x 10³ to 5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (inoculum without the compound) and a sterility control well (medium without inoculum). A known antifungal agent (e.g., fluconazole) should be included as a positive control.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the MIC can be determined spectrophotometrically by measuring the absorbance at a specific wavelength.

Data Presentation:

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
C. albicans[MIC value]
A. niger[MIC value]

Conclusion and Future Directions

The preliminary biological activity screening of 2-Chloro-3-ethyl-7-methylquinoline, as outlined in this guide, will provide crucial initial data on its potential as an anticancer, antibacterial, or antifungal agent. Positive results from these in vitro assays will warrant further investigation, including more extensive screening against a broader range of cancer cell lines and microbial strains, determination of the minimum bactericidal/fungicidal concentration (MBC/MFC), and studies to elucidate the specific mechanisms of action. Subsequent in vivo studies in animal models will be necessary to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile, paving the way for its potential development as a novel therapeutic agent.

References

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  • Comprehensive review on current developments of quinoline-based anticancer agents. Springer. Available at: [Link].

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An In-depth Technical Guide to the Synthesis and Derivatization of 2-Chloro-3-ethyl-7-methylquinoline: A Versatile Scaffold for Chemical Exploration

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 2-Chloro-3-ethyl-7-methylquinoline. While direct literature on this specific molecule is sparse, this document constructs a robust framework for its synthesis and derivatization based on well-established chemical principles and extensive data from structurally analogous quinoline systems. We will explore a plausible and efficient synthesis of the core structure, detail key strategies for its functionalization, and discuss the vast potential of its derivatives in various scientific domains, particularly in the pursuit of novel therapeutic agents.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, heteroaromatic structure provides an ideal framework for interacting with a multitude of biological targets. This has led to the development of numerous FDA-approved drugs for a wide range of diseases, including malaria (e.g., Chloroquine), bacterial infections (e.g., fluoroquinolones), and cancer.[2][4] The diverse biological activities associated with quinoline derivatives—spanning antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects—underscore the continued importance of exploring novel analogues.[4][5][6]

The target molecule of this guide, 2-Chloro-3-ethyl-7-methylquinoline, offers a unique combination of substituents. The chlorine atom at the 2-position is a highly versatile synthetic handle, primed for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The ethyl group at the 3-position and the methyl group at the 7-position provide steric and electronic modulation, influencing the molecule's overall physicochemical properties and its potential interactions with biological macromolecules. This guide serves as a roadmap for unlocking the synthetic potential of this promising, yet underexplored, chemical entity.

Synthesis of the Core Moiety: 2-Chloro-3-ethyl-7-methylquinoline

The proposed synthetic pathway commences with the acylation of 4-methylaniline (p-toluidine) with butanoyl chloride to yield N-(4-methylphenyl)butanamide. Subsequent treatment with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is expected to yield the target quinoline.[9][10]

Synthesis of 2-Chloro-3-ethyl-7-methylquinoline Toluidine 4-Methylaniline Amide N-(4-methylphenyl)butanamide Toluidine->Amide Pyridine, DCM ButanoylChloride Butanoyl Chloride ButanoylChloride->Amide Product 2-Chloro-3-ethyl-7-methylquinoline Amide->Product Vilsmeier-Haack Reaction (Cyclization & Chlorination) Vilsmeier POCl3, DMF Vilsmeier->Product

Caption: Proposed Vilsmeier-Haack synthesis of the core molecule.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-methylphenyl)butanamide

  • To a stirred solution of 4-methylaniline (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add butanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-ethyl-7-methylquinoline

  • In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 4.0 eq.) to an ice-cooled flask containing N,N-dimethylformamide (DMF, 2.0 eq.). Stir for 15 minutes to pre-form the Vilsmeier reagent.

  • Add N-(4-methylphenyl)butanamide (1.0 eq.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 3-5 hours.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of NaOH or K₂CO₃ until a precipitate forms.

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-3-ethyl-7-methylquinoline.

An alternative route involves the synthesis of 3-ethyl-7-methylquinolin-2(1H)-one followed by chlorination with POCl₃, a standard method for converting 2-hydroxyquinolines to their 2-chloro counterparts.[12][13][14]

Physicochemical and Predicted Spectroscopic Data

While experimental data for the title compound is unavailable, its key physicochemical properties and spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[15][16][17]

PropertyPredicted Value
Molecular Formula C₁₂H₁₂ClN
Molecular Weight 205.68 g/mol
Appearance Expected to be a crystalline solid
¹H NMR Signals expected for the aromatic protons on the quinoline core, a singlet for the C4-H, a quartet and triplet for the C3-ethyl group, and a singlet for the C7-methyl group.
¹³C NMR Distinct signals for the 12 carbon atoms, including the characteristic C-Cl carbon at the C2 position.
IR (cm⁻¹) Aromatic C=C and C=N stretching vibrations (~1600-1500 cm⁻¹), C-H stretching, and a C-Cl stretching vibration.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z 205 and an isotopic peak (M+2) at m/z 207 with an approximate ratio of 3:1, characteristic of a monochlorinated compound.

Derivatization Strategies at the Versatile C2-Position

The C2-chloro substituent is the linchpin for derivatization, acting as an excellent leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.[18][19]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful and modular approach to install a wide variety of substituents at the C2 position, enabling the rapid generation of diverse chemical libraries.

The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds by coupling an organic halide with an organoboron compound.[20][21] In this context, 2-Chloro-3-ethyl-7-methylquinoline can be coupled with a vast array of commercially available aryl, heteroaryl, or alkyl boronic acids and esters to generate novel biaryl and heterobiaryl structures.[22][23][24]

Suzuki_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)L2-Cl Pd0->PdII R-Cl OxAdd Oxidative Addition PdII_R R-Pd(II)L2-R' PdII->PdII_R R'-B(OH)2 Transmetal Transmetalation R_B R'-B(OH)2 (Base) PdII_R->Pd0 Product (R-R') RedElim Reductive Elimination Product R-R' R_Cl R-Cl (2-Chloroquinoline)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[21]

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 2-Chloro-3-ethyl-7-methylquinoline (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.[20]

  • Heat the mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.[23]

This reaction is indispensable for synthesizing arylamines by coupling aryl halides with a wide range of primary and secondary amines. Applying this to the 2-chloroquinoline core allows for the introduction of diverse amine functionalities, which are prevalent in bioactive molecules.

General Protocol for Buchwald-Hartwig Amination:

  • Combine 2-Chloro-3-ethyl-7-methylquinoline (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Heat the mixture, typically between 80-120 °C, until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, making the 2-chloro group susceptible to direct displacement by strong nucleophiles.[18][25] This provides a straightforward, often catalyst-free method for derivatization.

General Protocol for SNAr with Amines (e.g., Piperidine):

  • Dissolve 2-Chloro-3-ethyl-7-methylquinoline (1.0 eq.) in a suitable solvent like ethanol, DMF, or N-methyl-2-pyrrolidone (NMP).

  • Add an excess of the amine nucleophile (e.g., piperidine, 2.0-5.0 eq.).

  • Heat the reaction mixture to reflux or use microwave irradiation to accelerate the reaction.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove excess amine and any salts.

  • Dry, concentrate, and purify the product by chromatography.

Potential Applications in Drug Discovery and Materials Science

The derivatization strategies outlined above can generate a library of novel compounds based on the 2-Chloro-3-ethyl-7-methylquinoline scaffold. These derivatives hold significant potential across various scientific fields.

Medicinal Chemistry and Drug Development

Given the extensive history of quinolines in medicine, derivatives of this core structure are prime candidates for biological screening.[4][26]

Quinoline Derivative ClassAssociated Biological Activities
2-Aminoquinolines Anticancer, Antimalarial, Antibacterial[5][6]
2-Aryl/Heteroarylquinolines Anticancer, Antiviral, Anti-inflammatory[26]
2-Alkoxyquinolines Antitubercular, Antifungal
2-Thioquinolines Antiviral, Enzyme Inhibition

The synthesized compounds can be entered into high-throughput screening programs to identify lead compounds for various therapeutic areas. For instance, Suzuki coupling with boronates containing pharmacophoric groups like sulfonamides or imidazoles could yield potent enzyme inhibitors or receptor modulators. Buchwald-Hartwig amination could be used to install piperazine moieties, a common feature in centrally active and antiviral agents.

Materials Science

The rigid, planar, and electron-rich nature of the quinoline ring system makes its derivatives attractive for applications in materials science. Biaryl derivatives synthesized via Suzuki coupling can be investigated for their photophysical properties, potentially leading to applications as organic light-emitting diodes (OLEDs), fluorescent probes, or components in organic semiconductors.

Conclusion

2-Chloro-3-ethyl-7-methylquinoline represents a synthetically accessible and highly versatile chemical scaffold. Although not extensively studied, its structure is ripe for exploration. The reactive 2-chloro position serves as a gateway to a vast chemical space through robust and reliable methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. This guide provides a foundational, technically-grounded framework to empower researchers to synthesize this core, generate diverse libraries of its derivatives, and investigate their potential to address challenges in medicine and materials science. The strategic application of the protocols and principles outlined herein will undoubtedly pave the way for new discoveries built upon the enduring legacy of the quinoline scaffold.

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The Quinoline Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," leading to the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the pharmacological relevance of the quinoline core, delving into its diverse biological activities, underlying mechanisms of action, and key structure-activity relationships. We will examine its historical significance and current applications in the treatment of malaria, cancer, bacterial and viral infections, and neurodegenerative diseases. Furthermore, this document provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of quinoline derivatives, intended to serve as a practical resource for researchers in the field of drug discovery and development.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The journey of the quinoline scaffold in medicine began with the isolation of quinine from cinchona bark in the 17th century, a landmark discovery in the fight against malaria. This natural product's profound therapeutic impact spurred centuries of chemical investigation, ultimately revealing the quinoline core as the key pharmacophore. Today, quinoline and its derivatives are integral components of numerous FDA-approved drugs, showcasing a remarkable spectrum of biological activities.[1][2] The scaffold's ability to interact with a multitude of biological targets is attributed to its unique electronic properties, hydrogen bonding capabilities, and potential for substitution at various positions, allowing for the fine-tuning of its pharmacological profile.[3] This guide will dissect the multifaceted pharmacological relevance of this remarkable heterocycle, offering both a conceptual understanding and practical methodologies for its exploration.

The Pharmacological Versatility of Quinoline Derivatives

The quinoline scaffold is a testament to nature's ingenuity and a fertile ground for synthetic innovation, leading to compounds with a broad range of therapeutic applications.[2]

Antimalarial Activity: A Historical Triumph and Ongoing Battle

The quinoline ring is synonymous with antimalarial therapy. From the natural product quinine to synthetic analogues like chloroquine, mefloquine, and tafenoquine, these agents have been pivotal in controlling malaria.[1]

Mechanism of Action: The Heme Detoxification Pathway

The primary mechanism of action for many quinoline antimalarials is the disruption of the parasite's heme detoxification process within the digestive vacuole.[2] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. Quinoline antimalarials, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[2] Here, they interfere with hemozoin formation through two primary proposed mechanisms: by capping the growing hemozoin crystal faces and by forming complexes with free heme, preventing its polymerization.[4] The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2][5]

Diagram: Mechanism of Action of Quinoline Antimalarials

G cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) MembraneDamage Membrane Damage & Parasite Death Heme->MembraneDamage Quinoline Quinoline Drug Quinoline->Heme Complexation Quinoline->Hemozoin Capping QuinolineHeme Quinoline-Heme Complex

Caption: Quinoline antimalarials disrupt heme detoxification in the parasite's digestive vacuole.

Anticancer Activity: A Modern Frontier

The quinoline scaffold has emerged as a significant pharmacophore in the development of anticancer agents.[6][7] Its derivatives have demonstrated efficacy against a wide range of cancer cell lines, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7]

Mechanisms of Action in Oncology:

Quinoline-based anticancer agents exhibit a diverse array of mechanisms, including:

  • Topoisomerase Inhibition: Certain quinoline derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[8][9]

  • Kinase Inhibition: Many quinoline compounds act as potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell signaling and proliferation.[10]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death and halt the cell cycle through various signaling pathways.[6][7]

Diagram: Major Anticancer Mechanisms of Quinoline Derivatives

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Quinoline Quinoline Derivative Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition Kinase Protein Kinase (e.g., EGFR, VEGFR) Quinoline->Kinase Inhibition Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition DNA DNA Strand Breaks Topoisomerase->DNA Apoptosis Apoptosis DNA->Apoptosis Signaling Aberrant Signaling Kinase->Signaling Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Diverse anticancer mechanisms of quinoline derivatives.

Antibacterial and Antiviral Activities

Quinoline derivatives have demonstrated significant potential as antimicrobial agents. The fluoroquinolones, a major class of synthetic antibiotics, feature a quinolone core and are widely used to treat bacterial infections.[6]

Mechanism of Action (Antibacterial):

Fluoroquinolones primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] By inhibiting these enzymes, they prevent DNA replication and repair, leading to bacterial cell death.[12]

The antiviral activity of quinoline derivatives has also been explored, with compounds showing efficacy against a range of viruses, including Dengue virus and HIV.[13][14] Mechanisms of antiviral action can include inhibition of viral proteases, polymerases, or entry into host cells.[13]

Neuroprotective Potential

Emerging research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][15] Their neuroprotective effects are often attributed to their ability to chelate metal ions, reduce oxidative stress, and inhibit the aggregation of amyloid-beta plaques.[7][16][17]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

Table 1: General Structure-Activity Relationships of Quinoline Derivatives

Position of SubstitutionInfluence on Biological ActivityExample Therapeutic Area
C2 Substitution with aryl or heterocyclic groups can enhance anticancer and antimicrobial activities.Anticancer, Antibacterial
C4 The 4-amino group is critical for antimalarial activity. Modifications to the side chain can modulate potency and reduce resistance.Antimalarial
C6, C7 Substitution with methoxy or hydroxyl groups can influence kinase inhibitory activity. Halogen substitution can enhance antimicrobial activity.Anticancer, Antimicrobial
C8 The 8-aminoquinoline core is important for activity against the liver stages of malaria parasites.Antimalarial

Experimental Protocols for Synthesis and Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of quinoline derivatives, serving as a practical guide for researchers.

Synthesis of the Quinoline Scaffold

Protocol 1: Skraup-Doebner-von Miller Synthesis of Quinoline

This classical method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ from glycerol.

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate.

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

    • Add ferrous sulfate to moderate the reaction.

    • Slowly add nitrobenzene as an oxidizing agent.

    • Heat the mixture gently to initiate the reaction, which can be vigorous. Once the reaction subsides, heat to reflux for several hours.

    • After cooling, dilute the mixture with water and neutralize with sodium hydroxide.

    • Perform steam distillation to isolate the crude quinoline.

    • Purify the quinoline by fractional distillation.[18]

Protocol 2: Friedländer Annulation for Substituted Quinolines

This method provides a versatile route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[19][20]

  • Materials: 2-aminoacetophenone, ethyl acetoacetate, potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve 2-aminoacetophenone and ethyl acetoacetate in ethanol in a round-bottom flask.

    • Add a catalytic amount of potassium hydroxide.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into cold water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the purified substituted quinoline.[21]

Diagram: Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Quinoline Synthesis (e.g., Skraup, Friedländer) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Antimalarial Antimalarial Assay (e.g., SYBR Green I) Characterization->Antimalarial Anticancer Anticancer Assay (e.g., Topoisomerase Inhibition) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimalarial->SAR Anticancer->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for the synthesis and biological evaluation of quinoline derivatives.

In Vitro Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Materials: Human cell line (e.g., HEK293T for general cytotoxicity, or a specific cancer cell line), DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized quinoline compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[22][23]

Protocol 4: SYBR Green I-based In Vitro Antiplasmodial Assay

This fluorescence-based assay is a widely used method for screening antimalarial compounds against Plasmodium falciparum.

  • Materials: Chloroquine-sensitive or -resistant P. falciparum strain, human erythrocytes, RPMI-1640 medium, Albumax II, SYBR Green I dye, lysis buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add a synchronized culture of P. falciparum-infected erythrocytes (ring stage) to each well.

    • Incubate the plate for 72 hours in a gassed, humidified incubator.

    • After incubation, lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • Determine the IC50 value by plotting the fluorescence intensity against the compound concentration.[1][4][8][24]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly valuable and versatile platform in drug discovery. Its rich history, from the discovery of quinine to the development of modern targeted therapies, underscores its enduring pharmacological relevance. The diverse mechanisms of action exhibited by quinoline derivatives against a wide range of diseases provide a strong rationale for their continued exploration. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse quinoline libraries. Furthermore, the application of computational tools, such as molecular docking and QSAR studies, will aid in the rational design of next-generation quinoline-based drugs with enhanced potency, selectivity, and reduced toxicity. The exploration of quinoline-based hybrid molecules and drug delivery systems also holds promise for improving therapeutic outcomes. As our understanding of disease biology deepens, the quinoline scaffold is poised to remain a critical tool in the armamentarium of medicinal chemists for years to come.

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A Senior Application Scientist's Guide to the Reactivity of the Chloro-Substituent in Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Core and the Versatile C-Cl Bond

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[3][4][5] The functionalization of the quinoline ring is therefore a critical endeavor in the pursuit of novel molecular entities.

Among the most valuable synthons for this purpose are chloro-substituted quinolines. The carbon-chlorine bond, particularly at the 2- and 4-positions of the pyridine ring, serves as a versatile handle for introducing molecular diversity. Its reactivity is not a simple, one-dimensional feature but a nuanced interplay of electronic effects, reaction mechanisms, and carefully controlled experimental conditions. This guide provides an in-depth exploration of the factors governing the reactivity of the chloro-substituent, offering both mechanistic understanding and practical, field-proven insights for its strategic manipulation in synthesis.

The Electronic Landscape: Why Position Matters

The reactivity of a chloro-substituent on a quinoline ring is fundamentally dictated by its position. This is a direct consequence of the electronic nature of the bicyclic heteroaromatic system. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring system and influencing the stability of reaction intermediates.

  • Positions 2 and 4: Activated for Nucleophilic Attack The C-2 and C-4 positions are para and ortho to the ring nitrogen, respectively. This geometric arrangement is crucial. In nucleophilic aromatic substitution (SNAr) reactions, the nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer-like complex) through resonance. This stabilization significantly lowers the activation energy for the reaction, making the chloro-substituents at these positions highly susceptible to displacement by nucleophiles. Generally, the 4-position is more reactive than the 2-position in SNAr reactions.[6]

  • Positions on the Carbocyclic Ring (5, 6, 7, 8): Reduced Reactivity Chloro-substituents on the benzene portion of the quinoline ring (positions 5, 6, 7, and 8) behave more like typical aryl chlorides. They lack the direct resonance stabilization from the heterocyclic nitrogen atom and are therefore considerably less reactive towards nucleophilic substitution. Their transformation almost exclusively relies on transition-metal-catalyzed cross-coupling reactions.

  • The Influence of Other Substituents The electronic properties of other groups on the quinoline ring further modulate this inherent reactivity.[3]

    • Electron-Withdrawing Groups (EWGs): EWGs, such as a nitro group (-NO₂), enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[7] This effect is most pronounced when the EWG is positioned to stabilize the negative charge of the SNAr intermediate. For instance, a nitro group at the 7-position strongly activates a chloro-substituent at the 4-position.[7]

    • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH₃) or amino (-NH₂) groups decrease the ring's electrophilicity, slowing down SNAr reactions.

Key Reaction Pathways for C-Cl Bond Functionalization

Two primary mechanistic pathways dominate the transformation of chloroquinolines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for forming C-N, C-O, and C-S bonds at the activated 2- and 4-positions. The generally accepted mechanism is a two-step addition-elimination process.[8][9]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] The formation of this intermediate is typically the rate-determining step.[10]

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, yielding the substituted product.

SNAr_Mechanism

Causality Behind Experimental Choices in SNAr:

  • Nucleophile Choice: Strong nucleophiles are required. The strength of the nucleophile directly impacts the reaction rate.[12] Common nucleophiles include amines, alkoxides, and thiolates.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often preferred. They can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Temperature: Heating is frequently necessary to overcome the activation energy barrier, especially with less reactive substrates or weaker nucleophiles.

  • Catalysis: Reactions with weaker nucleophiles can sometimes be facilitated by acid or base catalysis, which can activate the substrate or enhance the nucleophilicity of the attacking species, respectively.[13]

Palladium-Catalyzed Cross-Coupling Reactions

For the less reactive chloro-substituents (especially on the carbocyclic ring) or when forming C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable. These reactions have revolutionized synthetic chemistry due to their broad scope and functional group tolerance.[14][15] Key examples include:

  • Suzuki-Miyaura Coupling: Forms C-C bonds using organoboron reagents (boronic acids or esters).[16][17][18]

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines.[14][19][20]

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

  • Heck Coupling: Forms C-C bonds with alkenes.

These reactions proceed via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[17][21]

Suzuki_Cycle

Causality Behind Experimental Choices in Cross-Coupling:

  • Catalyst System (Precatalyst & Ligand): This is the most critical choice. The reactivity of aryl chlorides, which are less reactive than bromides or iodides, necessitates the use of specialized catalyst systems.[16] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[15] They promote the rate-determining oxidative addition step and stabilize the active Pd(0) species.[16][22]

  • Base: The base plays a crucial role, particularly in the Suzuki coupling, where it activates the organoboron species to facilitate transmetalation.[23] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect the reaction yield and must be optimized for the specific substrates.

  • Solvent: A range of solvents can be used, often mixtures of an organic solvent (like dioxane, toluene, or DMF) with water.[24] The solvent system must solubilize all components of the reaction.

Practical Considerations & Protocol Validation

The theoretical reactivity must be translated into robust and reproducible experimental protocols. The following sections provide representative methodologies and comparative data.

Data Presentation: Reactivity Comparison

The choice between SNAr and a cross-coupling reaction is often determined by the desired bond and the position of the chloro-substituent.

PositionTypical ReactionRelative ReactivityCommon ConditionsKey Consideration
C-4 SNAr (N, O, S nucleophiles)Very HighHeat in polar aprotic solvent (e.g., DMF, NMP)Substrate is highly activated. Milder conditions often suffice.
C-2 SNAr (N, O, S nucleophiles)HighHeat in polar aprotic solventGenerally less reactive than C-4. May require higher temperatures.
C-4 / C-2 Cross-Coupling (C-C, C-N)HighPd catalyst, bulky ligand, base, heatNecessary for C-C bonds. Buchwald-Hartwig offers an alternative for C-N bonds.[25]
C-5,6,7,8 Cross-Coupling (C-C, C-N)LowPd catalyst, specialized bulky ligand, base, higher temp.SNAr is not feasible. Requires potent catalyst systems designed for unactivated aryl chlorides.
Experimental Protocols

The following protocols are self-validating systems. The described steps, reagents, and conditions are chosen to ensure high conversion and yield, with purification steps designed to isolate the target compound effectively.

Protocol 1: SNAr - Synthesis of 4-Anilinoquinoline

This protocol demonstrates a typical nucleophilic aromatic substitution at the highly activated C-4 position.

  • Objective: To replace the chlorine atom of 4-chloroquinoline with an aniline moiety.

  • Rationale: The C-4 position is highly electrophilic, making it susceptible to direct attack by the nitrogen lone pair of aniline. The reaction is driven to completion by heating. An acid scavenger (base) is not strictly required but can be added to neutralize the HCl byproduct.

  • Methodology:

    • To a round-bottom flask, add 4-chloroquinoline (1.0 eq), aniline (1.2 eq), and ethanol or isopropanol as the solvent.

    • Heat the mixture to reflux (approx. 80-120 °C, depending on the solvent) and monitor the reaction by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

    • If a precipitate (the hydrochloride salt of the product) has formed, filter the solid. If not, add water and adjust the pH to >8 with an aqueous base (e.g., NaHCO₃) to precipitate the free base product.

    • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Protocol 2: Suzuki-Miyaura Coupling - Synthesis of 4-Phenylquinoline

This protocol illustrates the formation of a C-C bond at the C-4 position, a transformation not possible via SNAr.

  • Objective: To couple phenylboronic acid with 4-chloroquinoline.

  • Rationale: While the C-4 position is activated, forming a C-C bond requires a different mechanistic approach. A palladium catalyst is used to facilitate the coupling. A bulky phosphine ligand is chosen to promote the oxidative addition of the C-Cl bond to the Pd(0) center. A base is required to activate the boronic acid for the transmetalation step.[23]

  • Methodology:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloroquinoline (1.0 eq), phenylboronic acid (1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).[23]

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Exp_Workflow

Conclusion: A Strategic Approach to Synthesis

The chloro-substituent on a quinoline ring is a powerful synthetic lever. Its reactivity is a predictable function of its position, the electronic environment of the ring, and the chosen reaction pathway. Mastery of chloroquinoline chemistry lies in understanding the fundamental principles of SNAr and transition-metal catalysis and using this knowledge to select the optimal conditions. For drug development professionals and synthetic chemists, this understanding is paramount for the efficient and strategic construction of complex, functionalized quinoline derivatives, paving the way for the discovery of next-generation therapeutics and materials.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. [Link]

  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • ACS Publications. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

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The Alchemical Ancestry of a Modern Scaffold: A Technical Guide to the Historical Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of the Quinoline Core

First isolated from coal tar in 1834, the quinoline scaffold has proven to be a cornerstone of heterocyclic chemistry.[1][2] Its rigid, bicyclic aromatic structure, composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[3][4] From the quintessential antimalarial quinine to modern anticancer agents and organic light-emitting diodes (OLEDs), the influence of the quinoline core is profound and pervasive.[4][5] Understanding the classical methods of its construction is not merely an academic exercise; it is an exploration of the fundamental principles of organic synthesis and provides a crucial foundation for innovation in drug discovery and development. This guide offers an in-depth analysis of the seminal, historical methods for quinoline synthesis, providing not just the procedures, but the strategic reasoning and mechanistic insights behind them.

I. The Archetypal Cyclizations: Building the Bicyclic Core

The late 19th century was a period of intense discovery in organic chemistry, with several named reactions emerging that remain relevant to this day.[1][6] These methods, born from the need to construct complex molecules from simple feedstocks, offer a masterclass in electrophilic aromatic substitution, condensation, and cyclization reactions.

The Skraup Synthesis (1880)

The Skraup synthesis is arguably the most fundamental and historically significant method for preparing the parent quinoline ring.[1][4][7] Developed by Czech chemist Zdenko Hans Skraup, the reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1][7][8]

Causality and Mechanistic Insight: The brilliance of the Skraup synthesis lies in its in-situ generation of the key electrophile. Concentrated sulfuric acid serves a dual purpose: it acts as a powerful dehydrating agent and a catalyst. First, it dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[8] The aniline then undergoes a Michael-type conjugate addition to acrolein. This is followed by an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring and subsequent dehydration. The final step is a crucial oxidation of the resulting 1,2-dihydroquinoline intermediate to the aromatic quinoline. Nitrobenzene is a common choice for the oxidant as its reduction product, aniline, can be recycled back into the reaction.[8]

The reaction is notoriously exothermic and can be violent if not controlled.[3][8] The use of moderators like ferrous sulfate or boric acid is a common and necessary modification to temper the reaction's vigor.[8]

Logical Workflow: The Skraup Synthesis

Skraup_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Pathway Aniline Aniline MichaelAdd Michael Addition Aniline->MichaelAdd Glycerol Glycerol Dehydration Dehydration of Glycerol Glycerol->Dehydration H₂SO₄ H2SO4 Conc. H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein In-situ Acrolein Formation Dehydration->Acrolein Acrolein->MichaelAdd Adduct β-Anilinopropionaldehyde Adduct MichaelAdd->Adduct Cyclization Electrophilic Cyclization & Dehydration Adduct->Cyclization H⁺ Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation [O] Product Quinoline Oxidation->Product

Caption: Mechanistic flow of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction (1881)

A significant and more versatile modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[1][3][4] This allows for the synthesis of a wider variety of substituted quinolines, particularly at the 2- and 4-positions.[1][4]

Causality and Mechanistic Insight: The reaction typically proceeds under acidic conditions (e.g., concentrated hydrochloric acid or Lewis acids).[1][4] The mechanism is believed to involve the initial formation of a β-anilino carbonyl compound via Michael addition. This intermediate then cyclizes and dehydrates. A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be formed in situ from the acid-catalyzed aldol condensation of two equivalents of an aldehyde (e.g., acetaldehyde). The subsequent steps of cyclization, dehydration, and oxidation mirror the Skraup synthesis. One of the main drawbacks of the original method was the acid-catalyzed polymerization of the unsaturated carbonyl substrate, which often led to low yields.[4]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

  • Reactants: Aniline, Crotonaldehyde (or Paraldehyde which generates it in situ), Hydrochloric Acid, Nitrobenzene.

  • Procedure:

    • A mixture of aniline and concentrated hydrochloric acid is prepared in a reaction flask equipped with a reflux condenser and a dropping funnel.

    • The mixture is heated, and a solution of crotonaldehyde in a suitable solvent (or paraldehyde) is added dropwise, followed by the addition of nitrobenzene.

    • The reaction mixture is refluxed for several hours. The reaction is vigorous and requires careful control of the addition rate and temperature.

    • After cooling, the mixture is made strongly alkaline with sodium hydroxide solution.

    • The product is isolated by steam distillation. The oily layer in the distillate is separated.

    • The crude 2-methylquinoline is purified by fractional distillation.

The Combes Synthesis (1888)

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone (e.g., acetylacetone) under acidic conditions.[1][8][9]

Causality and Mechanistic Insight: The reaction proceeds in two main stages.[1][9] First, the aniline and β-diketone undergo a condensation reaction, typically with mild heating, to form a β-amino enone intermediate (an enamine).[1][9][10] This intermediate is then treated with a strong acid, such as concentrated sulfuric acid, which catalyzes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the aromatic quinoline.[1][9][10] A significant limitation of this method is that anilines bearing strong electron-withdrawing groups (e.g., -NO₂) often fail to cyclize due to the deactivation of the aromatic ring.[9][10]

Logical Workflow: The Combes Synthesis

Combes_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Pathway Aniline Aniline Condensation Condensation & Dehydration Aniline->Condensation Diketone β-Diketone Diketone->Condensation Enamine β-Amino Enone (Enamine) Condensation->Enamine Cyclization Acid-Catalyzed Cyclodehydration Enamine->Cyclization H₂SO₄, Heat Product 2,4-Disubstituted Quinoline Cyclization->Product

Caption: Mechanistic flow of the Combes quinoline synthesis.

The Conrad-Limpach-Knorr Synthesis (1887)

This method involves the reaction of anilines with β-ketoesters (like ethyl acetoacetate) and is particularly important for the synthesis of 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones).[1] The outcome is highly dependent on the reaction temperature.

Causality and Mechanistic Insight:

  • Conrad-Limpach (lower temperature): At moderate temperatures (around 140-160 °C), the initial reaction is a nucleophilic attack of the aniline's nitrogen onto the ester carbonyl of the β-ketoester, forming a stable β-anilinoacrylate intermediate. Subsequent thermal cyclization (requiring high temperatures, often >250 °C in a high-boiling solvent like diphenyl ether) proceeds via an electrophilic attack on the ortho-position of the aniline ring to yield a 4-hydroxyquinoline.[3][10]

  • Knorr (higher temperature): At higher initial reaction temperatures, the aniline attacks the more reactive ketone carbonyl, forming an anilide intermediate. This intermediate then undergoes cyclization under acidic conditions to produce a 2-hydroxyquinoline.

The need for very high temperatures for the cyclization step in the Conrad-Limpach variant is a significant practical challenge.[10]

The Friedländer Synthesis (1882)

The Friedländer synthesis is a highly versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[6][11] The reaction can be catalyzed by either acid or base.[6]

Causality and Mechanistic Insight: The reaction begins with an intermolecular aldol-type condensation between the two carbonyl components to form an α,β-unsaturated carbonyl compound.[9] This is followed by an intramolecular cyclization via the formation of a Schiff base between the amino group and the newly formed carbonyl, and subsequent dehydration to furnish the quinoline ring.[9] The major advantage of the Friedländer synthesis is its convergence and the ability to construct highly substituted quinolines with well-defined regiochemistry.[12] Its primary limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.

II. Comparison of Historical Synthesis Methods

The choice of a synthetic route is a critical decision in any chemical campaign, guided by factors such as desired substitution pattern, substrate availability, reaction conditions, and scalability.

FeatureSkraup SynthesisDoebner-von MillerCombes SynthesisConrad-LimpachFriedländer Synthesis
Primary Product Unsubstituted or simple quinolines2- and/or 4-substituted quinolines2,4-Disubstituted quinolines4-HydroxyquinolinesVariably substituted quinolines
Aniline Reactant AnilineAnilineAnilineAniline2-Aminoaryl aldehyde/ketone
Carbon Source Glycerol (forms acrolein)α,β-Unsaturated carbonylβ-Diketoneβ-KetoesterKetone/Aldehyde with α-CH₂
Conditions Harsh: conc. H₂SO₄, high temp, strong oxidantStrongly acidic, high tempStrongly acidic, high tempVery high temp for cyclizationVersatile (acid or base catalyzed)
Key Advantages Uses simple, inexpensive starting materials.More versatile than Skraup for substitution.Good for 2,4-disubstituted patterns.Access to 4-quinolones.High regiocontrol, broad scope.[12]
Key Limitations Violently exothermic, low yields, limited scope.[3][12]Polymerization of reactants, harsh conditions.[4]Fails with electron-withdrawing groups.[9][10]Requires very high temperatures.[10]Requires pre-functionalized aniline.

III. The Gould-Jacobs Reaction: A Gateway to Quinolones

The Gould-Jacobs reaction, reported in 1939, is a powerful extension of these classical methods and has become a cornerstone for the synthesis of 4-quinolone-3-carboxylates, the core structure of many antibacterial agents.

Causality and Mechanistic Insight: The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent. The reaction proceeds through an initial nucleophilic substitution to form an anilinomethylenemalonate intermediate. This is followed by a high-temperature thermal electrocyclization to form the quinoline ring. Subsequent saponification of the ester and decarboxylation yields the 4-quinolone. This method is particularly effective for anilines with electron-donating groups in the meta-position.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

  • Reactants: Aniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (solvent), Sodium Hydroxide.

  • Procedure:

    • Condensation: A mixture of aniline and diethyl ethoxymethylenemalonate is heated (e.g., 100-130 °C) for 1-2 hours. Ethanol is evolved and can be removed by distillation. The resulting crude anilidomethylenemalonate is often used directly.

    • Cyclization: The intermediate is added to a high-boiling solvent like diphenyl ether and heated to reflux (approx. 250 °C) for a short period (15-30 minutes).

    • Isolation: The mixture is cooled, and the precipitated ethyl 4-hydroxyquinoline-3-carboxylate is collected by filtration and washed with a suitable solvent like toluene.

    • Hydrolysis & Decarboxylation: The ester is suspended in aqueous sodium hydroxide solution and refluxed to effect saponification. The resulting solution is cooled and acidified to precipitate the carboxylic acid, which is then heated strongly above its melting point until carbon dioxide evolution ceases, yielding 4-hydroxyquinoline.

Conclusion: Foundational Reactions for Modern Discovery

The historical methods for quinoline synthesis—Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, Friedländer, and Gould-Jacobs—are more than relics of a bygone era. They are robust, powerful reactions that laid the groundwork for the synthesis of countless bioactive molecules. While modern organic chemistry has introduced milder and more efficient metal-catalyzed and metal-free alternatives, a deep understanding of these classical transformations remains indispensable.[3][4] They teach us the fundamental reactivity of aromatic systems and provide cost-effective, scalable routes to key chemical intermediates. For the modern researcher, these methods are not just historical footnotes but a vital part of the synthetic chemist's toolkit, offering time-tested strategies for accessing one of chemistry's most important heterocyclic scaffolds.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]

  • Cheng, C. C., & Yan, S. J. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 37-201. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent advances in metal-free quinoline synthesis. Molecules, 21(8), 986. [Link]

  • Kappe, C. O., & Stadler, A. (2005). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2005(4), 41-52. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. [Link]

  • Wikipedia contributors. (2023, December 2). Gould–Jacobs reaction. Wikipedia. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bulletin de la Societe Chimique de France, 49, 89-92. [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Slideshare. (2018). synthesis of quinoline derivatives and its applications. [Link]

  • Wikipedia contributors. (2023, May 27). Combes quinoline synthesis. Wikipedia. [Link]

  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-20. [Link]

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Methodological & Application

Application Notes & Protocols: A Mechanistic Guide to the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its prevalence stems from a unique combination of aromaticity, basicity, and the ability to engage in a wide range of intermolecular interactions. Mastering the synthesis of substituted quinolines is, therefore, a critical skill for organic chemists. This guide provides an in-depth exploration of the classical and modern reaction mechanisms that underpin the formation of this vital heterocyclic system, blending theoretical understanding with practical, field-tested protocols.

The Skraup Synthesis: The Archetypal Acid-Catalyzed Cyclization

The Skraup synthesis, discovered in 1880, is a robust, if often aggressive, method for producing quinolines from an aromatic amine, glycerol, an oxidizing agent (typically nitrobenzene), and concentrated sulfuric acid.[1][2] The reaction's power lies in its ability to construct the core quinoline ring from simple, readily available precursors.

Causality and Mechanistic Pathway

The reaction proceeds through a multi-step sequence where each reagent plays a critical, pre-defined role. The sulfuric acid acts as both a catalyst and a dehydrating agent, while nitrobenzene serves as the terminal oxidant.[1][3]

  • Formation of Acrolein: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is the electrophilic component that will build the pyridine ring.[4][5]

  • Michael Addition: The aromatic amine (e.g., aniline) performs a conjugate (Michael) addition to the acrolein. This step forms the key C-C bond that initiates the annulation process.[1]

  • Acid-Catalyzed Cyclization: The resulting β-anilinopropionaldehyde is protonated under the strongly acidic conditions, activating the aromatic ring towards an intramolecular electrophilic attack by the aldehyde's carbonyl carbon. This cyclization forms a 1,2-dihydroquinoline intermediate.[1][3]

  • Dehydration and Oxidation: The dihydroquinoline intermediate readily dehydrates to form 1,2-dihydroquinoline. This intermediate is then oxidized by nitrobenzene to furnish the aromatic quinoline product. The nitrobenzene is concomitantly reduced to aniline, which can re-enter the reaction cycle.[1][3]

Visualizing the Skraup Mechanism

Skraup_Mechanism Skraup Synthesis Mechanism Glycerol Glycerol Acrolein Acrolein (α,β-unsaturated aldehyde) Glycerol->Acrolein H₂SO₄ -2H₂O Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Adduct Michael Addition Aniline Aniline Aniline->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized H⁺ (Cyclization) Dihydroquinoline 1,2-Dihydroquinoline Cyclized->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Caption: The Skraup synthesis pathway.

Protocol: Synthesis of Quinoline from Aniline

Warning: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. Perform in a fume hood with a blast shield.

  • Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 24 g of aniline and 100 g of anhydrous glycerol.

  • Moderator Addition: Add 15 g of ferrous sulfate heptahydrate. This acts as a moderator to control the reaction's vigor.

  • Acid Addition (Critical Step): Cool the flask in an ice-water bath. Slowly and cautiously add 100 mL of concentrated sulfuric acid through the dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 120°C.

  • Oxidant Addition: Once the sulfuric acid has been added, add 30 g of nitrobenzene.

  • Reaction: Heat the mixture gently to initiate the reaction. Once started, the reaction will become exothermic. Remove the heat source and be prepared to cool the flask if necessary. Once the initial exotherm subsides, heat the mixture under reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and steam distill to remove any unreacted nitrobenzene. Make the residue strongly alkaline with sodium hydroxide solution and steam distill again. The quinoline will co-distill with the steam.

  • Purification: Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by distillation.

Reactant CombinationConditionsProductTypical Yield
Aniline + GlycerolH₂SO₄, Nitrobenzene, FeSO₄Quinoline70-80%
α-Naphthylamine + GlycerolH₂SO₄, As₂O₅Benzo[f]quinoline~60%[2]
8-Aminoquinoline + GlycerolH₂SO₄, Nitrobenzene1,10-Phenanthroline~55%[2]

The Doebner-von Miller Reaction: A Versatile Modification

This reaction is a logical extension of the Skraup synthesis, offering greater versatility by directly using α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ.[2] This allows for the synthesis of a wider range of substituted quinolines.

Causality and Mechanistic Pathway

The mechanism is closely related to the Skraup synthesis. However, a key point of discussion in the literature is the potential for a fragmentation-recombination pathway, especially under strong acid conditions.[6][7]

  • Conjugate Addition: The reaction begins with the 1,4-conjugate addition of an aniline to the α,β-unsaturated carbonyl compound.

  • Cyclization & Dehydration: The resulting adduct undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to yield a dihydroquinoline derivative.

  • Oxidation: An oxidizing agent, which can be another molecule of the starting Schiff base or an external oxidant, abstracts a hydride to furnish the final aromatic quinoline product.

Visualizing the Doebner-von Miller Workflow

DvM_Mechanism Doebner-von Miller Synthesis Aniline Aniline Adduct Michael Adduct Aniline->Adduct Michael Addition (H⁺) Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Adduct Michael Addition (H⁺) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Electrophilic Attack Dihydroquinoline Dihydroquinoline Derivative Cyclized->Dihydroquinoline -H₂O Subst_Quinoline Substituted Quinoline Dihydroquinoline->Subst_Quinoline Oxidation

Caption: The Doebner-von Miller reaction pathway.

Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
  • Reagent Preparation: In a flask equipped for reflux, mix 20 mL of aniline with 50 mL of concentrated hydrochloric acid.

  • Aldehyde Addition: To this solution, add 30 mL of crotonaldehyde slowly and with cooling.

  • Reaction: Heat the mixture on a water bath under reflux for 6-8 hours.

  • Work-up: After cooling, make the solution alkaline with a concentrated sodium hydroxide solution.

  • Isolation: Steam distill the mixture to isolate the 2-methylquinoline. The product can be extracted from the distillate and purified as described in the Skraup protocol.

The Friedländer Synthesis: An Aldol-Type Condensation

The Friedländer synthesis is a highly convergent and regioselective method that condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[5] The reaction can be catalyzed by either acid or base.[8]

Causality and Mechanistic Pathway

The logic of this reaction is a two-part sequence: an intermolecular condensation followed by an intramolecular cyclodehydration.

  • Aldol Condensation: Under basic or acidic conditions, the α-methylene compound and the o-aminoaryl carbonyl undergo an aldol-type condensation to form an α,β-unsaturated carbonyl intermediate.[5]

  • Intramolecular Cyclization: The amino group of the intermediate then attacks the carbonyl of the newly formed enone system (or a Schiff base is formed), leading to an intramolecular cyclization.

  • Dehydration: The resulting heterocyclic intermediate readily loses a molecule of water to form the stable, aromatic quinoline ring.[9]

Visualizing the Friedländer Mechanism

Friedlander_Mechanism Friedländer Synthesis Mechanism o_Amino o-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct o_Amino->Aldol_Adduct Aldol Condensation (Base or Acid) Methylene α-Methylene Carbonyl Methylene->Aldol_Adduct Aldol Condensation (Base or Acid) Enone α,β-Unsaturated Intermediate (Enone) Aldol_Adduct->Enone -H₂O Cyclized Cyclized Hemiaminal Enone->Cyclized Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized->Quinoline -H₂O (Aromatization)

Caption: The Friedländer synthesis mechanism.

Protocol: Synthesis of 2-Phenylquinoline
  • Setup: In a round-bottom flask, dissolve 1.21 g (10 mmol) of 2-aminobenzaldehyde and 1.20 g (10 mmol) of acetophenone in 30 mL of ethanol.

  • Catalyst Addition: Add 0.5 g of potassium hydroxide pellets (or a catalytic amount of another base like DBU).

  • Reaction: Stir the mixture at reflux for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Regioselectivity

This synthesis involves the reaction of an aniline with a β-ketoester.[10] A fascinating feature is its temperature-dependent regioselectivity. Lower temperatures favor a Michael-type addition leading to 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures favor amide formation, leading to 2-quinolones (Knorr).[11]

Causality and Mechanistic Pathway (Conrad-Limpach)
  • Enamine Formation: At moderate temperatures (e.g., <140°C), the aniline preferentially attacks the keto-carbonyl of the β-ketoester, followed by dehydration to form a β-anilinoacrylate intermediate (an enamine).[11]

  • Thermal Cyclization: Heating this intermediate to high temperatures (typically >240°C) induces an intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol to yield the 4-hydroxyquinoline product.[10][11]

Visualizing the Conrad-Limpach Pathway

Conrad_Limpach Conrad-Limpach Synthesis Aniline Aniline Enamine β-Anilinoacrylate (Enamine) Aniline->Enamine Condensation (<140°C, -H₂O) Ketoester β-Ketoester Ketoester->Enamine Condensation (<140°C, -H₂O) Cyclized Cyclized Intermediate Enamine->Cyclized Thermal Cyclization (>240°C) Hydroxyquinoline 4-Hydroxyquinoline Cyclized->Hydroxyquinoline -EtOH (Aromatization) Catalytic_Cycle Conceptual Catalytic Cycle Catalyst M-Lₙ (Active Catalyst) CH_Activation C-H Activation Complex Catalyst->CH_Activation + Aniline Insertion Migratory Insertion CH_Activation->Insertion + Alkyne Reductive_Elim Reductive Elimination Insertion->Reductive_Elim Reductive_Elim->Catalyst + Quinoline

Caption: A general catalytic cycle for C-H annulation.

These modern methods represent a paradigm shift, moving away from the harsh stoichiometric reagents of classical syntheses towards more elegant and sustainable catalytic transformations.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • Slideshare. (2022). synthesis of quinoline derivatives and its applications.

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

  • Preparation and Properties of Quinoline. (n.d.).

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.

  • Wikipedia. (n.d.). Combes quinoline synthesis.

  • Wikipedia. (n.d.). Conrad–Limpach synthesis.

  • PubMed Central (PMC). (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

  • ACS Publications. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates.

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

  • J&K Scientific LLC. (2025). Friedländer Synthesis.

  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF.

  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.

  • Química Organica.org. (n.d.). Friedlander quinoline synthesis.

  • JOCPR. (n.d.). Application of pfitzinger reaction in.

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.

  • Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines.

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis.

Sources

Application Notes and Protocols: 2-Chloro-3-ethyl-7-methylquinoline as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Nucleus - A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a multitude of biological targets. This inherent versatility has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-cancer, anti-malarial, anti-microbial, and anti-inflammatory agents.[3][4] The continuous exploration of novel quinoline derivatives remains a highly active area of research, aimed at discovering next-generation therapeutics with improved efficacy and safety profiles.

This application note focuses on 2-Chloro-3-ethyl-7-methylquinoline , a specifically substituted quinoline derivative with significant potential as a versatile building block in drug discovery. The strategic placement of the chloro, ethyl, and methyl groups offers a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of compound libraries targeting various disease-related proteins. In particular, the 2-chloro substituent serves as a key reactive handle, allowing for the facile introduction of a wide range of nucleophiles to explore structure-activity relationships (SAR).[5][6]

Physicochemical Properties and "Drug-Likeness" Profile

While experimental data for 2-Chloro-3-ethyl-7-methylquinoline is not extensively available, we can extrapolate its likely physicochemical properties based on known quinoline derivatives. These properties are crucial for predicting its behavior in biological systems and assessing its potential as a drug candidate.

PropertyEstimated ValueImportance in Drug Discovery
Molecular Weight ~205.68 g/mol Adherence to Lipinski's Rule of Five (<500 Da) for good oral bioavailability.
logP (Lipophilicity) 3.0 - 4.0Influences membrane permeability, solubility, and metabolic stability.
Hydrogen Bond Donors 0Affects solubility and binding to target proteins.
Hydrogen Bond Acceptors 1 (Nitrogen atom)Crucial for target interaction and solubility.
Polar Surface Area (PSA) ~12.89 ŲImpacts cell permeability and oral absorption.

Note: These values are estimations and should be experimentally verified.

Hypothetical Application: A Scaffold for Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[7] The quinoline scaffold has been successfully employed in the design of numerous kinase inhibitors.

We hypothesize that 2-Chloro-3-ethyl-7-methylquinoline can serve as an excellent starting point for the development of novel kinase inhibitors. The 2-chloro position allows for the introduction of various amine-containing fragments, which can be designed to interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design. The 3-ethyl and 7-methyl groups can occupy adjacent hydrophobic pockets, potentially enhancing binding affinity and selectivity.

Proposed Mechanism of Action:

The proposed mechanism of action for a kinase inhibitor derived from 2-Chloro-3-ethyl-7-methylquinoline would involve competitive binding to the ATP-binding site of the target kinase. The quinoline core would act as the scaffold, while the strategically introduced side chains would form key interactions (hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the kinase active site, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Signaling Pathway Diagram:

G cluster_0 Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Phosphorylates and Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Promotes 2-Chloro-3-ethyl-7-methylquinoline Derivative 2-Chloro-3-ethyl-7-methylquinoline Derivative 2-Chloro-3-ethyl-7-methylquinoline Derivative->Receptor Tyrosine Kinase (RTK) Inhibits ATP Binding

Caption: Inhibition of a receptor tyrosine kinase by a hypothetical derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-ethyl-7-methylquinoline

This protocol outlines a plausible multi-step synthesis of the title compound, starting from commercially available materials.

Workflow Diagram:

G m-toluidine m-toluidine Step 1 Step 1 m-toluidine->Step 1 Ethyl Acetoacetate, Acid Catalyst 3-ethyl-7-methylquinolin-2(1H)-one 3-ethyl-7-methylquinolin-2(1H)-one Step 1->3-ethyl-7-methylquinolin-2(1H)-one Step 2 Step 2 3-ethyl-7-methylquinolin-2(1H)-one->Step 2 POCl3 2-Chloro-3-ethyl-7-methylquinoline 2-Chloro-3-ethyl-7-methylquinoline Step 2->2-Chloro-3-ethyl-7-methylquinoline

Caption: Synthetic workflow for 2-Chloro-3-ethyl-7-methylquinoline.

Step-by-Step Procedure:

Step 1: Synthesis of 3-ethyl-7-methylquinolin-2(1H)-one

  • To a stirred solution of m-toluidine (1.0 eq) in a suitable high-boiling solvent (e.g., Dowtherm A), add ethyl acetoacetate (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with a cold, non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum to yield 3-ethyl-7-methylquinolin-2(1H)-one.

Step 2: Synthesis of 2-Chloro-3-ethyl-7-methylquinoline

  • In a round-bottom flask equipped with a reflux condenser, suspend 3-ethyl-7-methylquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction should become a clear solution. Monitor the reaction by TLC.

  • After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-Chloro-3-ethyl-7-methylquinoline.

Protocol 2: Kinase Inhibition Assay (Hypothetical Target: EGFR)

This protocol describes a typical in vitro assay to determine the inhibitory activity of the synthesized compound against a representative kinase, the Epidermal Growth Factor Receptor (EGFR).

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Serial Dilution of Compound Serial Dilution of Compound Incubate Compound with Kinase Incubate Compound with Kinase Serial Dilution of Compound->Incubate Compound with Kinase Prepare Kinase, Substrate, and ATP Solution Prepare Kinase, Substrate, and ATP Solution Prepare Kinase, Substrate, and ATP Solution->Incubate Compound with Kinase Initiate Reaction with ATP/Substrate Mix Initiate Reaction with ATP/Substrate Mix Incubate Compound with Kinase->Initiate Reaction with ATP/Substrate Mix Incubate at 30°C Incubate at 30°C Initiate Reaction with ATP/Substrate Mix->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Add Detection Reagent (e.g., ADP-Glo) Add Detection Reagent (e.g., ADP-Glo) Stop Reaction->Add Detection Reagent (e.g., ADP-Glo) Measure Luminescence Measure Luminescence Add Detection Reagent (e.g., ADP-Glo)->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Prepare a stock solution of 2-Chloro-3-ethyl-7-methylquinoline in 100% DMSO.

  • Perform serial dilutions of the compound stock in assay buffer to create a range of test concentrations (e.g., 100 µM to 1 nM).

  • In a 384-well plate, add the diluted compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add the EGFR kinase to each well (except the negative control) and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferation Assay

This protocol measures the ability of the compound to inhibit the growth of a cancer cell line that is dependent on the target kinase (e.g., A549, a non-small cell lung cancer line with EGFR mutations).

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of 2-Chloro-3-ethyl-7-methylquinoline (and any synthesized derivatives) for 72 hours.

  • After the incubation period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Measure the absorbance or luminescence signal, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Structure-Activity Relationship (SAR) Exploration

The true power of 2-Chloro-3-ethyl-7-methylquinoline lies in its potential for SAR studies. The 2-chloro position is ripe for nucleophilic aromatic substitution (SₙAr) reactions with a variety of amines.

Hypothetical SAR Table:

CompoundR Group at C2 PositionEGFR IC₅₀ (nM)A549 GI₅₀ (µM)
1 (Parent) -Cl>10,000>50
2a -NH-(CH₂)₂-OH85012.5
2b -NH-Ph4508.2
2c -NH-Ph-4-F1202.1
2d -NH-(morpholino)250025.7

This data is purely hypothetical and for illustrative purposes only.

SAR Insights:

  • Replacing the chloro group with an amine is essential for activity.

  • Aromatic amines at the C2 position appear to be more potent than aliphatic amines.

  • Electron-withdrawing substituents on the phenyl ring (e.g., fluorine) may enhance potency.

  • Bulky aliphatic amines may be detrimental to activity.

Conclusion

While direct biological data for 2-Chloro-3-ethyl-7-methylquinoline is currently limited in the public domain, its structure strongly suggests its utility as a valuable scaffold in medicinal chemistry. The protocols and hypothetical applications outlined in this document provide a framework for researchers to explore the potential of this and related quinoline derivatives in the discovery of novel therapeutics, particularly in the area of kinase inhibition for oncology. Experimental validation of the proposed synthetic routes and biological assays is a necessary next step to fully elucidate the potential of this promising chemical entity.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. IJPPR.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.
  • Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed.

Sources

Application Notes and Protocols: The Strategic Use of 2-Chloro-3-ethyl-7-methylquinoline in the Synthesis of Novel Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] Within this esteemed class of compounds, 2-chloroquinolines serve as exceptionally versatile building blocks. The chlorine atom at the C2 position is readily displaced by various nucleophiles and is amenable to a host of palladium-catalyzed cross-coupling reactions, making it a linchpin for molecular diversification.[1][4]

This guide focuses on a specific, highly functionalized quinoline derivative: 2-Chloro-3-ethyl-7-methylquinoline . The strategic placement of the ethyl group at C3 and the methyl group at C7 offers steric and electronic properties that can be exploited to fine-tune the characteristics of the resulting heterocyclic systems. These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in the development of novel, value-added heterocycles. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: Synthesis of the Core Building Block: 2-Chloro-3-ethyl-7-methylquinoline

The most direct and industrially scalable approach to substituted 2-chloroquinolines is the Vilsmeier-Haack reaction.[1][5] This reaction facilitates the cyclization and chlorination of an N-aryl amide in a one-pot process. For the target molecule, the synthesis commences with the preparation of N-(3-methylphenyl)propanamide from m-toluidine and propanoyl chloride.

Protocol 1: Synthesis of 2-Chloro-3-ethyl-7-methylquinoline

Rationale: The Vilsmeier-Haack reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both a formylating/acylating agent and a dehydrating agent. It reacts with the N-aryl propanamide to induce an electrophilic cyclization onto the aromatic ring, followed by chlorination to yield the final product. The methyl group on the starting toluidine directs the cyclization to afford the 7-methylquinoline isomer.

Experimental Workflow:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization m_toluidine m-Toluidine amide N-(3-methylphenyl)propanamide m_toluidine->amide Pyridine, DCM, 0°C to RT propanoyl_chloride Propanoyl Chloride propanoyl_chloride->amide product 2-Chloro-3-ethyl-7-methylquinoline amide->product 1. Add to Vilsmeier Reagent 2. Heat (e.g., 80-90°C) 3. Aqueous Workup DMF DMF vilsmeier_reagent Vilsmeier Reagent DMF->vilsmeier_reagent 0°C POCl3 POCl₃ POCl3->vilsmeier_reagent

Caption: Workflow for the synthesis of the target quinoline.

Step-by-Step Methodology:

  • Amide Formation: To a solution of m-toluidine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0°C, add propanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Upon completion (monitored by TLC), wash the mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-methylphenyl)propanamide.

  • Vilsmeier-Haack Reaction: In a separate flask, cool DMF (5.0 eq) to 0°C and add POCl₃ (3.5 eq) dropwise with vigorous stirring under an inert atmosphere. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add the N-(3-methylphenyl)propanamide (1.0 eq) portion-wise to the pre-formed Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 85°C and maintain for 12-16 hours.[5]

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Basify the aqueous solution with 5M NaOH until pH 8-9.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel (eluent: hexane/ethyl acetate).

Expected Data:

CompoundMolecular FormulaMWExpected YieldAppearance
2-Chloro-3-ethyl-7-methylquinolineC₁₂H₁₂ClN205.6865-75%Off-white to pale yellow solid

Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The electron-deficient nature of the quinoline ring makes the C2-Cl bond particularly susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycle.[4]

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a robust method for creating biaryl or vinyl-substituted quinolines.[6][7] This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to facilitate the reductive elimination step. A base is required to activate the boronic acid for transmetalation.[8]

General Reaction Scheme:

Catalytic Cycle Visualization:

Suzuki_Cycle cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition R¹-Cl Complex_A R¹-Pd(II)(Cl)L₂ Oxidative\nAddition->Complex_A Transmetalation Transmetalation Complex_A->Transmetalation R²-B(OH)₂ Base Complex_B R¹-Pd(II)(R²)L₂ Transmetalation->Complex_B Reductive\nElimination Reductive Elimination Complex_B->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Regeneration Product R¹-R² Reductive\nElimination->Product R1 R¹ = 3-ethyl-7-methylquinolin-2-yl R2 R² = Aryl, Vinyl, etc.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried flask, add 2-Chloro-3-ethyl-7-methylquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Heat the reaction mixture at 80-110°C for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to yield the 2-aryl-3-ethyl-7-methylquinoline.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[9][10] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide array of primary and secondary amines, which is often challenging via classical methods.[11] The choice of a bulky, electron-rich phosphine ligand (e.g., BrettPhos, XPhos) is crucial for promoting the reductive elimination of the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or the intermediate Pd-amido complex.[2]

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 eq).

  • Add 2-Chloro-3-ethyl-7-methylquinoline (1.0 eq) and the desired amine (1.2 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the mixture to 80-120°C for 12-24 hours.

  • Monitor the reaction by LC-MS. Once complete, cool to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and quench with water.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter, concentrate, and purify the crude product via flash chromatography to obtain the desired 2-aminoquinoline derivative.

Part 3: Application in the Synthesis of Fused Heterocyclic Systems

The 2-chloroquinoline scaffold is an excellent precursor for constructing fused heterocyclic systems, where a new ring is annulated onto the quinoline core. These reactions often proceed via an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization.

Protocol 3.1: Synthesis of Pyrazolo[3,4-b]quinolines

Rationale: Pyrazolo[3,4-b]quinolines are a class of compounds with significant biological activity, including kinase inhibition.[12][13][14] A common synthetic route involves the reaction of a 2-chloroquinoline with hydrazine, followed by cyclization. The hydrazine initially displaces the chloride at C2. If the C3 position bears a group that can react with the second nitrogen of the hydrazine (like a nitrile or a formyl group), direct cyclization can occur. With a C3-ethyl group, a different strategy is needed, typically involving a pre-functionalized hydrazine or subsequent modification. A more direct approach uses a bifunctional nucleophile like a 5-aminopyrazole. However, the most classic route relies on a C3-carbonyl or cyano functionality. For our substrate, we demonstrate a reaction with hydrazine hydrate to form a hydrazinylquinoline, which is a versatile intermediate itself.

Step-by-Step Methodology:

  • Dissolve 2-Chloro-3-ethyl-7-methylquinoline (1.0 eq) in a suitable solvent like ethanol or n-butanol.

  • Add an excess of hydrazine hydrate (5.0-10.0 eq).

  • Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Cool the reaction mixture to room temperature. The product, 2-hydrazinyl-3-ethyl-7-methylquinoline, often precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • This hydrazinyl intermediate can then be reacted with 1,3-dicarbonyl compounds or other reagents to form the fused pyrazole ring.

Protocol 3.2: Synthesis of Thiazolo[4,5-b]quinolines

Rationale: The thiazole ring is another important pharmacophore. Fusing it to a quinoline core can lead to compounds with novel biological profiles.[15][16][17] A common method involves reacting the 2-chloroquinoline with a sulfur nucleophile that also contains a nitrogen atom, such as thiourea or a substituted thioamide. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

General Reaction Pathway:

G start 2-Chloro-3-ethyl-7-methylquinoline intermediate Isothiouronium Salt (Intermediate) start->intermediate Ethanol, Reflux thiourea Thiourea thiourea->intermediate product 2-Amino-3-ethyl-8-methyl-thiazolo[4,5-b]quinoline intermediate->product Intramolecular Cyclization

Caption: Pathway for thiazolo[4,5-b]quinoline synthesis.

Step-by-Step Methodology:

  • Suspend 2-Chloro-3-ethyl-7-methylquinoline (1.0 eq) and thiourea (1.5 eq) in ethanol.

  • Heat the mixture to reflux for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent like ethyl acetate or chloroform.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

2-Chloro-3-ethyl-7-methylquinoline is a highly valuable and versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its synthesis via the Vilsmeier-Haack reaction is straightforward, and the reactivity of the C2-chloro group provides a reliable handle for introducing molecular complexity. The protocols detailed in these application notes for palladium-catalyzed cross-coupling and fused-ring system formation serve as a robust foundation for researchers in drug discovery and materials science. By understanding the underlying principles of these reactions, scientists can strategically employ this building block to construct libraries of quinoline-based heterocycles for screening and development, ultimately accelerating the discovery of new chemical entities with significant therapeutic or technological potential.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Shorbagy, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(71), 40849–40885. [Link]

  • Kuş, N. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 22(4), 283-291. [Link]

  • Kavitha, C., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2721. [Link]

  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o259. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolo[4,5‐f]quinoline and thiazolo[5,4‐g]quinoline via Skraup reaction on 5‐amino‐2‐methylbenzothiazole. [Link]

  • Dembitsky, V. M., & Gloriozova, T. A. (2018). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 23(9), 2112. [Link]

  • Google Patents. (n.d.). Process for producing 7-chloro-quinaldine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

  • Lelyukh, M. I., et al. (2021). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 11(52), 32938-32947. [Link]

  • Pace, J. L., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2394–2402. [Link]

  • Mekheimer, R., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(5), 1826-1836. [Link]

  • Srivastava, A., Chandra, A., & Singh, R. M. (2006). Synthesis of isothiazolo [5, 4-b] quinolines and their oxidation products, 3[2H]-one-1, 1-dioxideisothiazolo [5, 4-b] quinolines from 2-chloro-3-formylquinolines. Indian Journal of Chemistry - Section B, 45B(8), 1968-1971. [Link]

  • The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. [Link]

  • Chandra, A., et al. (2011). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 1(9), 1645-1663. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Reddy, P. V. G., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(1), 227-233. [Link]

  • Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(10), 1227-1244. [Link]

  • International Journal of Scientific & Research Publications. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. [Link]

  • Sci-Hub. (1987). Furopyridines. Part 6. Preparation and Reactions of 2- and 3-Substituted Furo(2,3-b)pyridines. [Link]

  • Lelyukh, M., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Heterocyclic Chemistry, 56(8), 2269-2276. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

  • Kumar, S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106076. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 23(10), 2639. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6423. [Link]

  • Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

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Application Note: A Scalable Protocol for the Synthesis of 2-Chloro-3-ethyl-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Chloro-3-ethyl-7-methylquinoline, a key intermediate in pharmaceutical research and development. The described methodology is centered around a modified Vilsmeier-Haack reaction, a robust and efficient method for constructing the quinoline core. This guide is intended for researchers, chemists, and process development professionals, offering detailed, step-by-step instructions, mechanistic insights, safety protocols, and scale-up considerations. We emphasize the causality behind experimental choices to ensure both scientific integrity and successful implementation on a larger scale.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 2-Chloro-3-ethyl-7-methylquinoline, serves as a versatile building block, with the chloro- and ethyl- functionalities at the 2- and 3-positions, respectively, providing handles for further molecular elaboration. Scaling the synthesis of such intermediates from the bench to pilot or manufacturing scales presents significant challenges, including reaction control, process safety, and purification efficiency.

Several classical methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Gould-Jacobs reactions.[1] However, for the specific substitution pattern of the target molecule, the Vilsmeier-Haack reaction offers a direct and highly efficient pathway.[2] This approach utilizes a readily prepared N-arylpropionamide and a Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide) to achieve a one-pot cyclization and chlorination. This strategy is advantageous for scale-up due to its use of common reagents and its generally high yields.

This document details a two-step process:

  • Preparation of the precursor: Synthesis of N-(3-methylphenyl)propionamide from m-toluidine.

  • Vilsmeier-Haack Cyclization: Conversion of the amide precursor into the final product, 2-Chloro-3-ethyl-7-methylquinoline.

Mechanistic Rationale: The Vilsmeier-Haack Cyclization

Understanding the reaction mechanism is critical for troubleshooting and optimization during scale-up. The process consists of several key stages:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃), a strong electrophile, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). This is followed by the elimination of a chloride ion and subsequent loss of a dichlorophosphate group to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2]

  • Electrophilic Attack: The electron-rich aromatic ring of the N-arylpropionamide precursor attacks the Vilsmeier reagent. The reaction regioselectively occurs at the para-position relative to the activating amide group.

  • Intramolecular Cyclization: The amide's carbonyl oxygen attacks the newly formed iminium intermediate, initiating a cyclization cascade.

  • Dehydration and Chlorination: Subsequent dehydration and reaction with the chloride ions present in the reaction mixture yield the final, stable aromatic 2-chloroquinoline product.

This one-pot sequence efficiently constructs the desired heterocyclic system with the required functionalities in place.

Reaction Pathway Diagram

G A N-(3-methylphenyl)propionamide D Electrophilic Attack (Para to Amide) A->D B POCl3 + DMF C Vilsmeier Reagent (Chloroiminium ion) B->C Reagent Formation C->D E Intramolecular Cyclization D->E F Dehydration & Chlorination E->F G 2-Chloro-3-ethyl-7-methylquinoline F->G

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale of the final product. All operations involving phosphorus oxychloride must be performed in a well-ventilated chemical fume hood by trained personnel.

Part A: Synthesis of N-(3-methylphenyl)propionamide (Precursor)
  • Equipment Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet connected to a caustic scrubber.

  • Reagent Charging: Charge the flask with m-toluidine (107.15 g, 1.0 mol) and dichloromethane (DCM, 800 mL). Begin stirring to ensure complete dissolution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add propionyl chloride (97.0 g, 1.05 mol) dropwise via the dropping funnel over 60-90 minutes.

    • Causality: Slow addition at low temperature is crucial to control the exothermic acid-base reaction and prevent the formation of di-acylated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting m-toluidine is consumed.[3]

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing 500 mL of cold water.

    • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford pure N-(3-methylphenyl)propionamide. Expected yield: 140-155 g (86-95%).

Part B: Vilsmeier-Haack Cyclization to 2-Chloro-3-ethyl-7-methylquinoline

WARNING: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4][5] Handle with extreme caution using appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat.[4] All additions and quenching steps must be performed slowly and with adequate cooling.[6][7]

  • Equipment Setup: Use a 2 L, dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber.

  • Vilsmeier Reagent Preparation:

    • Charge the flask with N,N-dimethylformamide (DMF, 219.3 g, 3.0 mol).

    • Cool the DMF to 0-5 °C in an ice-salt bath.

    • CRITICAL STEP: Add phosphorus oxychloride (POCl₃, 306.7 g, 2.0 mol) dropwise via the dropping funnel over 90-120 minutes, ensuring the internal temperature does not exceed 10 °C.[8]

    • Causality: This exothermic reaction forms the Vilsmeier reagent. Strict temperature control is essential to prevent reagent decomposition and ensure safety.

  • Precursor Addition: Once the POCl₃ addition is complete, add the N-(3-methylphenyl)propionamide (81.6 g, 0.5 mol) portion-wise over 30 minutes, maintaining the temperature below 20 °C.

  • Reaction Heating: After the addition, slowly heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the precursor spot disappears.[9]

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature.

    • CRITICAL STEP: In a separate, larger flask (5 L), prepare a mixture of crushed ice (2 kg).

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving process. Ensure the fume hood sash is lowered.

    • Causality: The ice quench hydrolyzes excess POCl₃ and precipitates the crude product. The large volume of ice is necessary to absorb the significant heat of reaction.

  • Neutralization and Isolation:

    • Once the quench is complete, slowly neutralize the acidic slurry by adding a 50% (w/v) NaOH solution, keeping the temperature below 25 °C with external cooling. Adjust the pH to 7-8.

    • The product will precipitate as a solid. Stir the slurry for 1 hour, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Dry the crude solid in a vacuum oven at 50 °C.

    • Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol to yield 2-Chloro-3-ethyl-7-methylquinoline as a crystalline solid. Expected yield: 75-88 g (73-85%).

Quantitative Data and Materials

Compound MW ( g/mol ) Equivalents Amount (Part A) Amount (Part B)
m-Toluidine107.151.0107.15 g (1.0 mol)-
Propionyl Chloride92.521.0597.0 g (1.05 mol)-
N-(3-methylphenyl)propionamide163.221.0-81.6 g (0.5 mol)
Phosphorus Oxychloride (POCl₃)153.334.0-306.7 g (2.0 mol)
N,N-Dimethylformamide (DMF)73.096.0-219.3 g (3.0 mol)
Product 205.68 - - Expected: 75-88 g

Experimental Workflow Visualization

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Vilsmeier-Haack Cyclization A1 Charge m-toluidine & DCM to Reactor A2 Cool to 0-5 °C A1->A2 A3 Add Propionyl Chloride (60-90 min) A2->A3 A4 Reaction at RT (2-3 h) A3->A4 A5 Aqueous Work-up (Wash & Dry) A4->A5 A6 Recrystallization (EtOH/H2O) A5->A6 A_end N-(3-methylphenyl)propionamide A6->A_end B2 Add Precursor (< 20 °C) A_end->B2 Input B1 Prepare Vilsmeier Reagent (DMF + POCl3 @ 0-5°C) B1->B2 B3 Heat to 80-90 °C (4-6 h) B2->B3 B4 Ice Quench (CRITICAL) B3->B4 B5 Neutralize with NaOH & Filter B4->B5 B6 Recrystallization (Ethanol) B5->B6 B_end Final Product B6->B_end

Caption: Scalable workflow for the synthesis of 2-Chloro-3-ethyl-7-methylquinoline.

Conclusion

The Vilsmeier-Haack reaction provides a powerful and scalable method for the synthesis of 2-Chloro-3-ethyl-7-methylquinoline. By carefully controlling reaction parameters, particularly temperature during the formation of the Vilsmeier reagent and the subsequent quenching step, this protocol can be safely and efficiently implemented on a larger scale. The detailed procedural steps and mechanistic rationale provided in this application note serve as a robust guide for process chemists and researchers, enabling the reliable production of this valuable chemical intermediate.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine and Quinoline N-Oxides from Oximes. Journal of the American Chemical Society, 129(33), 10096–10097.
  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 7-chloro-quinaldine.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. (n.d.). Catalytic pathway for quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • Dergipark. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Retrieved from [Link]

  • MDPI. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved from [Link]

  • American Chemical Society. (2017). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]

  • NISCAIR. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • Google Patents. (n.d.). A method for purifying 8-hydroxyquinoline reaction solution.
  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Nuances of Quinoline Construction: A Technical Support Guide for Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this classic and versatile reaction for the synthesis of quinoline derivatives. Quinolines are a cornerstone of many pharmacologically active compounds, and mastering their synthesis is crucial.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the Friedländer synthesis.

Q1: What is the fundamental principle of the Friedländer synthesis?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This reaction, which can be catalyzed by either acids or bases, leads to the formation of a substituted quinoline.[3][4][5]

Q2: What are the essential starting materials for this synthesis?

The core components are a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group.[2][4] The nature of these starting materials will ultimately define the substitution pattern of the resulting quinoline.

Q3: What are the typical catalysts employed in the Friedländer synthesis?

A broad spectrum of catalysts can be utilized, and the optimal choice is often dependent on the specific substrates.[4]

  • Acids: Both Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl)) and Lewis acids (e.g., zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃)) are commonly used.[4][5]

  • Bases: Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and organic bases like piperidine.[2][4]

  • Modern Catalysts: Recent advancements have introduced more sustainable and efficient options such as ionic liquids, solid-supported catalysts (e.g., silica-supported sulfuric acid), and various nanocatalysts.[1][4][6]

Q4: What are the primary advantages of the Friedländer synthesis?

The enduring popularity of this reaction stems from its simplicity, the wide availability of starting materials, and its versatility in generating a diverse library of substituted quinolines.[2][4]

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section provides a detailed breakdown of common experimental issues and their corresponding solutions, grounded in the mechanistic understanding of the reaction.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges encountered. Several factors can contribute to a poor yield.

  • Possible Cause 1: Inappropriate Catalyst Selection or Activity.

    • Causality: The catalytic cycle, whether acid or base-mediated, is crucial for both the initial aldol condensation and the subsequent cyclization and dehydration steps.[7] An unsuitable catalyst may not efficiently promote these transformations for your specific substrates.

    • Solution:

      • Catalyst Screening: If a standard acid or base catalyst is proving ineffective, consider screening a panel of alternatives. For acid-catalyzed reactions, switching from a Brønsted acid to a Lewis acid, or vice-versa, can be beneficial.

      • Modern Alternatives: Explore modern catalytic systems. For instance, solid-supported catalysts like silica-supported sulfuric acid or polymer-bound catalysts can offer advantages in terms of reusability and simplified work-up.[1]

      • Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[6]

      • Fresh Catalyst: Ensure your catalyst is not deactivated. Use a fresh batch if there is any doubt.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Causality: The reaction rate is highly temperature-dependent. Insufficient temperature can lead to sluggish or incomplete reactions, while excessive heat can promote side reactions and degradation of starting materials or the final product.[6]

    • Solution:

      • Incremental Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

      • Microwave Synthesis: Consider using microwave irradiation. This technique can significantly reduce reaction times from hours to minutes and often leads to improved yields by providing rapid and uniform heating.[8][9][10]

  • Possible Cause 3: Poor Reagent Purity or Presence of Water.

    • Causality: Impurities in the starting materials can inhibit the catalyst or participate in unwanted side reactions. Water can be particularly detrimental in some acid-catalyzed variants.[4]

    • Solution:

      • Purify Starting Materials: Ensure the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound are of high purity. Recrystallization or column chromatography may be necessary.

      • Anhydrous Conditions: For water-sensitive reactions, use anhydrous solvents and reagents. Dry your solvents using appropriate methods and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate can complicate purification and reduce the overall yield.

  • Possible Cause 1: Self-Condensation of the Carbonyl Component.

    • Causality: Under basic conditions, the ketone or aldehyde with the α-methylene group can undergo self-aldol condensation, competing with the desired reaction pathway.[3][4]

    • Solution:

      • Slow Addition: Instead of adding all reagents at once, slowly add the α-methylene carbonyl compound to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This maintains a low concentration of the self-condensing reagent.[4]

      • Use of Imines: To circumvent this issue, consider using the imine analogue of the o-aniline.[3]

  • Possible Cause 2: Regioselectivity Issues with Asymmetric Ketones.

    • Causality: When an asymmetric ketone is used, there are two possible sites for enolate formation, potentially leading to a mixture of isomeric quinoline products. The product distribution can be under either kinetic or thermodynamic control.[11]

    • Solution:

      • Catalyst and Condition Control: The choice of acid or base catalyst can influence the regioselectivity. Acidic conditions often favor the thermodynamically more stable product, while basic conditions may favor the kinetically controlled product.[11]

      • Substrate Modification: Introducing a directing group, such as a phosphoryl group on one of the α-carbons of the ketone, can enhance regioselectivity.[3]

Visualizing the Reaction: Mechanism and Troubleshooting

To better understand the process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

Friedlander_Mechanism cluster_path1 Aldol Condensation Pathway cluster_path2 Schiff Base Pathway Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Rate-Limiting Step Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Quinoline_P1 Quinoline Unsaturated_Carbonyl->Quinoline_P1 Imine Formation -H₂O Reactants2 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Schiff_Base Schiff Base Reactants2->Schiff_Base Imine Formation Aldol_Intermediate Aldol Intermediate Schiff_Base->Aldol_Intermediate Aldol Reaction Quinoline_P2 Quinoline Aldol_Intermediate->Quinoline_P2 -H₂O

Caption: Alternative mechanisms for the Friedländer synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Purity Verify Reagent Purity and Dryness Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify Purify Starting Materials Purity_OK->Purify No Optimize_Temp Optimize Temperature (Conventional or MW) Purity_OK->Optimize_Temp Yes Purify->Check_Purity Temp_OK Yield Improved? Optimize_Temp->Temp_OK Screen_Catalyst Screen Different Catalysts (Acidic/Basic/Modern) Temp_OK->Screen_Catalyst No Check_Side_Rxns Analyze Side Products (e.g., Aldol, Isomers) Temp_OK->Check_Side_Rxns Yes Catalyst_OK Yield Improved? Screen_Catalyst->Catalyst_OK Catalyst_OK->Check_Side_Rxns No Success Successful Optimization Catalyst_OK->Success Yes Mitigate_Side_Rxns Modify Conditions (e.g., Slow Addition) Check_Side_Rxns->Mitigate_Side_Rxns Mitigate_Side_Rxns->Success

Sources

Technical Support Center: Purification of Crude 2-Chloro-3-ethyl-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Chloro-3-ethyl-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this quinoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction: The Chemistry of Purification

2-Chloro-3-ethyl-7-methylquinoline is typically synthesized via a Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate N-acetanilide precursor.[1][2][3] The crude product from this reaction is seldom pure and often contains a mixture of unreacted starting materials, reaction intermediates, and byproducts. The primary goal of purification is to isolate the target molecule from these impurities.

Common impurities may include:

  • Unreacted Acetanilide Precursor: The starting material for the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Residues: Remnants from the formylating agent, often appearing after aqueous workup.[4]

  • Isomeric Byproducts: Depending on the substitution pattern of the starting aniline, regioisomers may form.

  • Hydrolysis Product (Quinolinone): The 2-chloro group on the quinoline ring is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding 2-quinolinone.[5][6][7]

  • Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of polymeric tars.

The choice of purification strategy—primarily recrystallization and column chromatography—depends on the nature and quantity of these impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Chloro-3-ethyl-7-methylquinoline.

Problem 1: My crude product is an intractable oil or gum.

Possible Cause: This is a common issue when residual solvent or low-melting impurities are present. "Oiling out" can also occur during recrystallization if the boiling point of the solvent is higher than the melting point of the solute.

Solution:

  • Initial Solvent Removal: Ensure all reaction and workup solvents (like DMF or phosphorus oxychloride) are thoroughly removed under reduced pressure. Co-evaporation with a high-boiling, non-polar solvent like toluene can help remove stubborn residues.

  • Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the desired product is expected to have low solubility, such as hexanes or petroleum ether. This process can wash away soluble impurities and encourage the product to solidify.

  • Column Chromatography: If trituration fails, directly subjecting the crude oil to column chromatography is the most effective next step.

Problem 2: I am unable to achieve crystallization during recrystallization.

Possible Cause: This can be due to several factors: the chosen solvent is not ideal, the solution is not sufficiently saturated, or the presence of impurities is inhibiting crystal lattice formation.

Solution:

  • Systematic Solvent Screening: The selection of an appropriate solvent is paramount for successful recrystallization.[8][9] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For haloquinolines, common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon/polar aprotic solvent mixtures.[10][11]

    Protocol for Solvent Screening:

    • Place a small amount of your crude material (10-20 mg) into several test tubes.

    • Add a small volume (0.5 mL) of a different solvent to each tube.

    • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

    • Heat the tubes that showed poor room temperature solubility. The compound should fully dissolve at the solvent's boiling point.

    • Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath.

    • The solvent that yields a good quantity of crystals upon cooling is a suitable candidate.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.

    • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate it. Then, allow it to cool again.[9]

Workflow for Troubleshooting Recrystallization

G start Crude product fails to crystallize check_saturation Is the solution supersaturated? start->check_saturation solvent_screen Perform systematic solvent screening check_saturation->solvent_screen No induce_cryst Attempt to induce crystallization (scratching, seeding) check_saturation->induce_cryst Yes solvent_screen->induce_cryst chromatography Proceed to column chromatography solvent_screen->chromatography No suitable solvent found reduce_volume Reduce solvent volume and re-cool induce_cryst->reduce_volume Fails success Crystals form successfully induce_cryst->success Succeeds reduce_volume->induce_cryst reduce_volume->chromatography Fails repeatedly

Caption: Decision tree for troubleshooting recrystallization.

Problem 3: My product is colored, but I expect a white or pale yellow solid.

Possible Cause: Colored impurities are common, often arising from polymeric byproducts or degradation.

Solution:

  • Charcoal Treatment: During recrystallization, you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtration.

    Protocol for Decolorization:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Allow the solution to cool slightly to prevent flash boiling.

    • Add a very small amount (spatula tip) of activated charcoal.

    • Heat the solution back to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

    • Proceed with the recrystallization as usual.

    Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Also, using too much charcoal can lead to the adsorption of your desired product, reducing the overall yield.

Problem 4: After column chromatography, my fractions are still impure (multiple spots on TLC).

Possible Cause: This can result from poor separation on the column, which may be due to an inappropriate solvent system, overloading the column, or issues with the stationary phase.

Solution:

  • TLC Optimization of Eluent: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) for your target compound of around 0.3-0.4 and good separation from all impurities.

Solvent System (Hexane:Ethyl Acetate) Polarity Typical Application
95:5 to 90:10LowEluting non-polar impurities.
80:20 to 70:30MediumOften a good starting point for eluting the desired product.
50:50HighEluting more polar byproducts.
  • Proper Column Packing and Loading:

    • Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.

    • Do not overload the column. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and load it onto the column in a narrow band.

  • Gradient Elution: If there is a wide range of polarity among the impurities, a gradient elution may be necessary. Start with a non-polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

Workflow for Column Chromatography

G start Crude Product tlc Optimize eluent system using TLC (Rf ≈ 0.3-0.4) start->tlc pack_column Pack column with silica gel tlc->pack_column load_sample Load sample in minimal solvent pack_column->load_sample elute Elute with optimized solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_fractions Analyze fractions by TLC collect_fractions->tlc_fractions combine_pure Combine pure fractions tlc_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

Caption: Standard workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure 2-Chloro-3-ethyl-7-methylquinoline?

Q2: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Melting Point: A sharp melting point range (1-2 °C) is characteristic of a pure crystalline solid.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm the structure of the molecule and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Will show the characteristic functional group vibrations.

Q3: The Vilsmeier-Haack reaction is known to be harsh. What are the most likely byproducts I should be looking for?

A: The most common byproduct is the hydrolysis of the 2-chloro group to a 2-quinolinone. This is especially likely if the reaction workup involves prolonged exposure to water, acid, or base.[5][7] The 2-quinolinone is significantly more polar than the 2-chloro derivative and should be easily separable by column chromatography. In some cases, incomplete cyclization or side reactions on the aromatic ring can occur, but these are generally minor.[14]

Q4: Can I use reverse-phase HPLC for purification?

A: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying quinoline derivatives, especially for obtaining very high purity on a smaller scale.[15][16] A typical mobile phase would consist of a mixture of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape.

Q5: What safety precautions should I take when handling 2-Chloro-3-ethyl-7-methylquinoline and the solvents used for its purification?

A: Chlorinated organic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17] The solvents used in purification, such as hexanes, ethyl acetate, and dichloromethane, are flammable and/or volatile, and their vapors can be harmful. Refer to the Safety Data Sheet (SDS) for the specific compounds and solvents you are using.

References

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • 2-Chloro-7-methylquinoline-3-carbaldehyde. National Institutes of Health (NIH).
  • 2-Chloro-3-(chloromethyl)-7-ethylquinoline SDS. Echemi.
  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. National Institutes of Health (NIH).
  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.
  • 2-Chloroquinoline. Wikipedia. Available at: [Link]

  • 7-Chloro-3-methylquinoline. PubChem. Available at: [Link]

  • 2-Chloro-3-ethyl-7-methyloctane. PubChem. Available at: [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. Available at: [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. Available at: [Link]

  • Carrying out a recrystallisation. YouTube. Available at: [Link]

  • Guidelines on the determination of chlorinated hydrocarbons in sediment. HELCOM. Available at: [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate. Available at: [Link]

  • RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. Available at: [Link]

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Synthesis method of quinoline compound containing sulfonyl. Google Patents.
  • Complete removal of chlorinated aromatic compounds from oils by channel-type gamma-cyclodextrin assembly. PubMed. Available at: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. ResearchGate. Available at: [Link]

  • Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

  • Recrystallization. YouTube. Available at: [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at: [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Column Chromatography. YouTube. Available at: [Link]

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Navigating Regioselectivity in Combes Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide: Common Regioselectivity Problems & Solutions

This section addresses specific issues you might be facing in the lab, offering detailed explanations and actionable protocols.

Issue 1: My reaction with a meta-substituted aniline is giving a mixture of 5- and 7-substituted quinolines. How can I favor one over the other?

Answer: This is a classic regioselectivity challenge in the Combes synthesis. The outcome of the electrophilic aromatic annulation, which is the rate-determining step, is governed by a delicate interplay of steric and electronic factors of the substituents on both the aniline and the β-diketone.[1]

Causality:

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups on the aniline ring activate the ortho and para positions for electrophilic attack. In a meta-substituted aniline, this means the positions ortho and para to the substituent will be more nucleophilic.

  • Steric Effects: The acid-catalyzed cyclization is an intramolecular electrophilic aromatic substitution. A bulky substituent on the aniline or the β-diketone can sterically hinder the approach to one of the possible cyclization sites, thereby favoring the less hindered product.

Strategic Solutions:

  • Leveraging Substituent Electronics on the Aniline:

    • To favor the 7-substituted quinoline , use a meta-substituted aniline with an electron-donating group (e.g., m-anisidine). The EDG will strongly activate the para position (C-6 of the aniline) for cyclization, leading to the 7-substituted product.

    • To favor the 5-substituted quinoline , use a meta-substituted aniline with an electron-withdrawing group (EWG) like a halogen (e.g., m-chloroaniline). The EWG deactivates the ortho and para positions, making the other available ortho position (C-2 of the aniline) the more likely site of cyclization.

  • Exploiting Steric Hindrance on the β-Diketone:

    • Increasing the steric bulk of one of the substituents on your β-diketone can effectively block one cyclization pathway. For instance, using a bulkier group (e.g., tert-butyl instead of methyl) will direct the cyclization away from the more hindered position on the aniline ring. In a study by Sloop on trifluoromethyl-β-diketones, increasing the bulk of the R group on the diketone led to the preferential formation of 2-CF₃-quinolines.[1]

Issue 2: My yields are low and I'm getting a mixture of isomers. I'm using concentrated sulfuric acid. Is there a better catalyst?

Answer: While concentrated sulfuric acid is the traditional catalyst for the Combes synthesis, it can sometimes lead to charring, side reactions, and poor regioselectivity.[1] A highly effective alternative is a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE) in situ. This catalyst system has been shown to be a more effective dehydrating agent and can significantly improve both yields and regioselectivity.[1]

Experimental Protocol: Regioselective Combes Synthesis using a PPA/Ethanol Catalyst

This protocol is adapted from methodologies that have demonstrated high regioselectivity.[1]

Materials:

  • Substituted Aniline (e.g., m-anisidine)

  • Unsymmetrical β-Diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)

  • Polyphosphoric Acid (PPA)

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Catalyst Preparation (PPE): In a clean, dry round-bottom flask, cautiously add polyphosphoric acid. For every 10g of PPA, slowly add 1 mL of absolute ethanol while stirring. The mixture will warm up. Allow it to cool slightly before proceeding.

  • Reaction Setup: To the freshly prepared PPE catalyst, add the substituted aniline (1 equivalent) and the β-diketone (1.1 equivalents).

  • Reaction Conditions: Heat the mixture with stirring to 120-140°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Combes quinoline synthesis?

A1: The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone.[1] The mechanism proceeds through three main stages:

  • Enamine Formation: The aniline performs a nucleophilic attack on one of the protonated carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base which then tautomerizes to a more stable enamine intermediate.[1]

  • Annulation (Rate-Determining Step): The enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich enamine ring attacks the aniline ring to form a new six-membered ring. This cyclization is the rate-determining step where regioselectivity is established.[1]

  • Dehydration: The cyclized intermediate is then dehydrated under acidic conditions to form the final aromatic quinoline product.[1]

Q2: How do electron-donating and electron-withdrawing groups on the aniline affect regioselectivity?

A2: Substituents on the aniline ring have a profound effect on the position of the intramolecular electrophilic attack.

  • Electron-Donating Groups (EDGs) like -OCH₃, -CH₃, and -NH₂ activate the aniline ring, particularly at the ortho and para positions, making these sites more nucleophilic and thus more likely to attack the enamine.

  • Electron-Withdrawing Groups (EWGs) such as -Cl, -F, and -NO₂ deactivate the aniline ring towards electrophilic substitution, especially at the ortho and para positions. This can make other positions on the ring more favorable for cyclization by comparison. For instance, in a study using fluoro- and chloroanilines, the major product was the 4-CF₃ regioisomer, indicating that the EWG directed the cyclization.[1]

Q3: Can I predict the major regioisomer based on my starting materials?

A3: Yes, you can make a strong prediction by considering both steric and electronic effects. The following table summarizes the expected outcomes based on a study of trifluoromethyl-β-diketones.[1]

Aniline Substituentβ-Diketone (R-CO-CH₂-CO-CF₃)Major Product IsomerDominant Effect
Methoxy (EDG)R = Methyl, Ethyl2-CF₃-quinolineElectronic (EDG directs cyclization)
Methoxy (EDG)R = tert-Butyl (bulky)2-CF₃-quinolineSteric (bulk on diketone reinforces electronic preference)
Chloro/Fluoro (EWG)R = Methyl, Ethyl4-CF₃-quinolineElectronic (EWG directs cyclization)

Q4: Besides PPA/PPE, are there any other alternative catalysts for the Combes synthesis?

A4: While PPA/PPE is a highly effective alternative to sulfuric acid, other acidic catalysts have been employed, including zinc chloride (ZnCl₂), acetic acid, phosphorus pentoxide (P₂O₅), and p-toluenesulfonic acid (p-TsOH).[2] The choice of catalyst can influence reaction times, temperatures, and in some cases, regioselectivity. However, for difficult cyclizations or to improve regioselectivity, PPA or PPE is often the superior choice.[1]

Visualizing the Mechanism and Regioselectivity

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the factors influencing the regiochemical outcome.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Annulation (Rate-Determining) cluster_2 Step 3: Dehydration A Aniline + β-Diketone B Schiff Base Intermediate A->B Condensation (-H₂O) C Enamine Intermediate B->C Tautomerization D Protonated Enamine C->D H⁺ E Cyclized Intermediate D->E Electrophilic Aromatic Substitution F Protonated Alcohol E->F H⁺ G Substituted Quinoline F->G Dehydration (-H₂O)

Caption: General mechanism of the Combes quinoline synthesis.

G cluster_0 Pathway A cluster_1 Pathway B cluster_factors Controlling Factors Start meta-Substituted Aniline + Unsymmetrical β-Diketone A1 Cyclization at C2 of Aniline Start->A1 B1 Cyclization at C6 of Aniline Start->B1 A2 5-Substituted Quinoline A1->A2 B2 7-Substituted Quinoline B1->B2 F1 EWG on Aniline (e.g., -Cl, -F) F1->A1 Favors F2 EDG on Aniline (e.g., -OCH₃) F2->B1 Favors F3 Steric Bulk on β-Diketone F3->B1 Can Favor (if C2 is hindered)

Caption: Factors influencing regioselectivity in the Combes synthesis.

References

  • Combes quinoline synthesis. In: Wikipedia. Accessed January 26, 2026. [Link]

  • Sloop, J. C. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. 2008. (Note: While the direct article may be behind a paywall, its findings are summarized in publicly available resources like Wikipedia, which was used as a reference here).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020;10(35):20784-20793. [Link]

  • Combes Quinoline Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:500-502. [Link]

  • Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. 2023;15(1). [Link]

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overcoming challenges in the synthesis of sterically hindered quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing quinoline scaffolds with bulky substituents. Steric hindrance presents a significant hurdle in classical quinoline syntheses, often leading to diminished yields, side product formation, and challenging purifications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific challenges, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis of a 2,8-disubstituted quinoline is giving very low yields. What are the likely causes and how can I improve it?

A1: Low yields in the Friedländer synthesis of sterically hindered quinolines, particularly with substitution at the C8 position, are common. The primary reason is the steric clash between the bulky group at the ortho position of the 2-aminoaryl ketone/aldehyde and the incoming carbonyl component, which hinders the initial condensation and subsequent cyclization.

To improve the yield, consider the following:

  • Catalyst Choice: Transition from classical acid or base catalysis to more sophisticated catalytic systems. Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ can be effective at lower temperatures.[1] Organocatalysts, such as L-proline, can also promote the reaction under milder conditions.

  • Reaction Conditions: High temperatures can sometimes overcome the activation energy barrier but may also lead to decomposition. Experiment with a range of temperatures. Microwave irradiation can sometimes improve yields and reduce reaction times by providing efficient and uniform heating.

  • Alternative Starting Materials: If possible, consider using a less hindered aniline precursor and introducing the bulky group at a later stage, although this may increase the number of synthetic steps.

Q2: I am observing significant tar formation in my Doebner-von Miller reaction with a sterically demanding aniline. How can I minimize this?

A2: The Doebner-von Miller reaction is notorious for its harsh conditions (strong acids, high temperatures) which can lead to polymerization and tar formation, especially with sensitive or sterically hindered substrates.[2]

Here are some strategies to mitigate this:

  • Moderators: The use of a mild oxidizing agent and moderator like ferrous sulfate (FeSO₄) can help to control the exothermicity of the reaction and reduce charring.[2]

  • Temperature Control: Careful control of the reaction temperature is crucial. The reaction should be initiated with gentle heating, and the exothermic phase must be managed with efficient cooling to prevent runaway reactions.[2]

  • Solvent System: While traditionally run neat, employing a high-boiling inert solvent can help to better control the temperature and reduce localized overheating.

  • Gradual Addition: Slow, controlled addition of the strong acid (e.g., concentrated sulfuric acid) to the reaction mixture with vigorous stirring can help to dissipate heat more effectively.

Q3: In my Combes synthesis, the cyclization step is failing when using an aniline with a bulky ortho-substituent. What is preventing the reaction from proceeding?

A3: The Combes synthesis involves an acid-catalyzed cyclization of an enamine intermediate.[3][4] A bulky ortho-substituent on the aniline can sterically hinder the electrophilic attack of the protonated carbonyl group onto the aromatic ring, thus impeding the cyclization step. Additionally, strong electron-withdrawing groups on the aniline can deactivate the ring towards this electrophilic aromatic substitution.[3]

To overcome this:

  • Stronger Acid Catalysts: Employing stronger acids like polyphosphoric acid (PPA) or Eaton's reagent can sometimes facilitate cyclization where weaker acids fail.

  • Higher Temperatures: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.

  • Alternative Synthetic Routes: If the Combes synthesis remains unsuccessful, consider alternative methods like a metal-catalyzed annulation strategy that may be less sensitive to steric effects.

Troubleshooting Guide: Friedländer Synthesis of Sterically Hindered Quinolines

The Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for quinoline synthesis.[5][6] However, steric hindrance can significantly impact its efficiency.[7]

Problem Potential Cause Troubleshooting & Optimization
Low or No Product Formation Steric Hindrance: Bulky groups on the 2-aminoaryl ketone or the α-methylene component impede the initial aldol-type condensation or the subsequent cyclization.Catalyst Modification: Switch to a more effective catalyst. For instance, ceric ammonium nitrate (CAN) has been shown to catalyze the Friedländer annulation at ambient temperature.[8] Milder Conditions: Utilize milder reaction conditions to prevent side reactions. Some modern protocols use catalysts that work at room temperature.[8] Microwave Synthesis: Employ microwave irradiation to potentially drive the reaction to completion in shorter times and with higher yields.
Formation of Side Products (e.g., self-condensation of the ketone) Reaction Conditions: Harsh basic or acidic conditions can promote side reactions of the starting materials.[5]pH Control: Carefully control the pH of the reaction mixture. Sometimes, a neutral or weakly acidic/basic medium is more effective. Use of Imines: To avoid self-condensation of the ketone under basic conditions, consider using the imine analogue of the 2-aminoaryl ketone.[5]
Poor Regioselectivity with Unsymmetrical Ketones Lack of Control in Condensation: The reaction can proceed at either α-position of an unsymmetrical ketone, leading to a mixture of regioisomers.Directed Synthesis: Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone to favor condensation at that site.[5] Catalyst Selection: Certain amine catalysts or the use of ionic liquids have been reported to improve regioselectivity.[5]
Experimental Protocol: CAN-Catalyzed Friedländer Synthesis of a Sterically Hindered Quinoline

This protocol provides a general procedure for the synthesis of a quinoline derivative using a sterically hindered 2-aminoaryl ketone and a ketone, catalyzed by ceric ammonium nitrate (CAN) under mild conditions.[8]

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the ketone (1.2 mmol) in a suitable solvent (e.g., ethanol, 5 mL).

  • Catalyst Addition: To the stirred solution, add ceric ammonium nitrate (CAN) (0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture at ambient temperature for 45 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Combes Synthesis of Sterically Hindered Quinolines

The Combes synthesis is an acid-catalyzed condensation of an aniline with a β-diketone.[3][4] Steric hindrance from bulky groups on the aniline can be a major obstacle.

Problem Potential Cause Troubleshooting & Optimization
Failure of Cyclization Step Steric Hindrance: A bulky ortho-substituent on the aniline prevents the enamine intermediate from adopting the necessary conformation for cyclization. Electronic Effects: Strong electron-withdrawing groups on the aniline deactivate the aromatic ring towards electrophilic attack.[3]Stronger Acid Catalysts: Use stronger acid catalysts like polyphosphoric acid (PPA) or triflic acid to promote the cyclization. Higher Temperatures: Increase the reaction temperature to provide sufficient energy for the cyclization to occur. Alternative Aniline Derivatives: If possible, use an aniline with a less sterically demanding ortho-substituent.
Low Yields and Byproduct Formation Decomposition: The harsh acidic conditions and high temperatures can lead to decomposition of the starting materials or the product.Optimization of Conditions: Systematically vary the acid catalyst, temperature, and reaction time to find the optimal conditions for your specific substrates. Stepwise Synthesis: Consider a two-step approach where the enamine intermediate is first isolated and then subjected to cyclization under different conditions.
Visualizing the Combes Synthesis Workflow

Combes_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Aniline Sterically Hindered Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone β-Diketone Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine Acid Catalyst (e.g., H₂SO₄) Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Intramolecular Electrophilic Attack Quinoline Sterically Hindered Quinoline Cyclized_Intermediate->Quinoline Dehydration DvM_Troubleshooting cluster_solutions Potential Solutions Start Doebner-von Miller Reaction Issue LowYield Low Yield / No Product Start->LowYield Tar Excessive Tar Formation Start->Tar Uncontrolled Uncontrolled Exotherm Start->Uncontrolled Sol_Catalyst Explore Lewis Acid Catalysis LowYield->Sol_Catalyst Sol_Phase Try Two-Phase System LowYield->Sol_Phase Sol_Moderator Add Moderator (FeSO₄) Tar->Sol_Moderator Sol_Temp Optimize Temperature Control Tar->Sol_Temp Sol_Purification Use Steam Distillation Tar->Sol_Purification Uncontrolled->Sol_Moderator Uncontrolled->Sol_Temp Sol_Addition Slow Acid Addition Uncontrolled->Sol_Addition

Sources

strategies to avoid tar formation in acid-catalyzed quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for acid-catalyzed quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for one of the most persistent challenges in these classic reactions: tar formation . Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs): Understanding Tar Formation

This section addresses fundamental questions about the causes and general prevention of tarring in classic quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions.

Q1: What exactly is the "tar" that forms in my reaction?

A: Tar is not a single compound but a complex, high-molecular-weight mixture of undesirable polymeric byproducts.[1] In the context of quinoline synthesis, it is primarily formed from the acid-catalyzed polymerization of highly reactive intermediates, such as α,β-unsaturated aldehydes or ketones.[1][2] For example, in the Skraup synthesis, the key intermediate acrolein, formed from the dehydration of glycerol, is notoriously prone to polymerization under the harsh reaction conditions.[1][3][4] This results in a thick, dark, and often intractable residue that complicates product isolation and significantly reduces the yield.[1][5]

Q2: Why are classic acid-catalyzed methods so prone to tar formation?

A: The susceptibility arises from the very conditions that drive the reaction forward. Syntheses like the Skraup and Doebner-von Miller employ strong acids (e.g., concentrated H₂SO₄) and high temperatures.[1][6] These conditions, necessary for steps like cyclization and dehydration, are also perfect for initiating and propagating the polymerization of the reactive carbonyl intermediates that are central to the synthesis.[2][3] The highly exothermic nature of these reactions can create localized temperature spikes, further accelerating these unwanted side reactions.[4]

Q3: Can the choice of acid catalyst influence the amount of tar produced?

A: Absolutely. The choice and concentration of the acid are critical variables. Strong Brønsted acids like sulfuric acid are highly effective at promoting the desired reaction but are also aggressive catalysts for polymerization.[1][6] In some cases, using a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., SnCl₄, ZnCl₂) can provide a better balance, catalyzing the quinoline formation effectively while minimizing the polymerization side reactions.[2][6] Recent methodologies have also explored solid acid catalysts, such as Nafion, to create more controlled and environmentally friendly conditions.[7]

Q4: Besides temperature and catalyst, what other general factors should I control?

A: Rate of Reagent Addition. This is one of the most critical, yet simple, parameters to control. Slowly adding the carbonyl component (or its precursor, like glycerol) to the acidic aniline solution helps maintain a low steady-state concentration of the reactive intermediate.[2] This favors the desired bimolecular reaction with the aniline over the undesired self-polymerization.

Oxidizing Agent. In syntheses like the Skraup, the oxidizing agent (traditionally nitrobenzene) converts the 1,2-dihydroquinoline intermediate to the final aromatic product.[4] While effective, nitrobenzene can contribute to the reaction's vigor.[3] Milder or alternative oxidizing agents can sometimes offer a more controlled reaction profile.

Troubleshooting Guide: The Skraup Synthesis

The Skraup synthesis is infamous for its vigorous nature and tendency to produce significant amounts of tar. This guide provides specific troubleshooting workflows.

Problem 1: The reaction turned into a solid black, intractable tar.
  • Probable Cause: An uncontrolled, violent exothermic reaction. The rapid, acid-catalyzed dehydration of glycerol to acrolein, coupled with the heat from the subsequent reactions, led to rapid polymerization.[3][4]

  • Solution Workflow:

    • Control the Exotherms: The primary strategy is to moderate the reaction's vigor.

      • Add a Moderator: Incorporate a mild Lewis acid like boric acid or ferrous sulfate (FeSO₄) into the reaction mixture before heating.[4] These agents help to control the reaction rate, preventing it from becoming violent.

      • Temperature Staging: Do not immediately heat to a high reflux temperature. Gently heat the mixture to initiate the reaction (e.g., 100-110°C) and only increase the temperature to complete the reaction after the initial exotherm has subsided.[1][3]

      • Controlled Reagent Addition: Instead of mixing all reagents at once, slowly add the sulfuric acid to the cooled mixture of aniline, glycerol, and moderator.[3] This ensures the initial heat generation is managed effectively.

    • Ensure Homogeneity: Vigorous stirring is essential to dissipate heat and ensure even mixing, preventing localized "hot spots" where polymerization can initiate.

Diagram: Troubleshooting Tar Formation

This diagram outlines a logical workflow for diagnosing and solving issues with tar formation in your quinoline synthesis.

G start High Tar Formation Observed synthesis_type Which Synthesis Method? start->synthesis_type skraup Skraup synthesis_type->skraup Skraup dvm Doebner-von Miller synthesis_type->dvm D-v-M skraup_q1 Was the reaction violent or uncontrollable? skraup->skraup_q1 skraup_s1 Implement Control Measures: - Add Ferrous Sulfate/Boric Acid - Use Staged Heating Profile - Ensure Vigorous Stirring skraup_q1->skraup_s1 Yes skraup_q2 Were reagents mixed all at once? skraup_q1->skraup_q2 No skraup_s2 Adopt Slow Reagent Addition: - Add H₂SO₄ slowly to a  cooled aniline/glycerol mixture. skraup_q2->skraup_s2 Yes dvm_q1 Was the α,β-unsaturated carbonyl added quickly? dvm->dvm_q1 dvm_s1 Add the carbonyl compound slowly to the heated acidic aniline solution. dvm_q1->dvm_s1 Yes dvm_q2 Was a strong Brønsted acid used? dvm_q1->dvm_q2 No dvm_s2 Consider Alternative Catalysts: - Use a milder Lewis acid (e.g., ZnCl₂) - Explore solid acid catalysts. dvm_q2->dvm_s2 Yes

Caption: A decision tree for troubleshooting tar formation.

Experimental Protocols
Protocol 1: Moderated Skraup Synthesis to Minimize Tar Formation

This protocol incorporates moderation and temperature control to significantly improve the outcome of the classic Skraup synthesis.

Materials:

  • Aniline (freshly distilled)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (as oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Water

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Extraction Solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Cooling: Place the flask in an ice-water bath to cool the mixture. Begin vigorous stirring.[3]

  • Acid Addition: Slowly and carefully, add concentrated sulfuric acid dropwise from the dropping funnel to the stirred mixture. Maintain the internal temperature below a manageable point. This slow addition is crucial to control the initial exotherm.[3]

  • Oxidant Addition: Once the acid has been added, remove the ice bath and add the nitrobenzene.

  • Staged Heating: Gently heat the mixture using a heating mantle with an oil bath. Raise the temperature to ~100-110°C and hold it there for 1 hour, or until the initial vigorous phase of the reaction subsides.

  • Completion: After the initial exotherm is controlled, gradually increase the temperature to reflux (approx. 170°C) and maintain for 3-4 hours to drive the reaction to completion. Monitor the reaction's progress via TLC.

  • Work-up:

    • Allow the reaction to cool to below 100°C.[1]

    • Carefully pour the cooled mixture over a large volume of crushed ice or cold water.

    • Slowly neutralize the acidic solution by adding a concentrated NaOH solution until it is strongly basic. This will precipitate tarry byproducts and liberate the quinoline as a free base.[3]

  • Isolation: The quinoline product can now be isolated from the basified mixture. Steam distillation is the traditional and most effective method for separating the volatile quinoline from the non-volatile tar.[1] Alternatively, perform multiple extractions with a suitable organic solvent.

Data Summary: Impact of Reaction Conditions

The following table summarizes key parameters and their expected impact on tar formation, based on established chemical principles.

ParameterStandard Condition (High Tar Risk)Optimized Condition (Low Tar Risk)Rationale
Temperature Rapid heating to >150°CStaged heating: Initial phase at 100-110°C, then increaseHigh initial temperatures accelerate polymerization of intermediates.[3][8]
Acid Addition All reagents mixed at onceSlow, dropwise addition of H₂SO₄ into a cooled mixtureControls the initial powerful exotherm from acid dilution and dehydration.[3]
Moderator NoneFerrous sulfate or boric acid addedControls the vigor and rate of the reaction, preventing runaway conditions.[4]
Agitation Manual swirling or magnetic stirringVigorous mechanical stirringEnsures efficient heat transfer and prevents localized superheating.
Diagram: Mechanistic Origin of Tar Formation

This diagram illustrates the competing reaction pathways that lead to either the desired quinoline product or undesired tar.

G Glycerol Glycerol Acid H₂SO₄, Heat Glycerol->Acid Aniline Aniline Dihydroquinoline 1,2-Dihydroquinoline Aniline->Dihydroquinoline Acrolein Acrolein (Reactive Intermediate) Acid->Acrolein DesiredPath [Desired Pathway] Michael Addition Acrolein->DesiredPath UndesiredPath [Undesired Pathway] Acid-Catalyzed Polymerization Acrolein->UndesiredPath DesiredPath->Dihydroquinoline Tar Tar / Polymer UndesiredPath->Tar Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation

Caption: Competing pathways of the acrolein intermediate.

Purification: Dealing with Unavoidable Tar

Even in optimized reactions, some tar formation may be unavoidable.

Q: How can I effectively separate my quinoline product from the tarry residue?

A:

  • Basification and Steam Distillation: This is the most robust method. After neutralizing the reaction mixture with a strong base (like NaOH), the quinoline becomes a free base, which is volatile in steam.[1][3] The tarry polymers are not. Steam distilling the mixture will carry over the quinoline with the water, leaving the tar behind.

  • Solvent Extraction: After basification, a thorough extraction with a solvent like toluene or dichloromethane can be performed.[3] However, some tarry components may be partially soluble, requiring further purification.

  • Acid Wash: The extracted organic layer can be washed with dilute acid (e.g., 10% HCl). The basic quinoline will move into the aqueous layer as a salt, while non-basic tarry impurities remain in the organic layer. The aqueous layer can then be separated, basified again, and re-extracted to obtain a purer product.

  • Catalytic Polycondensation: Advanced techniques for tar management, particularly from industrial sources like coal tar, involve using Lewis acid catalysts such as AlCl₃ to promote the polycondensation of tarry materials into filterable solids, effectively purifying the desired product stream.[9][10][11] While more complex, this illustrates an industrial approach to the same fundamental problem.

References
  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - MDPI. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy - RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]

  • Preparation and Properties of Quinoline . [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - ResearchGate. [Link]

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  • (PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals - ResearchGate. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. [Link]

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  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. [Link]

  • Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... - ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-3-ethyl-7-methylquinoline using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven walkthrough for validating the structure of a novel quinoline derivative, 2-Chloro-3-ethyl-7-methylquinoline, using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of techniques to explore the strategic reasoning behind the experimental design, ensuring a self-validating and robust analytical workflow.

The Analytical Strategy: A Multi-faceted Approach

The structural validation of a molecule like 2-Chloro-3-ethyl-7-methylquinoline relies on piecing together a puzzle. Each analytical technique provides a unique set of clues, and their combined interpretation leads to a confident structural assignment. Our approach is hierarchical, starting with a confirmation of the molecular mass and elemental composition, followed by a detailed mapping of the proton and carbon framework, and finally, establishing the connectivity between different parts of the molecule.

Here is a visual representation of our validation workflow:

Structural_Validation_Workflow cluster_0 Mass Spectrometry cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy cluster_3 Final Structure Confirmation MS High-Resolution Mass Spectrometry (HRMS) - Determine Molecular Formula H1_NMR ¹H NMR - Identify proton environments - Determine integration and multiplicity MS->H1_NMR Confirms Mass C13_NMR ¹³C NMR & DEPT - Identify carbon environments - Differentiate CH, CH₂, CH₃ H1_NMR->C13_NMR Provides Proton Context COSY COSY - Establish ¹H-¹H spin systems C13_NMR->COSY Provides Carbon Context HSQC HSQC - Correlate protons to directly attached carbons COSY->HSQC Identifies Spin Systems HMBC HMBC - Establish long-range ¹H-¹³C connectivities HSQC->HMBC Assigns Direct Connections Structure Validated Structure of 2-Chloro-3-ethyl-7-methylquinoline HMBC->Structure Confirms Connectivity

Caption: Workflow for the structural validation of 2-Chloro-3-ethyl-7-methylquinoline.

Part 1: Establishing the Foundation - Mass Spectrometry

The first and most critical step is to confirm the molecular weight and elemental composition of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method : Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce a strong protonated molecular ion [M+H]⁺ with minimal fragmentation.[1]

  • Mass Analyzer : A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolving power and mass accuracy.

  • Data Acquisition : Acquire the spectrum in positive ion mode.

Interpreting the HRMS Data

For 2-Chloro-3-ethyl-7-methylquinoline (C₁₂H₁₂ClN), the expected monoisotopic mass is 205.0658 g/mol . HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

A key feature to look for is the isotopic pattern of chlorine. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2] This will result in two prominent peaks in the mass spectrum: the [M+H]⁺ peak and an [M+2+H]⁺ peak, separated by approximately 2 Da, with the [M+2+H]⁺ peak having about one-third the intensity of the [M+H]⁺ peak. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

ParameterExpected ValueHypothetical Observed Value
Molecular Formula C₁₂H₁₂ClNC₁₂H₁₂ClN
Calculated [M+H]⁺ 206.0731206.0735
Calculated [M+2+H]⁺ 208.0702208.0706
Isotopic Ratio ~3:1~3:1

The observation of the correct high-resolution mass and the characteristic chlorine isotopic pattern provides strong evidence for the proposed elemental composition.

Part 2: Mapping the Skeleton - ¹H and ¹³C NMR Spectroscopy

With the molecular formula confirmed, the next step is to elucidate the arrangement of atoms. 1D NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a high-quality NMR tube.[3][4] The choice of solvent is crucial as it can influence chemical shifts.[5][6][7]

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).[4]

  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments :

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

¹H NMR: The Proton Landscape

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (splitting pattern), which indicates the number of neighboring protons.

Expected ¹H NMR Signals for 2-Chloro-3-ethyl-7-methylquinoline:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H4 7.8 - 8.2Singlet1HAromatic proton on the quinoline ring, deshielded by the nitrogen and adjacent to the electron-withdrawing chlorine.
H5 7.6 - 7.9Doublet1HAromatic proton on the carbocyclic ring.
H6 7.2 - 7.5Doublet1HAromatic proton on the carbocyclic ring.
H8 7.4 - 7.7Singlet1HAromatic proton on the carbocyclic ring, adjacent to the methyl group.
-CH₂- (ethyl)2.8 - 3.2Quartet2HMethylene protons adjacent to a methyl group and the aromatic ring.
-CH₃ (ethyl)1.2 - 1.5Triplet3HMethyl protons adjacent to a methylene group.
-CH₃ (at C7)2.4 - 2.7Singlet3HMethyl protons attached to the aromatic ring.

Note: Expected chemical shifts are estimates based on general principles for substituted quinolines.[8][9]

¹³C NMR and DEPT-135: The Carbon Framework

The ¹³C NMR spectrum shows the number of unique carbon environments. The DEPT-135 experiment is invaluable as it differentiates between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

Expected ¹³C NMR Signals for 2-Chloro-3-ethyl-7-methylquinoline:

Carbon AssignmentExpected Chemical Shift (δ, ppm)DEPT-135 SignalRationale
C2 148 - 152AbsentQuaternary carbon bonded to chlorine and nitrogen.
C3 135 - 139AbsentQuaternary carbon with the ethyl substituent.
C4 125 - 129Positive (CH)Aromatic CH.
C4a 145 - 149AbsentQuaternary carbon at the ring junction.
C5 126 - 130Positive (CH)Aromatic CH.
C6 128 - 132Positive (CH)Aromatic CH.
C7 138 - 142AbsentQuaternary carbon with the methyl substituent.
C8 124 - 128Positive (CH)Aromatic CH.
C8a 127 - 131AbsentQuaternary carbon at the ring junction.
-CH₂- (ethyl)25 - 30Negative (CH₂)Aliphatic CH₂.
-CH₃ (ethyl)13 - 17Positive (CH₃)Aliphatic CH₃.
-CH₃ (at C7)20 - 24Positive (CH₃)Aromatic methyl.

Note: Expected chemical shifts are estimates based on typical values for substituted quinolines.[10]

Part 3: Connecting the Pieces - 2D NMR Spectroscopy

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule of this complexity, a suite of 2D experiments is essential for unambiguous assignment.

2D_NMR_Connectivity cluster_ethyl Ethyl Group cluster_aromatic Aromatic Ring CH2_H CH₂ Protons CH3_H CH₃ Protons CH2_H->CH3_H COSY CH2_C CH₂ Carbon CH2_H->CH2_C HSQC C3 C3 (Quat.) CH2_H->C3 HMBC (2-bond) CH3_C CH₃ Carbon CH3_H->CH3_C HSQC CH3_H->C3 HMBC (3-bond) H4 H4 C4 C4 H4->C4 HSQC C2 C2 (Quat.) H4->C2 HMBC (3-bond) C4a C4a (Quat.) H4->C4a HMBC (2-bond)

Caption: Key 2D NMR correlations for structural assignment.

COSY (Correlation Spectroscopy): Identifying Spin Systems

The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2-Chloro-3-ethyl-7-methylquinoline, the most prominent COSY correlation will be between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group. This confirms the presence of the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Connections

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons. For example, the proton signal assigned to H4 will show a cross-peak with the carbon signal for C4.

HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range View

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds.[11] This is crucial for connecting the different fragments of the molecule and placing the substituents on the quinoline ring.

Key Expected HMBC Correlations:

  • Ethyl Group Placement : The methylene protons of the ethyl group should show a correlation to the quaternary carbon C3, confirming the attachment of the ethyl group at this position.

  • Methyl Group Placement : The protons of the methyl group at C7 should show correlations to the quaternary carbon C7 and the aromatic CH at C6 and C8.

  • Ring Assembly : The proton H4 should show correlations to the quaternary carbons C2 and C4a, confirming its position on the pyridine ring. Similarly, H8 will correlate to C7 and C8a, and H5 will correlate to C4a and C7, piecing together the entire fused ring system.

By systematically analyzing the COSY, HSQC, and HMBC spectra, a complete and self-consistent assignment of all proton and carbon signals can be achieved, leaving no doubt as to the structure of the molecule.

Conclusion: A Synthesis of Evidence

The structural validation of 2-Chloro-3-ethyl-7-methylquinoline is a process of logical deduction, supported by a suite of powerful analytical techniques. By first confirming the molecular formula with HRMS, then mapping out the individual proton and carbon environments with 1D NMR, and finally establishing the connectivity with 2D NMR, we build an unshakeable case for the proposed structure. This methodical approach, rooted in the principles of causality and self-validation, is essential for ensuring the scientific integrity of any research or development program.

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A Comparative Guide to the Computational Modeling and NBO Analysis of 2-Chloro-3-ethyl-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure and electronic properties is paramount for predicting reactivity, designing novel therapeutics, and elucidating biological mechanisms. This guide provides an in-depth comparative analysis of 2-Chloro-3-ethyl-7-methylquinoline, a heterocyclic compound of interest, through the lens of computational modeling and Natural Bond Orbital (NBO) analysis. We will explore its electronic structure and stability in comparison to parent quinoline and a structurally related derivative, 2-Chloro-7-methylquinoline-3-carbaldehyde, to delineate the influence of specific functional groups on the molecule's overall characteristics.

Introduction: The Significance of Quinoline Derivatives and Computational Scrutiny

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic landscape. Computational chemistry provides a powerful toolkit to probe these molecular intricacies, offering insights that complement and guide experimental studies.[3][4]

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of organic molecules, providing a balance between computational cost and accuracy.[5] Coupled with Natural Bond Orbital (NBO) analysis, DFT calculations allow for a quantitative description of electron delocalization, hyperconjugative interactions, and the nature of chemical bonds, which are crucial for understanding molecular stability and reactivity.[3][6]

This guide will focus on 2-Chloro-3-ethyl-7-methylquinoline and compare its computational and NBO analysis with two strategic reference compounds:

  • Quinoline: The parent heterocyclic system, providing a baseline for understanding the fundamental electronic properties of the quinoline ring.

  • 2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC): A closely related derivative for which computational data is available, allowing for a direct comparison of the electronic effects of an ethyl versus a formyl group at the 3-position.[6]

By comparing these three molecules, we can dissect the individual and collective contributions of the chloro, ethyl, and methyl substituents to the overall electronic structure and stability of the quinoline framework.

Experimental and Computational Methodologies: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings presented in this guide, we will outline a detailed experimental and computational protocol. The experimental section is based on established synthesis and characterization techniques for similar quinoline derivatives, while the computational methodology is grounded in widely accepted practices for DFT and NBO analysis of heterocyclic compounds.

Synthesis and Spectroscopic Characterization (Experimental Protocol)

The synthesis of 2-Chloro-3-ethyl-7-methylquinoline can be approached through multi-step reactions, often involving a Vilsmeier-Haack reaction as a key step for the formation of a precursor like 2-chloro-3-formyl quinoline derivatives.[7]

Step-by-Step Synthesis Outline:

  • Acetanilide Formation: Reaction of the appropriately substituted aniline with acetic anhydride.[7]

  • Vilsmeier-Haack Cyclization: The substituted acetanilide is treated with a Vilsmeier reagent (e.g., phosphoryl chloride and DMF) to yield the corresponding 2-chloro-3-formyl quinoline.[7][8]

  • Wittig Reaction or Grignard Addition/Reduction: The formyl group can be converted to an ethyl group through a Wittig reaction with the appropriate phosphorane, followed by reduction, or via a Grignard reaction with methylmagnesium bromide followed by reduction of the resulting alcohol.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.[9]

Characterization:

The synthesized compound would be characterized by standard spectroscopic methods to confirm its structure:

  • FT-IR Spectroscopy: To identify characteristic vibrational modes of the quinoline ring and its substituents.[10][11]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of each proton and carbon atom, confirming the substitution pattern.[12]

  • UV-Vis Spectroscopy: To investigate the electronic transitions within the molecule.[13]

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Computational Protocol

All computational analyses would be performed using a widely recognized quantum chemistry software package like Gaussian.[14]

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial structures of 2-Chloro-3-ethyl-7-methylquinoline, Quinoline, and 2-Chloro-7-methylquinoline-3-carbaldehyde are optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set.[6] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

  • NBO Analysis: Natural Bond Orbital (NBO) analysis is carried out on the optimized geometries to investigate intramolecular charge transfer, hyperconjugative interactions, and bond properties.[6][14]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and electronic transitions.[15]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces are generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.[3]

Results and Discussion: A Comparative Analysis

This section will present the anticipated results from the computational modeling and NBO analysis of 2-Chloro-3-ethyl-7-methylquinoline and its comparators. The discussion will focus on the causal relationships between the structural modifications and the resulting electronic properties.

Molecular Geometry and Stability

The optimized geometries of all three molecules are expected to be largely planar for the quinoline ring system. The ethyl group in 2-Chloro-3-ethyl-7-methylquinoline will have rotational freedom, and the lowest energy conformer will be determined. The planarity of the quinoline ring is crucial for its aromaticity and subsequent electronic properties.

The total energy of the optimized structures provides a measure of their relative thermodynamic stability. It is anticipated that the substituted quinolines will be more stable than the parent quinoline due to the electronic contributions of the substituents.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.[15]

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline-6.5-1.25.3
2-Chloro-7-methylquinoline-3-carbaldehyde-7.1-2.54.6
2-Chloro-3-ethyl-7-methylquinoline-6.8-1.85.0

Table 1: Anticipated HOMO, LUMO, and Energy Gap values for the studied molecules.

The introduction of substituents is expected to lower the HOMO-LUMO gap compared to quinoline, indicating increased reactivity. The electron-withdrawing nature of the chlorine atom and the formyl group in 2-Chloro-7-methylquinoline-3-carbaldehyde is likely to result in the smallest energy gap.[6] The ethyl group, being an electron-donating group, is expected to raise the HOMO energy level in 2-Chloro-3-ethyl-7-methylquinoline, leading to an energy gap that is intermediate between quinoline and the formyl-substituted derivative.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis provides a detailed picture of the electron density distribution and the stabilizing interactions within a molecule.[16] Key insights are gained by examining the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Key NBO Interactions to Consider:

  • π → π* Interactions: These interactions within the aromatic rings are indicative of electron delocalization and are fundamental to the aromatic character of the quinoline system.[6]

  • n → π* Interactions: The lone pairs (n) on the nitrogen and chlorine atoms can interact with the antibonding π* orbitals of the quinoline ring, contributing to the overall stability.

  • Hyperconjugation (σ → σ* and σ → π*): Interactions involving the C-H and C-C sigma bonds of the ethyl and methyl groups with antibonding orbitals of the ring system provide additional stabilization.

Interaction TypeDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Quinoline
π → πC1-C2 (π)C3-C4 (π)~20
n → πN (n)C2-C3 (π)~5
2-Chloro-7-methylquinoline-3-carbaldehyde
π → πC1-C2 (π)C3-C4 (π)~22
n → πCl (n)C2-C3 (π)~8
n → πO (n)C=O (π)~30
2-Chloro-3-ethyl-7-methylquinoline
π → πC1-C2 (π)C3-C4 (π)~21
n → πCl (n)C2-C3 (π)~7
σ → πC-H (ethyl)C2-C3 (π)~3

Table 2: Representative anticipated NBO interactions and their stabilization energies.

The NBO analysis is expected to reveal that the substituents significantly influence the electronic delocalization. The electron-withdrawing formyl group in 2-Chloro-7-methylquinoline-3-carbaldehyde will likely lead to stronger n → π* interactions. In contrast, the electron-donating ethyl and methyl groups in 2-Chloro-3-ethyl-7-methylquinoline will contribute to stability through hyperconjugation.

Visualizing Molecular Properties and Workflows

To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow cluster_computation Computational Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Chloro_Formyl_Quinoline Chloro_Formyl_Quinoline Acetanilide->Chloro_Formyl_Quinoline Vilsmeier-Haack Target_Molecule Target_Molecule Chloro_Formyl_Quinoline->Target_Molecule Wittig/Grignard Purification Purification Target_Molecule->Purification Chromatography Initial_Structure Initial_Structure Geometry_Optimization Geometry_Optimization Initial_Structure->Geometry_Optimization B3LYP/6-311++G(d,p) Frequency_Calculation Frequency_Calculation Geometry_Optimization->Frequency_Calculation Verify Minima NBO_Analysis NBO_Analysis Frequency_Calculation->NBO_Analysis Analyze Interactions FMO_Analysis FMO_Analysis Frequency_Calculation->FMO_Analysis HOMO-LUMO Gap MEP_Mapping MEP_Mapping Frequency_Calculation->MEP_Mapping Charge Distribution G cluster_reactivity Reactivity Relationship HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) HOMO->LUMO Excitation Energy_Gap Energy Gap (Reactivity Indicator) Small_Gap Smaller Gap High_Reactivity Higher Reactivity Small_Gap->High_Reactivity Large_Gap Larger Gap Low_Reactivity Lower Reactivity Large_Gap->Low_Reactivity

Caption: Frontier Molecular Orbital (FMO) concept.

Conclusion and Future Directions

This comparative guide has outlined a comprehensive computational and NBO analysis of 2-Chloro-3-ethyl-7-methylquinoline, contextualized by comparisons with quinoline and 2-Chloro-7-methylquinoline-3-carbaldehyde. The anticipated results demonstrate that the electronic properties of the quinoline scaffold are highly tunable through substitution. The interplay of inductive and resonance effects of the chloro, ethyl, and methyl groups significantly modulates the molecular geometry, stability, and reactivity, as quantified by the HOMO-LUMO gap and NBO analysis.

For drug development professionals, these computational insights are invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how specific functional groups influence electronic properties can guide the design of more potent and selective drug candidates.

  • Predicting Metabolism: The identification of electron-rich and electron-poor regions through MEP mapping can help predict sites of metabolic transformation.

  • Rational Drug Design: Computational modeling allows for the in-silico screening of virtual libraries of quinoline derivatives, prioritizing the synthesis of the most promising compounds.

Future work should focus on the experimental validation of these computational predictions and the exploration of a wider range of substituents to build more comprehensive QSAR models for quinoline-based therapeutics. [2]

References

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A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-3-ethyl-7-methylquinoline Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinolines and the Power of Precise Structural Analysis

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules dictates their function, making their structural elucidation a critical step in drug discovery and development. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction stands as the gold standard for unambiguously determining molecular structures. This guide provides an in-depth comparison of X-ray crystallographic analysis with other common analytical techniques, using 2-Chloro-3-ethyl-7-methylquinoline derivatives as a case study. We will delve into the causality behind experimental choices, from synthesis and crystallization to data interpretation, offering a comprehensive resource for researchers in the field.

Methodology: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are paramount to the success of the crystallographic analysis.

Synthesis of 2-Chloro-3-ethyl-7-methylquinoline Derivatives: A Modified Vilsmeier-Haack Approach

A common and effective route to 2-chloroquinoline-3-carbaldehydes, the precursors to our target molecules, is the Vilsmeier-Haack reaction. This reaction involves the formylation of an appropriate acetanilide. The subsequent steps to introduce the ethyl group at the 3-position can be achieved through various established organometallic reactions.

Experimental Protocol: Synthesis of a 2-Chloro-3-formyl-7-methylquinoline Precursor

  • Acetanilide Formation: React m-toluidine with acetic anhydride to form N-(3-methylphenyl)acetamide.

  • Vilsmeier Reagent Preparation: In a separate flask, cautiously add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

  • Cyclization: Add the N-(3-methylphenyl)acetamide to the Vilsmeier reagent and reflux the mixture. This step results in the formation of the 2-chloro-7-methylquinoline-3-carbaldehyde.

  • Purification: The crude product is purified by column chromatography on silica gel.

From this precursor, a Grignard reaction with ethylmagnesium bromide followed by oxidation would yield the 2-Chloro-3-ethyl-7-methylquinoline.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

Common Crystallization Techniques for Quinoline Derivatives:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Expert Insight: The choice of solvent is critical. A good crystallization solvent is one in which the compound is moderately soluble. Screening a variety of solvents and solvent mixtures is often necessary. For quinoline derivatives, ethanol, methanol, acetone, and their aqueous mixtures have proven effective.

X-ray Crystallographic Analysis: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure through X-ray diffraction can begin. This technique provides precise measurements of molecular dimensions that are unparalleled by other methods.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Integration Data Integration Data_Collection->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Analysis Analysis of Geometry & Interactions Validation->Analysis CIF CIF File Generation Analysis->CIF

Figure 1: A generalized workflow for single-crystal X-ray crystallographic analysis.

Step-by-Step Experimental Protocol for X-ray Diffraction Analysis:

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[1]

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the atomic positions and other parameters.[1]

  • Validation: The final structure is validated to ensure its quality and accuracy.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Solid (single crystal)Solution or Solid-StateGas phase (ions)
Information Provided 3D atomic arrangement, bond lengths, bond angles, intermolecular interactionsConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous determination of absolute structureProvides information about the molecule's behavior in solutionHigh sensitivity and ability to determine molecular formula
Key Limitation Requires a high-quality single crystalStructure is an average of solution conformations; less precise for bond lengths/anglesDoes not provide 3D structural information

Expert Insight: The techniques are often used in conjunction. NMR and MS are invaluable for confirming the identity and purity of the synthesized compound before attempting the often-laborious process of crystallization. While NMR can suggest the connectivity and stereochemistry, only X-ray crystallography can reveal the precise bond lengths, angles, and the intricate network of intermolecular interactions that govern the crystal packing.

Intermolecular Interactions in Quinolone Derivatives: A Deeper Look

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for crystal engineering and for comprehending the physical properties of the solid material. In quinoline derivatives, common intermolecular interactions include:

  • π-π Stacking: The aromatic quinoline rings can stack on top of each other, contributing to the stability of the crystal lattice.

  • Hydrogen Bonding: If hydrogen bond donors and acceptors are present, they can form strong intermolecular interactions.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction with a nucleophilic region on an adjacent molecule.

  • van der Waals Forces: These non-specific interactions are present between all molecules and contribute to the overall crystal packing.

The analysis of these interactions provides a deeper understanding of the supramolecular chemistry of the system.

Intermolecular_Interactions Key Intermolecular Interactions cluster_interactions Interaction Types Molecule_A Quinoline Derivative A Molecule_B Quinoline Derivative B Molecule_A->Molecule_B Interactions pi_stack π-π Stacking h_bond Hydrogen Bonding halogen_bond Halogen Bonding vdw van der Waals

Figure 2: A conceptual diagram illustrating various intermolecular interactions between quinoline derivative molecules.

Conclusion: An Indispensable Tool in Modern Chemistry

X-ray crystallographic analysis remains an indispensable tool for the definitive structural elucidation of small molecules like 2-Chloro-3-ethyl-7-methylquinoline derivatives. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement offers unparalleled insights into molecular geometry and intermolecular interactions. While other techniques such as NMR and mass spectrometry provide crucial complementary data regarding connectivity and composition, they cannot replace the detailed structural information afforded by a high-quality crystal structure. By understanding the principles and experimental nuances of each technique, researchers can strategically apply them to accelerate the discovery and development of new chemical entities with desired properties and functions.

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A Senior Application Scientist's Guide to Assessing the Antibacterial Spectrum of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Quinolones and the Quest for Novel Derivatives

The quinolone family of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections. Their broad-spectrum activity and favorable pharmacokinetic profiles have rendered them indispensable in clinical practice.[1][2] However, the escalating threat of antimicrobial resistance (AMR) necessitates a continuous search for new therapeutic agents.[1][3] The inherent versatility of the quinoline scaffold makes it a prime candidate for derivatization, offering the potential to develop novel compounds with enhanced potency, expanded spectra of activity, and the ability to circumvent existing resistance mechanisms.[1][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antibacterial spectrum of novel quinoline derivatives. We will delve into the established methodologies for determining antibacterial efficacy, present a comparative analysis of novel derivatives against established quinolones, and underscore the importance of evaluating cytotoxicity to ensure a favorable therapeutic index. Our approach is grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and clinically relevant data.

The Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks, ultimately triggering cell death.[5][7] The differential activity of quinolones against Gram-positive and Gram-negative bacteria is often attributed to their varying affinities for DNA gyrase and topoisomerase IV in different species.[5]

Quinolone Mechanism of Action Mechanism of Action of Quinolone Antibiotics cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes DNA_Unwinding DNA Unwinding & Supercoiling Replication_Fork Replication Fork Progression DNA_Unwinding->Replication_Fork leads to Daughter_Chromosomes Separation of Daughter Chromosomes Replication_Fork->Daughter_Chromosomes results in DNA_Gyrase DNA Gyrase (removes positive supercoils) DNA_Gyrase->DNA_Unwinding facilitates Topo_IV Topoisomerase IV (deconcatenates daughter chromosomes) Topo_IV->Daughter_Chromosomes enables Quinolone Novel Quinoline Derivative Inhibition_Gyrase Inhibition of DNA Gyrase Quinolone->Inhibition_Gyrase Inhibition_Topo_IV Inhibition of Topoisomerase IV Quinolone->Inhibition_Topo_IV DS_Breaks Formation of Stable Enzyme-DNA-Drug Complex & Double-Strand DNA Breaks Inhibition_Gyrase->DS_Breaks Inhibition_Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death triggers

Caption: Mechanism of action of quinolone antibiotics, targeting DNA gyrase and topoisomerase IV.

Experimental Methodologies: A Step-by-Step Guide

The cornerstone of assessing the antibacterial spectrum of any new compound is the determination of its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC). These quantitative measures provide a clear indication of the compound's potency and its ability to not only inhibit growth but also to kill the bacteria.

Determining the Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8] The following protocol is a synthesized procedure based on CLSI and EUCAST guidelines.[8][9]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the novel quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (MHIIB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow Workflow for MIC Determination via Broth Microdilution Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate_Plate Inoculate 96-Well Plate with Bacteria and Compound Prep_Inoculum->Inoculate_Plate Prep_Dilutions Prepare Serial Dilutions of Novel Quinoline Derivative Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Determining the Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration required to inhibit bacterial growth, the MBC provides information on the concentration needed to kill the bacteria.

Experimental Protocol: MBC Determination

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

    • Aseptically transfer a 10-20 µL aliquot from each of these wells onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Analysis: Novel Quinoline Derivatives vs. Established Antibiotics

To contextualize the activity of novel quinoline derivatives, it is essential to compare their performance against a panel of clinically relevant bacteria alongside established quinolone antibiotics such as ciprofloxacin and levofloxacin. The choice of bacterial strains should encompass both Gram-positive and Gram-negative pathogens to provide a comprehensive assessment of the antibacterial spectrum.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Novel Quinoline Derivatives and Reference Antibiotics

Compound/AntibioticStaphylococcus aureus ATCC 29213 (Gram-positive)Escherichia coli ATCC 25922 (Gram-negative)Pseudomonas aeruginosa ATCC 27853 (Gram-negative)
Novel Quinoline-Hydrazone A 4816
Novel Quinoline-Triazole B 248
Ciprofloxacin 0.250.015[10]0.5
Levofloxacin 0.50.03[10]1

Note: The MIC values for the novel quinoline derivatives are hypothetical and for illustrative purposes, based on ranges reported in recent literature.[3][11][12][13][14][15][16][17][18] The MIC values for Ciprofloxacin and Levofloxacin are representative values from published studies.[10][19][20]

Assessing Cytotoxicity: A Critical Step in Drug Development

A potent antibacterial agent is only clinically viable if it exhibits minimal toxicity to host cells. Therefore, assessing the cytotoxicity of novel quinoline derivatives is a crucial step in the drug development process. The MTT assay is a widely used colorimetric assay to assess cell viability.[21][22][23][24]

MTT Assay for Cytotoxicity Assessment

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the novel quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

  • MTT Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).[24]

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Perspectives

The systematic evaluation of the antibacterial spectrum and cytotoxicity of novel quinoline derivatives is paramount to identifying promising candidates for further development. By adhering to standardized protocols and conducting rigorous comparative analyses, researchers can generate high-quality data that will inform the progression of these compounds through the drug discovery pipeline. The continued exploration of the vast chemical space offered by the quinoline scaffold, coupled with a deep understanding of structure-activity relationships, holds immense promise for the development of the next generation of antibacterial agents to combat the global challenge of antimicrobial resistance.

References

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A Senior Application Scientist's Guide to Evaluating the Anticancer Potential of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom—capable of hydrogen bonding—make it an ideal pharmacophore for interacting with various biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs. In oncology, quinoline-containing molecules have transitioned from promising scaffolds to clinical realities, with several compounds approved for cancer therapy or undergoing clinical trials.[1] These agents exhibit a remarkable diversity of mechanisms, underscoring the scaffold's tunability.[3][4]

This guide provides a comparative analysis of substituted quinolines, delves into their structure-activity relationships (SAR), and presents detailed, field-proven protocols for their preclinical evaluation. Our objective is to equip researchers with the necessary framework to rigorously assess novel quinoline derivatives and identify promising candidates for further development.

Mechanistic Diversity: How Substituted Quinolines Exert Anticancer Effects

The power of the quinoline scaffold lies in its ability to be functionalized at various positions, leading to compounds that can interact with a wide array of cellular machinery. This chemical adaptability allows for the targeting of multiple hallmarks of cancer. Quinoline derivatives have been shown to function as inhibitors of topoisomerases, modulators of tubulin polymerization, inhibitors of protein kinases, and inducers of apoptosis through various signaling pathways.[2][5][6]

The primary mechanisms can be broadly categorized as follows:

  • DNA Damage and Repair Inhibition: Many quinoline derivatives act as DNA intercalating agents or inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological stress during replication and transcription.[5][6] This leads to catastrophic DNA damage and cell death.

  • Cytoskeletal Disruption: Certain substituted quinolines interfere with the dynamics of microtubule assembly and disassembly by binding to tubulin, often at the colchicine binding site.[5] This disruption arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[7]

  • Kinase Inhibition: The quinoline core is a key feature in several tyrosine kinase inhibitors (TKIs). By blocking the ATP-binding site of kinases like EGFR, VEGF, and others in the PI3K/Akt/mTOR pathway, these compounds shut down critical pro-survival and proliferative signaling cascades.[1][6][8]

  • Induction of Apoptosis: Beyond the mechanisms above, quinolines can directly induce programmed cell death by generating reactive oxygen species (ROS), causing mitochondrial dysfunction, or modulating the expression of apoptotic regulatory proteins like those in the Bcl-2 family.[1][6][7]

Below is a diagram illustrating the major cellular targets of anticancer quinoline derivatives.

Quinoline_Mechanisms cluster_0 Substituted Quinoline Derivative cluster_1 Cellular Targets cluster_2 Cellular Outcomes Quinoline Quinoline Core DNA DNA/Topoisomerases Quinoline->DNA Intercalation & Enzyme Inhibition Tubulin Tubulin Polymerization Quinoline->Tubulin Binding to Colchicine Site Kinases Tyrosine Kinases (EGFR, VEGFR, PI3K) Quinoline->Kinases ATP-Competitive Inhibition Mitochondria Mitochondria & ROS Quinoline->Mitochondria ROS Generation DNA_Damage DNA Damage DNA->DNA_Damage G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Signal_Block Signal Transduction Blockade Kinases->Signal_Block Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis G2M_Arrest->Apoptosis Signal_Block->Apoptosis

Caption: Major mechanisms of action for anticancer quinoline derivatives.

Comparative Analysis: The Impact of Substitution on Anticancer Potency

The specific placement and chemical nature of substituents on the quinoline ring are paramount in determining the compound's efficacy and mechanism of action. A systematic evaluation of published data reveals clear structure-activity relationship (SAR) trends. Below is a comparative table summarizing the performance of various substituted quinoline classes against representative cancer cell lines.

Quinoline Derivative ClassKey Substitutions & Position(s)Target Cell Line(s)Potency (IC50)Primary Mechanism of ActionReference(s)
4-Anilinoquinolines Anilino group at C4; Bulky alkoxy group at C7.HCT-116 (Colon)< 1.0 µMp53-dependent apoptosis[9]
2-Substituted Quinolines Aryl or heterocyclic groups at C2.MCF-7 (Breast), A549 (Lung), HCT-116 (Colon)Broad range (nM to µM)Topoisomerase I/II Inhibition, Tubulin Inhibition[5][10]
Quinoline-Chalcone Hybrids Chalcone moiety linked to the quinoline core.MGC-803 (Gastric), K562 (Leukemia)0.59 - 5.34 µMG2/M Arrest, ROS Generation, Tubulin Inhibition[1][7]
4-Alkoxy-2-Arylquinolines Para-substituted phenyl at C2; Propyl linker at C4.NCI-60 PanelSub-micromolarTopoisomerase I Inhibition[5]
Thiazolo[5,4-b]quinolines Fused thiazole ring system.Tumor vs. Normal Cells (PBMCs)Selective cytotoxicityDNA Intercalation, Topoisomerase II Inhibition[5]

Key Structure-Activity Relationship (SAR) Insights:

  • Position 4 is Critical for Cytotoxicity: The introduction of an amino side chain at the C4 position is a well-established strategy for enhancing antiproliferative activity.[9]

  • Substitution at Position 2 Drives Diverse Mechanisms: Attaching aryl groups or other heterocyclic systems to the C2 position can yield potent compounds targeting a wide range of mechanisms, including topoisomerase and tubulin inhibition.[10]

  • Bulky Groups at Position 7 Enhance Potency: Large, sterically hindering alkoxy substituents at the C7 position, such as a benzyloxy group, have been shown to be beneficial for antiproliferative effects.[9]

  • Halogenation often Increases Activity: The incorporation of electron-withdrawing groups like chlorine (Cl) or fluorine (F) on pendant aryl rings frequently improves cytotoxic potency.[6]

  • Molecular Hybridization is a Powerful Strategy: Combining the quinoline scaffold with other known pharmacophores, such as chalcones, can lead to novel agents with enhanced efficacy and potentially new mechanisms of action.[1][7]

Experimental Guide: Protocols for a Self-Validating Evaluation

To ensure robust and reproducible data, a multi-assay approach is essential. Here, we detail the core experimental workflows for evaluating novel quinoline derivatives, explaining the causality behind each step.

In Vitro Cytotoxicity Screening: MTT & SRB Assays

The first step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cell viability. The MTT and Sulforhodamine B (SRB) assays are foundational colorimetric methods for this purpose.[11] While both are reliable, they measure different cellular parameters, providing a more complete picture when used in parallel. The MTT assay measures mitochondrial metabolic activity, an indicator of cell viability, whereas the SRB assay quantifies total cellular protein content, reflecting cell number.[12]

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow cluster_assay Assay-Specific Steps cluster_mtt MTT Assay cluster_srb SRB Assay start Seed Cells in 96-Well Plate incubate1 Incubate (24h) for Adherence start->incubate1 treat Treat with Quinoline Derivative (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 mtt_add Add MTT Reagent incubate2->mtt_add srb_fix Fix Cells (TCA) incubate2->srb_fix mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan (e.g., with DMSO) mtt_incubate->mtt_solubilize read Measure Absorbance (Plate Reader) mtt_solubilize->read srb_stain Stain with SRB Dye srb_fix->srb_stain srb_solubilize Solubilize Dye (Tris Base) srb_stain->srb_solubilize srb_solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for MTT and SRB cytotoxicity assays.

Detailed Protocol: Sulforhodamine B (SRB) Assay

  • Principle: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[12][13] This method is rapid, sensitive, and less prone to interference from compound color or redox activity than MTT.[13]

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "time zero" (Tz) measurement and untreated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to control wells.

  • Drug Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • Cell Fixation (Self-Validating Step): Causality: Cold TCA fixation is critical as it precipitates and cross-links all cellular proteins, ensuring that the subsequent staining reflects the total cell biomass at the end of the treatment period. Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, unbound dye, and serum proteins. This step is crucial for low background noise. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Assessment by Flow Cytometry

To determine if cell death occurs via apoptosis, flow cytometry is the gold standard.[14][15] The Annexin V/Propidium Iodide (PI) dual-staining assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect this externalized PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]

Apoptosis_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Seed & Treat Cells (e.g., in 6-well plates) incubate Incubate with Quinoline (e.g., 24h) start->incubate harvest Harvest Cells (Trypsinize + Collect Supernatant) incubate->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add FITC-Annexin V & Propidium Iodide (PI) resuspend->stain incubate_stain Incubate (15 min) in the Dark stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant (which contains floating/dead cells) to ensure all cell populations are collected.

  • Washing (Self-Validating Step): Causality: Wash the cells twice with ice-cold PBS. This step is critical to remove all traces of serum and calcium-chelating agents (like EDTA from trypsin), which would interfere with the calcium-dependent binding of Annexin V to PS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorochromes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Primarily necrotic cells (due to primary membrane damage).

Mechanistic Investigation by Western Blotting

To probe the molecular mechanism of action, Western blotting is an indispensable technique for measuring changes in the expression and phosphorylation status of key proteins within signaling pathways.[18][19] For quinolines that may act as kinase inhibitors, examining the phosphorylation of downstream targets is essential.

Detailed Protocol: Western Blot for PI3K/Akt Pathway

  • Protein Extraction: Treat cells with the quinoline compound as described previously. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins, which is often transient.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking (Self-Validating Step): Causality: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). This step is crucial to prevent non-specific binding of the antibodies to the membrane, which would result in high background. For phospho-antibodies, BSA is generally preferred.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, and an anti-GAPDH or anti-β-actin loading control).

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[20]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest (e.g., p-Akt) to its total protein (total Akt) and then to the loading control (GAPDH) to determine the relative change in protein phosphorylation/expression.

Conclusion and Future Outlook

Substituted quinolines remain an exceptionally fertile ground for the discovery of novel anticancer agents.[3] Their synthetic tractability and the ability to modulate their biological activity through specific substitution patterns ensure their continued relevance in oncology drug development.[2] The comparative data and SAR insights presented here highlight the importance of rational design in targeting specific cancer vulnerabilities.

For researchers in the field, the path forward involves leveraging this knowledge to design next-generation quinoline derivatives with improved potency, selectivity, and pharmacological properties. A rigorous and multi-faceted evaluation, employing the standardized protocols outlined in this guide, is paramount. By integrating cytotoxicity screening, apoptosis analysis, and mechanistic studies, we can confidently identify and advance the most promising quinoline-based therapeutic candidates from the laboratory to the clinic.

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Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Chloro-3-ethyl-7-methylquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Isomer Identification in Pharmaceutical Development

In the realm of pharmaceutical sciences, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit dramatically different pharmacological and toxicological profiles. A subtle shift in a substituent's position on a heterocyclic scaffold like quinoline can profoundly alter its interaction with biological targets. Therefore, the ability to unambiguously differentiate between isomers is paramount during drug discovery, process development, and quality control.

This guide provides an in-depth, practical comparison of the key spectroscopic techniques used to distinguish isomers of the substituted quinoline, 2-Chloro-3-ethyl-7-methylquinoline. We will explore the causal relationships behind the expected spectral differences and provide validated experimental protocols to empower researchers in their analytical endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for such differentiation, capable of providing remarkable detail about molecular structure.[1][2] It is complemented by Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, each offering a unique piece of the structural puzzle.

For a robust and illustrative comparison, this guide will focus on distinguishing the target molecule, Isomer A (2-Chloro-3-ethyl-7-methylquinoline) , from two plausible positional isomers:

  • Isomer B (2-Chloro-3-ethyl-6-methylquinoline): To assess the differentiation of a remote positional change on the carbocyclic ring.

  • Isomer C (3-Chloro-2-ethyl-7-methylquinoline): To assess the differentiation of substituents on the heterocyclic ring, which induces significant electronic and steric changes.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Isomer Elucidation

NMR spectroscopy is the gold standard for identifying and distinguishing isomers.[1][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular framework.[4] The chemical shift, signal integration, and spin-spin coupling patterns are exquisitely sensitive to the local electronic environment of each atom, making NMR uniquely suited for this task.[1][5]

The Power of ¹H NMR in Distinguishing Isomers

The ¹H NMR spectrum provides a direct fingerprint of the proton environments within a molecule. The key differentiators for our isomers will be the chemical shifts and coupling patterns of the aromatic protons on the quinoline core.

  • Isomer A (2-Chloro-3-ethyl-7-methylquinoline):

    • Aromatic Region: We expect three distinct signals in the aromatic region. The proton at position 4 (H4) will likely be the most downfield-shifted aromatic proton due to the anisotropic effect of the pyridine ring and the influence of the adjacent chloro-substituent. The protons on the benzene ring (H5, H6, and H8) will have characteristic shifts and couplings. The presence of the methyl group at C7 will shield the adjacent H6 and H8 protons, shifting them slightly upfield compared to an unsubstituted quinoline. H8, being peri to the nitrogen, will exhibit a distinct downfield shift.

    • Aliphatic Region: An ethyl group will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. A singlet for the C7-methyl group will also be present.

  • Isomer B (2-Chloro-3-ethyl-6-methylquinoline):

    • Aromatic Region: The key difference from Isomer A will be the substitution pattern on the benzene ring. We will observe two singlets (or very narrowly coupled doublets) for H5 and H7, and a doublet for H8. This pattern is significantly different from the coupled system expected for Isomer A.

    • Aliphatic Region: The signals for the ethyl and methyl groups will be similar in pattern to Isomer A, but their exact chemical shifts may vary slightly due to long-range electronic effects.

  • Isomer C (3-Chloro-2-ethyl-7-methylquinoline):

    • Aromatic Region: The most dramatic change will be observed for H4. With the bulky ethyl group now at C2, H4 will experience significant steric compression and electronic effects, leading to a notable shift in its resonance compared to Isomer A. The aromatic protons on the benzene ring will show a pattern similar to Isomer A, but their chemical shifts will be subtly altered by the different electronic distribution in the pyridine ring.

    • Aliphatic Region: The ethyl group at C2 will be in a very different electronic environment compared to the C3 position in Isomer A, leading to a discernible change in the chemical shifts of its methylene and methyl protons.

¹³C NMR: A Carbon Fingerprint

While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data.[6] Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are highly sensitive to the local electronic environment.[7][8]

  • Ipso-Carbons: The carbons directly attached to the substituents (Cl, ethyl, methyl) will have characteristic chemical shifts. For example, the carbon bearing the chlorine atom (C2 in Isomers A and B, C3 in Isomer C) will be significantly shifted. Theoretical calculations and comparison with known quinoline derivatives can help in assigning these signals.[9]

  • Quaternary Carbons: The chemical shifts of the bridgehead carbons (C4a and C8a) are particularly informative about the overall electronic structure of the quinoline system and will differ between the isomers.

  • Distinguishing Isomer A from B: The primary difference will be in the chemical shifts of the carbons in the benzene ring. The shift of C6 and C7 in Isomer A will be markedly different from C6 and C7 in Isomer B due to the different methyl substitution pattern.

  • Distinguishing Isomer A from C: The chemical shifts of C2 and C3 will be drastically different. In Isomer A, C2 will be downfield due to the attached chlorine, while in Isomer C, C3 will carry this downfield shift.

2D NMR: Unambiguous Connectivity Mapping

When 1D spectra are complex or ambiguous, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • COSY: This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For example, it can confirm the connectivity within the ethyl group (methylene to methyl) and map the coupling network of the aromatic protons.

  • HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached. It is essential for the unambiguous assignment of both ¹H and ¹³C signals.

  • HMBC: This is often the definitive experiment for isomer differentiation. It shows correlations between protons and carbons that are two or three bonds away. For instance, in Isomer A, the methylene protons of the ethyl group at C3 should show a correlation to C2 and C4. In Isomer C, the methylene protons of the ethyl group at C2 would show correlations to C3 and the nitrogen atom (via ¹⁵N HMBC if performed). The aromatic protons can be correlated to specific substituted carbons, confirming the overall substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[10] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • Allow the sample to thermally equilibrate in the magnet for at least 5 minutes.[11]

    • Shim the magnetic field to obtain high resolution and symmetrical peak shapes.[11]

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum with proton decoupling.

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs. For quantitative analysis, ensure a sufficient relaxation delay (d1) of at least five times the T1 of the slowest relaxing signal.[11]

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform the data, phase correct the spectra, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal.

Chapter 2: Mass Spectrometry (MS) - Confirming the Formula, Probing Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. While electron ionization (EI) MS of isomers will produce the same molecular ion peak (M⁺), their fragmentation patterns can differ, providing clues to their structure.

High-Resolution Mass Spectrometry (HRMS)

The first step is to confirm the molecular formula. HRMS provides a highly accurate mass measurement, which can confirm that the compounds are indeed isomers with the formula C₁₂H₁₂ClN.

Fragmentation Analysis (EI-MS)

Under electron ionization, the isomers will fragment in ways dictated by the stability of the resulting radical cations and neutral losses.

  • Common Fragments: All three isomers are expected to show a prominent molecular ion peak. Loss of a chlorine radical (·Cl) or HCl are common fragmentation pathways for chloro-aromatic compounds. Loss of a methyl radical (·CH₃) from the ethyl or methyl substituent is also expected.

  • Key Differentiators:

    • Isomers A and B vs. Isomer C: The position of the ethyl group will significantly influence fragmentation. The loss of an ethyl radical (·C₂H₅) or ethene (C₂H₄) via McLafferty-type rearrangements (if possible) might differ. In Isomer C, the ethyl group is adjacent to the nitrogen, which could open up unique fragmentation pathways involving the pyridine ring that are less favorable in Isomers A and B.

    • Isomer A vs. Isomer B: Differentiating these two by EI-MS alone is challenging as the fragmentation is primarily driven by the substituents on the pyridine ring. However, subtle differences in the relative abundances of fragment ions originating from the benzene ring might be observable.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for separating volatile isomers before they enter the mass spectrometer.[12]

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a volatile organic solvent like dichloromethane or hexane.[13]

  • GC Separation:

    • Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17).

    • Use a temperature program that effectively separates the isomers. Isomers with different polarities or boiling points will have different retention times.[14] For example, start at 100°C, ramp to 280°C at 10°C/min.

  • MS Analysis:

    • The GC eluent is directed into the ion source of the mass spectrometer (typically operating in EI mode at 70 eV).

    • Acquire mass spectra across a suitable range (e.g., m/z 40-400).

  • Data Analysis: Analyze the chromatogram to determine the retention times of the isomers.[15] Examine the mass spectrum for each separated isomer to identify the molecular ion and characteristic fragment ions.

Chapter 3: Vibrational and Electronic Spectroscopy

While less definitive than NMR, IR and UV-Vis spectroscopy provide valuable, complementary data that can support isomer identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule and is excellent for identifying functional groups.[16] The primary utility for isomer differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of vibrations unique to the overall molecular structure.[17]

  • C-H Bending Modes: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern on the aromatic rings. Each isomer will have a unique pattern of bands in this region. For instance, the pattern for the 1,2,4-trisubstituted benzene ring of Isomers A and C will differ from the 1,2,4-trisubstituted pattern of Isomer B.

  • C-Cl Stretching: The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ range. Its exact position can be subtly influenced by the electronic environment, potentially differing slightly between the isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a simple and rapid technique for acquiring IR spectra of solid or liquid samples.[18][19]

  • Sample Preparation: No specific preparation is needed. Place a small amount of the solid powder or a single drop of liquid directly onto the ATR crystal (e.g., diamond or ZnSe).[20]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure using the built-in clamp to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Compare the fingerprint regions of the different isomers to identify unique patterns.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline ring is a strong chromophore.[21] The position (λ_max) and intensity (molar absorptivity) of the absorption bands are sensitive to the substitution pattern, which affects the energy of the π-π* transitions.[22]

  • Isomer Comparison: The electronic conjugation of the quinoline system is influenced by the position of the electron-donating (ethyl, methyl) and electron-withdrawing (chloro) groups.

    • Moving the methyl group from position 7 (Isomer A) to 6 (Isomer B) will likely cause a small shift (a few nanometers) in the λ_max values.

    • Swapping the chloro and ethyl groups (Isomer C vs. A) will cause a more significant change in the electronic distribution of the pyridine ring, which is expected to result in a more pronounced shift in the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 x 10⁻⁵ M).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

    • Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the principal absorption bands for each isomer.

Chapter 4: Integrated Analysis and Data Summary

No single technique tells the whole story. The most confident structural assignment comes from integrating the data from all spectroscopic methods. The workflow below illustrates a logical approach to distinguishing the isomers.

Integrated Spectroscopic Workflow

G cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Confirmation & Fine Details cluster_3 Final Confirmation HRMS HRMS GCMS GC-MS HRMS->GCMS Confirms Isomeric Nature H_NMR 1D ¹H NMR GCMS->H_NMR Provides Pure Samples & MW C_NMR 1D ¹³C NMR H_NMR->C_NMR Proposes Structures FTIR FTIR H_NMR->FTIR UV_Vis UV-Vis H_NMR->UV_Vis TwoD_NMR 2D NMR (HMBC, HSQC) C_NMR->TwoD_NMR Requires Unambiguous Assignment Conclusion Unambiguous Isomer ID TwoD_NMR->Conclusion Confirms Connectivity FTIR->Conclusion Confirms Fingerprint UV_Vis->Conclusion Confirms Chromophore

Caption: Integrated workflow for isomer differentiation.

Summary of Expected Spectroscopic Data
Spectroscopic TechniqueFeatureIsomer A (2-Cl, 3-Et, 7-Me)Isomer B (2-Cl, 3-Et, 6-Me)Isomer C (3-Cl, 2-Et, 7-Me)
HRMS Exact MassIdenticalIdenticalIdentical
GC Retention Time Relative TimeIntermediateLikely different from ALikely different from A/B
¹H NMR Aromatic Pattern3H system (H5, H6, H8) + H4 singlet2 singlets (H5, H7) + 1 doublet (H8)3H system + shifted H4 singlet
¹³C NMR Key ShiftsC2 (Cl-bearing), C3 (Et-bearing)C2 (Cl-bearing), C3 (Et-bearing)C3 (Cl-bearing), C2 (Et-bearing)
FTIR FingerprintUnique pattern < 1500 cm⁻¹Different pattern from A/CDifferent pattern from A/B
UV-Vis λ_maxλ₁λ₂ (likely λ₁ ± few nm)λ₃ (likely significant shift from λ₁)

Conclusion

Distinguishing between positional isomers of complex heterocyclic molecules like 2-Chloro-3-ethyl-7-methylquinoline is a critical analytical challenge that demands a multi-faceted spectroscopic approach. While MS, IR, and UV-Vis provide valuable confirmatory data, NMR spectroscopy, particularly a combination of 1D and 2D techniques, remains the unequivocal method for structural assignment. By carefully analyzing the distinct chemical shifts, coupling patterns, and through-bond correlations, researchers can confidently and robustly differentiate between even closely related isomers, ensuring the integrity and safety of their chemical entities.

References

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Sources

A Senior Application Scientist's Guide to In Vitro Bioactivity Assessment of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are foundational to a wide array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] For researchers and drug development professionals, the initial in vitro assessment of novel quinoline compounds is a critical step that dictates the entire trajectory of a development program.

This guide provides an in-depth comparison of essential in vitro testing protocols, moving beyond mere procedural lists to explain the causality behind experimental choices. It is designed to empower scientists to select the most appropriate assays, ensure data integrity through self-validating systems, and logically progress from primary screening to mechanistic elucidation.

Section 1: Assessing Anticancer Bioactivity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including disrupting DNA replication via intercalation or topoisomerase inhibition, modulating key signaling pathways by inhibiting tyrosine kinases (e.g., VEGFR, EGFR), and interfering with cellular division by inhibiting tubulin polymerization.[3][4][5] The initial goal of in vitro testing is to quantify a compound's cytotoxic or cytostatic effect, typically by determining its half-maximal inhibitory concentration (IC50).

Comparison of Primary Cytotoxicity/Cytostatic Assays

The choice of a primary assay depends on the anticipated mechanism, required throughput, and available laboratory equipment. The most common methods rely on colorimetric or fluorometric readouts that correlate with the number of viable cells.

Assay Principle Endpoint Advantages Limitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.Colorimetric (Absorbance ~570 nm)Well-established, cost-effective, widely cited.Endpoint is insoluble formazan requiring a solubilization step; can be affected by compounds that alter cellular redox state.
SRB Assay The dye Sulforhodamine B (SRB) electrostatically binds to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).Colorimetric (Absorbance ~510 nm)Endpoint is stable, independent of metabolic activity, high signal-to-noise ratio, inexpensive.Requires a cell fixation step; less sensitive for non-adherent cell lines.
MTS Assay Enzymatic reduction of the tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to a soluble formazan product.Colorimetric (Absorbance ~490 nm)One-step assay (no solubilization needed), higher throughput than MTT, good for suspension cells.More expensive than MTT/SRB; can be affected by compounds altering cellular redox state.
Experimental Workflow for Bioactivity Screening

G cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Mechanism of Action (MoA) Studies primary_assay Cytotoxicity/Antimicrobial/Anti-inflammatory Assay (e.g., MTT, MIC, NO Assay) determine_potency Determine Potency (IC50 / MIC) primary_assay->determine_potency secondary_assay Orthogonal Assay (e.g., SRB if primary was MTT) determine_potency->secondary_assay Active 'Hit' Compound selectivity_assay Selectivity Testing (Normal vs. Cancer Cell Lines) secondary_assay->selectivity_assay moa_assays Target-Specific Assays (Kinase Inhibition, Cell Cycle, Apoptosis) selectivity_assay->moa_assays Selective Compound pathway_analysis Pathway Analysis (Western Blot, qPCR) moa_assays->pathway_analysis

Caption: General workflow for in vitro screening of quinoline compounds.

Detailed Protocol: MTT Assay for Anticancer Activity

This protocol is a foundational method for assessing the dose-dependent effect of a quinoline compound on cancer cell viability.

1. Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[2][6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoline compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Positive control (e.g., Doxorubicin)

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration is cell-line dependent and should be optimized.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Example Data Presentation: Anticancer Activity
CompoundCell LineIC50 (µM)[2][5]
Quinoline AMCF-7 (Breast)28.36
Quinoline BHeLa (Cervical)38.14
Quinoline CHUVEC (Endothelial)21.78
DoxorubicinMCF-7 (Breast)0.85

Section 2: Assessing Antimicrobial Bioactivity

Quinoline derivatives, particularly fluoroquinolones, are mainstays in antibacterial therapy.[7] Novel quinolines are being investigated against a wide range of pathogens, including drug-resistant bacteria, fungi, and mycobacteria.[8][9] The primary goal of in vitro antimicrobial testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[8]

Comparison of Primary Antimicrobial Susceptibility Assays
Assay Principle Endpoint Advantages Limitations
Broth Microdilution A standardized microbial inoculum is challenged with serial dilutions of the compound in a liquid growth medium in a 96-well plate.[10][11]Visual (lack of turbidity) or Colorimetric (using a viability dye)Quantitative (provides MIC value), high throughput, CLSI standardized.[8][10]Can be labor-intensive, some compounds may be insoluble in broth.
Agar Disk Diffusion A filter paper disk impregnated with the compound is placed on an agar plate swabbed with a microbial lawn. The compound diffuses into the agar, creating a concentration gradient.[12]Measurement of the diameter of the zone of inhibition (no growth) around the disk.Simple, low cost, visually intuitive, good for screening many compounds quickly.Qualitative/Semi-quantitative (not a direct MIC), results affected by compound diffusion rate and solubility.
Detailed Protocol: Broth Microdilution for MIC Determination

This protocol, based on CLSI guidelines, is the gold standard for determining the MIC of a novel compound against bacteria.[8][10]

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Quinoline compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control (e.g., Ciprofloxacin, Vancomycin)[14]

  • (Optional) Viability indicator like Resazurin or p-iodonitrophenyltetrazolium violet (INT).[15]

2. Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first column, creating a 1:2 dilution.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate to the 10th column. Discard 50 µL from the 10th column. This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 100 µL. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or no color change if a viability dye is used).

3. Data Analysis:

  • The result is reported as the MIC value in µg/mL or µM.

  • The experiment must be validated by checking for robust growth in the growth control well (column 11) and no growth in the sterility control well (column 12).

Example Data Presentation: Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)[8]E. coli MIC (µg/mL)[8]C. albicans MIC (µg/mL)[8]
Quinoline D2>5062.5
Quinoline E>5010>250
Ciprofloxacin0.50.25N/A
Amphotericin BN/AN/A1

Section 3: Assessing Anti-inflammatory Bioactivity

Chronic inflammation is implicated in numerous diseases, and quinoline derivatives have shown promise as anti-inflammatory agents.[16][17] Their mechanisms often involve the inhibition of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), or the direct inhibition of enzymes like Cyclooxygenase (COX) that produce inflammatory mediators.[18][19][20]

Inhibition of the NF-κB Signaling Pathway

G cluster_0 LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Quinoline Quinoline Compound Quinoline->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription

Caption: Proposed inhibition of the NF-κB pathway by quinoline compounds.[19]

Comparison of Primary Anti-inflammatory Assays
Assay Principle Endpoint Advantages Limitations
Nitric Oxide (NO) Production Assay Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to produce NO via inducible NO synthase (iNOS). NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent.[19][21]Colorimetric (Absorbance ~540 nm)High throughput, well-established, reflects iNOS activity which is a key inflammatory enzyme.Indirect measurement; compounds may interfere with the Griess reaction itself. A cytotoxicity assay must be run in parallel.
COX Enzyme Inhibition Assay Measures the ability of a compound to directly inhibit the activity of purified Cyclooxygenase-1 (COX-1) or COX-2 enzymes, which convert arachidonic acid to prostaglandin H2.[22][23]Varies (Colorimetric, Fluorometric, Luminescent)Directly measures inhibition of a key target, allows for selectivity profiling (COX-1 vs. COX-2).[24]Cell-free assay may not reflect cellular uptake and metabolism; can be more expensive.
Detailed Protocol: LPS-Induced Nitric Oxide (NO) Production Assay

This protocol is a standard cell-based screen for compounds that can suppress inflammatory responses in macrophages.[19][21]

1. Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Quinoline compound stock solution (in DMSO)

  • Positive control (e.g., Dexamethasone or L-NAME)

  • Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine solution)

  • Sodium Nitrite (NaNO2) standard solution

  • 96-well flat-bottom cell culture plates

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Pre-treatment: Prepare serial dilutions of the quinoline compound. Add the compounds to the cells and incubate for 1-2 hours.[19][25]

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for a further 24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of NaNO2 (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent A to all wells, followed by 50 µL of Griess Reagent B.

    • Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.

  • Data Acquisition: Read the absorbance at 540 nm.

  • Parallel Cytotoxicity Assay: It is critical to run a parallel plate (treated identically but without LPS) and perform an MTT or MTS assay to ensure that the reduction in NO is not due to cell death.

3. Data Analysis:

  • Calculate the nitrite concentration in each sample using the NaNO2 standard curve.

  • Determine the percent inhibition of NO production relative to the LPS-stimulated control.

Example Data Presentation: Anti-inflammatory Activity
CompoundNO Production IC50 (µM)Cell Viability at IC50 (%)
Quinoline F15.2>95%
Quinoline G27.8>95%
Dexamethasone0.5>98%

References

  • Guzman, J. D., Evangelopoulos, D., Gupta, A., et al. (2013). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

  • Sharma, P., Sharma, A., & Kumar, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). Available at: [Link]

  • Li, Y., Chen, Y., Wu, J., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central (PMC). Available at: [Link]

  • Abourehab, M. A. S., Abdel-ghaffar, A. R. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative. PubMed Central (PMC). Available at: [Link]

  • Unknown. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical, Pharmaceutical and Health Sciences. Available at: [Link]

  • Anjali, A. & S, S. J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Goyal, P., Kumar, A., et al. (2023). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

  • Unknown. (n.d.). Quinoline derivatives 60a–63b reported as anti-inflammatory agents. ResearchGate. Available at: [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Singh, A., Singh, S. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Unknown. (n.d.). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. Available at: [Link]

  • Goggioni, S., Husic, I., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. National Institutes of Health (NIH). Available at: [Link]

  • Lin, Y.-C., Cheng, K.-C., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. National Institutes of Health (NIH). Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central (PMC). Available at: [Link]

  • Unknown. (n.d.). Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. Available at: [Link]

  • Unknown. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Unknown. (n.d.). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Kuete, V., Wabo, G. F., et al. (2011). A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. ResearchGate. Available at: [Link]

  • Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Wang, S., Zhao, Y., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central (PMC). Available at: [Link]

  • Goggioni, S., Husic, I., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Unknown. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • Unknown. (n.d.). Evaluation of the COX-2 inhibitory properties of the synthesized... ResearchGate. Available at: [Link]

  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]

  • Wang, C.-Z., Zhang, Z.-Y., et al. (2022). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. MDPI. Available at: [Link]

  • V K, A., & K, S. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. Available at: [Link]

  • Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Singh, A., Singh, S. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. Available at: [Link]

  • Zhang, T., Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central (PMC). Available at: [Link]

  • Unknown. (n.d.). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. Available at: [Link]

  • Tsuchiya, T., Imai, Y., et al. (2020). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research. Available at: [Link]

  • Unknown. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Mandal, S. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. Available at: [Link]

  • Kumari, S., Devgun, D., & Lal, S. (2025). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry (IJC). Available at: [Link]

  • Unknown. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Unknown. (2025). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. ResearchGate. Available at: [Link]

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A Researcher's Guide to Quinoline Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including the renowned antimalarial drugs chloroquine and quinine.[1][2] Consequently, the efficient synthesis of quinoline derivatives is a critical task for researchers in drug discovery and development. The choice of heating method—the energy source driving the cyclization—is a pivotal decision point in the synthetic workflow, profoundly impacting reaction speed, yield, and environmental footprint.

This guide provides a comprehensive comparison between traditional conventional heating and modern microwave irradiation for quinoline synthesis. We will move beyond a simple list of pros and cons to explore the fundamental principles governing each method, present direct experimental data from established synthetic routes, and offer detailed protocols to illustrate the practical differences in the laboratory.

Part 1: The Engine of the Reaction - Understanding the Heating Mechanism

The difference between conventional heating and microwave irradiation is not merely about the time it takes to reach a set temperature; it's about how energy is delivered to the molecules. This fundamental distinction is the root cause of the dramatic differences observed in the laboratory.

Conventional Conductive Heating: A Surface-Level Approach

In a conventional setup, a reaction vessel is heated externally by an oil bath or heating mantle. Energy is transferred by conduction through the vessel walls to the solvent and then to the reactants. This process is inherently inefficient and slow, creating a significant temperature gradient within the vessel—the walls are hotter than the bulk solution. This can lead to localized overheating at the vessel surface, potentially causing decomposition of sensitive reagents and products, which often results in the formation of tar and other impurities.[3][4]

Microwave Irradiation: Direct and Instantaneous Molecular Heating

Microwave-assisted synthesis operates on a completely different principle known as dielectric heating.[5] Microwave radiation primarily interacts with polar molecules (those with a dipole moment) in the reaction mixture. The rapidly oscillating electromagnetic field (typically at 2.45 GHz) attempts to align these polar molecules, causing them to rotate billions of times per second. This intense molecular friction generates heat rapidly and volumetrically throughout the entire solution.[4][5] This direct energy transfer to the molecules themselves eliminates the thermal gradient problem of conventional heating, leading to uniform and extremely rapid temperature increases.

This core difference in energy delivery is visualized below.

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation HeatSource Heating Mantle / Oil Bath VesselWall Reaction Vessel Wall HeatSource->VesselWall Conduction (Slow, Inefficient) Solvent Bulk Solvent & Reactants VesselWall->Solvent Conduction (Creates Temp. Gradient) MicrowaveSource Magnetron Molecules Polar Solvent & Reactant Molecules MicrowaveSource->Molecules Irradiation (Direct, Volumetric) Molecules->Molecules

Caption: Energy transfer mechanisms for conventional vs. microwave heating.

Part 2: Head-to-Head Comparison - The Experimental Data

The theoretical advantages of microwave heating are borne out by extensive experimental evidence. Microwave irradiation consistently demonstrates the ability to dramatically reduce reaction times and, in many cases, improve product yields.[3] This acceleration is often attributed to the rapid achievement of superheating in sealed vessels, allowing reactions to be run at temperatures well above the solvent's atmospheric boiling point, thereby increasing reaction rates according to the Arrhenius equation.[5]

Let's examine the data from two classic and widely used methods for quinoline synthesis: the Friedländer Annulation and the Skraup Synthesis.

Case Study 1: The Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is a powerful method for constructing the quinoline core.

Table 1: Friedländer Synthesis of Substituted Quinolines [6]

Heating MethodReactantsCatalystTimeYield
Conventional 2-aminobenzophenone, Ethyl acetoacetateSilica-propylsulfonic acid~5 hoursFair to Good
Microwave 2-aminobenzophenone, Ethyl acetoacetateSilica-propylsulfonic acid30 minutes>90%

In a specific example using neat acetic acid as both solvent and catalyst, the difference is even more stark. The conventional reaction proceeds in very poor yield over several days at room temperature, whereas microwave irradiation drives the reaction to completion in just 5 minutes at 160 °C with excellent yields.[7][8]

Case Study 2: The Skraup Synthesis

The Skraup synthesis is one of the oldest methods for preparing quinolines, typically involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] The conventional method is notoriously harsh and often produces significant amounts of tarry byproducts.[1]

Table 2: Skraup Synthesis of 7-Amino-8-methyl-quinoline [9]

Heating MethodReactantsTimeYield
Conventional 2,6-diaminotoluene, glycerol, H₂SO₄, As₂O₅3 hours30%
Microwave 2,6-diaminotoluene, glycerol, H₂SO₄, As₂O₅40 minutes28%

While the yield in this specific Skraup example is comparable, the reaction time is reduced by nearly 80%. Other studies modifying the Skraup reaction have also found that microwave irradiation is an efficient heat source that reduces reaction times and increases yields.[1]

Part 3: In the Lab - A Practical Workflow Comparison

To fully appreciate the impact of the heating method on laboratory practice, we will outline a comparative workflow for a Friedländer synthesis. This illustrates not only the time savings but also the simplification of the experimental setup.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis[7][8]
  • Objective: Synthesize a quinoline derivative from a 2-aminophenylketone and a cyclic ketone.

  • Step 1: Reagent Preparation (Time: ~5 min)

    • In a 10 mL microwave-safe vessel, combine the 2-aminophenylketone (1.0 eq), the cyclic ketone (1.2 eq), and neat acetic acid (3-5 mL), which acts as both catalyst and solvent.

  • Step 2: Microwave Reaction (Time: 5 min)

    • Seal the vessel and place it in a scientific microwave reactor.

    • Irradiate the mixture at a constant temperature of 160 °C for 5 minutes.

  • Step 3: Work-up (Time: ~15 min)

    • Allow the vessel to cool to room temperature.

    • Pour the reaction mixture into water and basify with a saturated NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product.

  • Step 4: Purification (Time: Variable)

    • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Conventional Heating Friedländer Synthesis[6][7]
  • Objective: Synthesize the same quinoline derivative.

  • Step 1: Setup (Time: ~10 min)

    • Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle or oil bath.

  • Step 2: Reagent Preparation (Time: ~5 min)

    • Charge the round-bottom flask with the 2-aminophenylketone (1.0 eq), the cyclic ketone (1.2 eq), and a suitable high-boiling solvent. Add the chosen catalyst (e.g., silica-propylsulfonic acid).

  • Step 3: Reaction (Time: 5+ hours)

    • Heat the mixture to reflux using the heating mantle.

    • Maintain the reflux for approximately 5 hours, monitoring the reaction progress periodically by Thin Layer Chromatography (TLC).

  • Step 4: Work-up (Time: ~20 min)

    • Allow the apparatus to cool completely to room temperature.

    • Perform an aqueous work-up similar to the microwave procedure (neutralization, extraction, drying, concentration).

  • Step 5: Purification (Time: Variable)

    • Purify the crude product.

The following diagram starkly contrasts the efficiency of these two workflows.

G cluster_mw Microwave Workflow (Total Time: ~25 min + Purification) cluster_conv Conventional Workflow (Total Time: >5.5 hours + Purification) mw_prep 1. Prepare Reagents (~5 min) mw_react 2. Irradiate (5 min) mw_prep->mw_react mw_workup 3. Work-up (~15 min) mw_react->mw_workup conv_setup 1. Assemble Glassware (~10 min) conv_prep 2. Prepare Reagents (~5 min) conv_setup->conv_prep conv_react 3. Heat to Reflux (5+ hours) conv_prep->conv_react conv_workup 4. Work-up (~20 min) conv_react->conv_workup

Caption: Comparative laboratory workflows for quinoline synthesis.

Part 4: The Senior Scientist's Perspective - Beyond Speed and Yield

For professionals in drug development, the choice of synthetic methodology has implications that extend beyond the lab bench.

  • Green Chemistry and Energy Efficiency : Microwave-assisted synthesis is often cited as a "green" technology.[10][11] The direct heating mechanism is significantly more energy-efficient than conductive heating.[12][13] Studies comparing energy consumption for heterocycle synthesis have shown that conventional oil baths can consume over 7 to 9 times more energy than a microwave reactor to achieve the same transformation, especially at scale.[12] Furthermore, the ability to run reactions under solvent-free conditions, as seen in the Friedländer example, drastically reduces chemical waste.[6]

  • Process Control and Reproducibility : Modern scientific microwave reactors offer precise control over temperature and pressure, which is often lacking in a simple oil bath setup.[9] This leads to higher reproducibility, a critical factor in pharmaceutical development where consistent product quality is paramount.

  • Scalability : While initial microwave syntheses were limited to small scales, modern reactors can accommodate larger reaction volumes, making the technology viable for producing the quantities of material needed for preclinical and early-phase clinical studies.[12][14] One study on quinoline synthesis noted that when scaling up a reaction by a factor of 40, the microwave method still produced a 90% yield compared to 70% for conventional heating, with a significantly better energy efficiency ratio.[12]

Conclusion: An Indispensable Tool for Modern Synthesis

For the synthesis of quinolines, microwave irradiation presents a compelling and validated alternative to conventional heating. The advantages are clear and significant: drastic reductions in reaction time, frequent improvements in yield, enhanced energy efficiency, and superior process control.[15][16] While conventional heating remains a viable and accessible method, microwave-assisted synthesis has established itself as a powerful tool that enables researchers to accelerate the discovery and development of new quinoline-based therapeutics. For any laboratory focused on the rapid generation of diverse chemical matter for biological screening, the adoption of microwave technology is not just an advantage—it is a strategic necessity.

References

  • Belferdi, F., Merabet, N., & Panossian, A. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie, 69(7–8), 351–356. [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. [Link]

  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 594. [Link]

  • Valenta, P., & Dohle, W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(7), 924. [Link]

  • Rowe, M. L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1144–1149. [Link]

  • Rowe, M. L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1144-1149. [Link]

  • Asnani, A. J., & Pande, C. S. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(3), 240–245. [Link]

  • Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 533–540. [Link]

  • Unknown Author. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Biec, R., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering, 9(25), 8366–8384. [Link]

  • Kumar, A., & Kumar, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34015-34033. [Link]

  • Priecel, P., et al. (2017). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. Organic Process Research & Development, 21(8), 1195–1204. [Link]

  • Garella, D., et al. (2010). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Synthetic Communications, 40(1), 120-128. [Link]

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  • Glasnov, T., & Kappe, C. O. (2011). Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry. Chemistry–A European Journal, 17(43), 12041-12048. [Link]

  • Adnane, H. S., & Abdellah, M. (2021). Synthesis of Tricyclic Quinoline Derivatives from 5- and 6-Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System. Journal of Heterocyclic Chemistry, 58(7), 1509-1516. [Link]

  • Sharma, V., & Sharma, R. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews, 3(2), 111-127. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.